3-(Bromomethyl)phenoxyacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(bromomethyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTODKGDFXWAIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426628 | |
| Record name | 3-(BROMOMETHYL)PHENOXYACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136645-25-5 | |
| Record name | 3-(BROMOMETHYL)PHENOXYACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Bromomethyl)phenoxyacetic Acid (CAS 136645-25-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Bromomethyl)phenoxyacetic acid is a substituted phenoxyacetic acid derivative with the CAS number 136645-25-5. This technical guide provides a comprehensive overview of its chemical and physical properties, potential synthesis methodologies, and its significance as a versatile intermediate in the synthesis of a wide array of biologically active molecules. The document elucidates the known biological activities of the broader class of phenoxyacetic acid derivatives, including their roles as modulators of cellular signaling pathways, and discusses the potential for this compound as a tool in drug discovery and development. Detailed tables of its properties and a representative signaling pathway are included to facilitate further research and application.
Physicochemical Properties
This compound is a white solid at room temperature. Its core structure consists of a phenoxyacetic acid moiety with a bromomethyl substituent at the meta-position of the phenyl ring. This combination of a carboxylic acid and a reactive benzylic bromide makes it a valuable bifunctional building block in organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 136645-25-5 | [1][2] |
| Molecular Formula | C₉H₉BrO₃ | [1][2] |
| Molecular Weight | 245.07 g/mol | [2] |
| IUPAC Name | 2-[3-(bromomethyl)phenoxy]acetic acid | [1] |
| Appearance | White powder | [3] |
| Melting Point | 122.5-128.5 °C | [3] |
| Purity (Assay) | ≥96.0% (HPLC), ≥96.0 to ≤104.0% (Aqueous acid-base Titration) | [3] |
| InChI Key | MSTODKGDFXWAIO-UHFFFAOYSA-N | [1] |
| SMILES | O=C(O)COC1=CC=CC(CBr)=C1 | [1] |
Synthesis and Reactivity
A potential synthetic pathway is outlined below:
Caption: Plausible synthetic route to this compound.
The reactivity of this compound is dominated by the presence of the benzylic bromide. The bromomethyl group is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a variety of functional groups, making it a key intermediate in the synthesis of more complex molecules. It is widely used in the preparation of herbicides and plant growth regulators.[4]
Biological Significance of Phenoxyacetic Acid Derivatives
The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[5] While specific biological data for this compound is limited in the public domain, the activities of its analogues provide a strong rationale for its use in drug discovery programs.
Free Fatty Acid Receptor 1 (FFA1) Agonism
Derivatives of phenoxyacetic acid have been identified as potent agonists of the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40.[6] FFA1 is a G-protein coupled receptor primarily expressed in pancreatic β-cells and is a promising target for the treatment of type 2 diabetes.[6][7] Agonism of FFA1 potentiates glucose-stimulated insulin secretion.[7]
The signaling pathway initiated by FFA1 activation is a well-characterized cascade:
Caption: FFA1 receptor signaling pathway activated by phenoxyacetic acid derivatives.
Anticancer and Anti-inflammatory Activity
Various phenoxyacetic acid derivatives have demonstrated potential as anticancer and anti-inflammatory agents. Some derivatives have been shown to induce apoptosis in cancer cell lines through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).[6] Others have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[8]
Potential as Covalent Inhibitors
The bromomethyl group in this compound is a reactive electrophile. This functionality opens up the possibility of its use in the design of targeted covalent inhibitors. Covalent inhibitors can offer advantages in terms of potency and duration of action by forming a stable bond with a specific amino acid residue in the target protein.
Caption: General mechanism of targeted covalent inhibition.
Experimental Protocols
General Synthetic Approach for Phenoxyacetic Acid Derivatives
The following is a generalized procedure for the synthesis of a phenoxyacetic acid, which can be adapted for the synthesis of the precursor to this compound.
Materials:
-
Substituted phenol (e.g., 3-cresol)
-
Chloroacetic acid
-
Sodium hydroxide
-
Water
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Dissolve sodium hydroxide in water in a round-bottom flask.
-
Add the substituted phenol and stir until a homogenous solution is formed.
-
Slowly add a solution of chloroacetic acid in water to the flask.
-
Heat the reaction mixture under reflux for several hours.
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid until the product precipitates.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure phenoxyacetic acid derivative.
FFA1 Agonist Activity Screening Assay (General Workflow)
This workflow outlines the key steps in screening compounds for FFA1 agonist activity.
Caption: Experimental workflow for FFA1 agonist screening.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its bifunctional nature allows for its use in the construction of a wide range of more complex molecules. The phenoxyacetic acid core is a well-established pharmacophore, and the introduction of the reactive bromomethyl group provides a handle for further derivatization or for the development of targeted covalent inhibitors. This technical guide provides a foundation for researchers and drug development professionals to explore the potential of this compound in their respective fields. Further investigation into the specific biological targets and mechanisms of action of this compound and its immediate derivatives is warranted and could lead to the discovery of novel therapeutic agents.
References
- 1. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. FFA1-selective agonistic activity based on docking simulation using FFA1 and GPR120 homology models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening of a novel free fatty acid receptor 1 (FFAR1) agonist peptide by phage display and machine learning based-amino acid substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel agonists and antagonists of the free fatty acid receptor one (FFAR1) using virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist-induced activation of human FFA1 receptor signals to extracellular signal-regulated kinase 1 and 2 through Gq- and Gi-coupled signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Bromomethyl)phenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)phenoxyacetic acid is a substituted phenoxyacetic acid derivative. The phenoxyacetic acid scaffold is found in a variety of biologically active compounds, and the introduction of a bromomethyl group provides a reactive handle for further chemical modifications, making it a potentially valuable intermediate in medicinal chemistry and drug development. This document provides a comprehensive overview of the known physical and chemical properties of this compound, along with generalized experimental protocols for its synthesis, purification, and analysis.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data is available from commercial suppliers, other specific experimental values such as boiling point and solubility in various organic solvents are not readily found in the public domain.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| IUPAC Name | 2-[3-(bromomethyl)phenoxy]acetic acid | [1] |
| CAS Number | 136645-25-5 | [1][2] |
| Molecular Formula | C₉H₉BrO₃ | [1][2] |
| Molecular Weight | 245.07 g/mol | [2] |
| SMILES | O=C(O)COC1=CC=CC(CBr)=C1 | [1] |
| InChI Key | MSTODKGDFXWAIO-UHFFFAOYSA-N | [1] |
Table 2: Physical Properties
| Property | Value | Source |
| Physical Form | Powder | [1] |
| Color | White | [1] |
| Melting Point | 122.5-128.5 °C | [1] |
| Boiling Point | Data not available | |
| Solubility | Data not available for specific solvents. General phenoxyacetic acids exhibit some solubility in water and are highly soluble in many organic solvents like ethanol, diethyl ether, and benzene. | [3] |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis, purification, and analysis of this compound. These protocols are based on established methods for similar compounds and should be adapted and optimized for specific laboratory conditions.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-step process starting from 3-methylphenol (m-cresol). The first step involves the formation of a phenoxyacetate intermediate, followed by bromination of the methyl group.
References
3-(Bromomethyl)phenoxyacetic acid synthesis pathway from starting materials
Introduction
3-(Bromomethyl)phenoxyacetic acid is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its structure, featuring a reactive bromomethyl group and a phenoxyacetic acid moiety, allows for diverse chemical modifications, making it a key building block in drug discovery and development. This technical guide provides an in-depth overview of the primary synthesis pathways for this compound, detailing experimental protocols, quantitative data, and reaction mechanisms. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
Primary Synthesis Pathway: From m-Cresol
The most common and well-established route for the synthesis of this compound begins with m-cresol (3-methylphenol). This two-step pathway involves an initial Williamson ether synthesis to form 3-methylphenoxyacetic acid, followed by a selective radical bromination of the benzylic methyl group.
Step 1: Synthesis of 3-Methylphenoxyacetic Acid
This step employs the Williamson ether synthesis, where the sodium or potassium salt of m-cresol acts as a nucleophile, attacking chloroacetic acid.
Experimental Protocol:
A solution of potassium hydroxide (10.1 g) in water is prepared in a round-bottom flask. To this, 3-methylphenol (m-cresol) (2.70 g, 0.025 mol) is added and the mixture is stirred until a homogenous solution is formed. Chloroacetic acid (4.88 g, 0.052 mol) is then added to the reaction mixture. The flask is fitted with a reflux condenser and the mixture is heated to reflux for 2 hours. After cooling to 30°C, the solution is acidified to a pH of 1 by the dropwise addition of hydrochloric acid. The resulting precipitate is collected by suction filtration, washed with water, and dried to yield 3-methylphenoxyacetic acid.[1]
Quantitative Data:
| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Product | Yield | Melting Point |
| m-Cresol | Chloroacetic acid, KOH | Water | 2 h | Reflux | 3-Methylphenoxyacetic acid | ~96% | 102-103°C[2] |
Step 2: Synthesis of this compound
The second step involves the radical bromination of the methyl group of 3-methylphenoxyacetic acid using N-bromosuccinimide (NBS) and a radical initiator, a process known as the Wohl-Ziegler reaction.[3][4][5]
Experimental Protocol:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 3-methylphenoxyacetic acid (1.66 g, 0.01 mol) is dissolved in a suitable solvent such as carbon tetrachloride or acetonitrile. N-bromosuccinimide (NBS) (1.78 g, 0.01 mol) and a catalytic amount of a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), are added to the solution. The reaction mixture is heated to reflux and irradiated with a light source to initiate the reaction. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization to afford this compound.
Quantitative Data:
| Starting Material | Reagent | Initiator | Solvent | Reaction Time | Temperature | Product | Melting Point |
| 3-Methylphenoxyacetic acid | N-Bromosuccinimide (NBS) | Benzoyl Peroxide / AIBN | CCl₄ or CH₃CN | Varies | Reflux | This compound | 122.5-128.5°C[6][7] |
Synthesis Pathway Diagram (DOT Language):
Caption: Synthesis of this compound from m-cresol.
Alternative Synthesis Pathway: From 3-Hydroxybenzyl Alcohol
An alternative route to this compound starts from 3-hydroxybenzyl alcohol. This pathway also consists of two main steps: the selective bromination of the benzylic alcohol followed by a Williamson ether synthesis.
Step 1: Synthesis of 3-(Bromomethyl)phenol
This step requires the selective bromination of the primary alcohol in the presence of a phenolic hydroxyl group. Reagents such as phosphorus tribromide or hydrobromic acid can be employed.
Experimental Protocol (General):
3-Hydroxybenzyl alcohol is dissolved in an inert solvent. A brominating agent, such as phosphorus tribromide, is added dropwise at a controlled temperature. The reaction is stirred until completion, as monitored by TLC. The reaction mixture is then quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 3-(bromomethyl)phenol.
Step 2: Synthesis of this compound
The resulting 3-(bromomethyl)phenol undergoes a Williamson ether synthesis with a chloroacetic acid derivative.
Experimental Protocol (General):
3-(Bromomethyl)phenol is dissolved in a suitable solvent and treated with a base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide. Ethyl chloroacetate is then added, and the mixture is heated to facilitate the nucleophilic substitution. Following the etherification, the ester is hydrolyzed under basic or acidic conditions to yield the final product, this compound.
Synthesis Pathway Diagram (DOT Language):
Caption: Alternative synthesis from 3-hydroxybenzyl alcohol.
Conclusion
This technical guide has detailed two viable synthetic pathways for the preparation of this compound. The route starting from m-cresol is well-documented and offers a reliable method for obtaining the target compound. The alternative pathway from 3-hydroxybenzyl alcohol provides another strategic approach, though it may require further optimization for the selective bromination step. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate.
References
- 1. chegg.com [chegg.com]
- 2. guidechem.com [guidechem.com]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Spectroscopic Analysis of 3-(Bromomethyl)phenoxyacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Bromomethyl)phenoxyacetic acid, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of specific experimental spectra in public databases, this guide presents predicted and typical spectroscopic data based on the known chemical structure. It also includes detailed, generalized experimental protocols for acquiring such data, intended to serve as a practical reference for researchers.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from established principles of NMR, IR, and Mass Spectrometry and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-13 | Singlet (broad) | 1H | -COOH |
| ~7.2-7.4 | Multiplet | 1H | Ar-H |
| ~7.0-7.2 | Multiplet | 2H | Ar-H |
| ~6.8-7.0 | Multiplet | 1H | Ar-H |
| ~4.7 | Singlet | 2H | -OCH₂- |
| ~4.5 | Singlet | 2H | -CH₂Br |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~170-175 | -COOH |
| ~157-160 | Ar-C-O |
| ~138-141 | Ar-C-CH₂Br |
| ~129-131 | Ar-CH |
| ~122-125 | Ar-CH |
| ~115-118 | Ar-CH |
| ~113-116 | Ar-CH |
| ~65-68 | -OCH₂- |
| ~32-35 | -CH₂Br |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| 2850-3000 | Medium | C-H stretch (Aromatic & Aliphatic) |
| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1580-1600, 1450-1500 | Medium-Strong | C=C stretch (Aromatic Ring) |
| 1200-1300 | Strong | C-O stretch (Ether & Carboxylic Acid) |
| 600-700 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 244/246 | [M]⁺ Molecular ion peak (presence of Br isotopes) |
| 185/187 | [M - COOH]⁺ |
| 165 | [M - CH₂Br]⁺ |
| 107 | [C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.[1][2]
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift calibration (δ = 0.00 ppm).[1]
-
Data Acquisition :
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum. For a more detailed structural analysis, ¹³C NMR and 2D NMR (e.g., COSY, HSQC) experiments can also be performed.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
A common method for solid samples is the KBr pellet technique:
-
Sample Preparation : Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Pellet Formation : Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[3]
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of a blank KBr pellet.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Alternatively, the Attenuated Total Reflectance (ATR) method can be used for solid powders, which requires minimal sample preparation.[3]
Mass Spectrometry (MS)
For a non-volatile organic acid, Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight) is a suitable technique.
-
Sample Preparation : Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile, methanol) to a concentration of approximately 1 mg/mL. Further dilute this stock solution to the low µg/mL or ng/mL range with the mobile phase.[4]
-
Instrumentation :
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Set the mass spectrometer to operate in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.
-
-
Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) to observe the molecular ion and characteristic fragment ions.
Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.
Caption: A flowchart illustrating the typical stages of spectroscopic analysis.
References
An In-depth Technical Guide to Determining the Solubility of 3-(Bromomethyl)phenoxyacetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for determining the solubility of 3-(Bromomethyl)phenoxyacetic acid in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols to enable researchers to generate reliable and reproducible solubility data in their own laboratories.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₉H₉BrO₃[1]. It is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals[2]. Understanding its solubility in different organic solvents is crucial for various applications, including reaction chemistry, purification, formulation development, and drug delivery. The solubility of a compound is influenced by its molecular structure, polarity, and the properties of the solvent, such as polarity, hydrogen bonding capacity, and dielectric constant.
Chemical Structure:
Key Properties:
-
Molecular Weight: 245.07 g/mol [1]
Theoretical Considerations for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in each other. This compound possesses both polar (carboxylic acid, ether linkage) and nonpolar (aromatic ring, bromomethyl group) functionalities. Therefore, its solubility is expected to vary across different types of organic solvents.
-
Polar Protic Solvents (e.g., alcohols): These solvents can engage in hydrogen bonding with the carboxylic acid group of the molecule, potentially leading to good solubility.
-
Polar Aprotic Solvents (e.g., ketones, esters): These solvents can interact via dipole-dipole interactions, which may also facilitate dissolution.
-
Nonpolar Solvents (e.g., hydrocarbons): The presence of the nonpolar aromatic ring and alkyl halide might allow for some solubility in nonpolar solvents, although the polar groups will likely limit this.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Toluene | ||||
| Hexane | ||||
| Acetonitrile | ||||
| Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for both qualitative and quantitative determination of the solubility of this compound.
This method provides a rapid initial screening of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
Procedure:
-
Place approximately 25 mg of this compound into a small test tube[5].
-
Add 0.75 mL of the selected solvent to the test tube in small portions[5].
-
After each addition, shake the test tube vigorously for 10-20 seconds[6].
-
Continue adding the solvent up to the total volume.
-
Stir the mixture continuously for 60 seconds using a spatula or a vortex mixer[7].
-
Observe the solution. Classify the solubility as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all[7].
-
-
Record your observations.
This method provides a precise measurement of solubility at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Screw-capped vials or flasks
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)
Procedure:
-
Weigh out an amount of this compound that is known to be in excess of its expected solubility and place it into a screw-capped vial[8].
-
Accurately weigh the amount of the selected solvent added to the vial[8].
-
Seal the vial tightly to prevent solvent evaporation[8].
-
Place the vial in a constant temperature bath and agitate it (e.g., using a shaker or stirrer) for a sufficient period to ensure equilibrium is reached. This may take several hours to days[8].
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the same temperature until the excess solid has settled[8].
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial not to disturb the undissolved solid[8].
-
Filter the withdrawn sample through a syringe filter to remove any remaining microscopic solid particles.
-
Weigh the filtered sample.
-
Remove the solvent from the filtered sample by evaporation in a vacuum oven or using a rotary evaporator until a constant weight of the dissolved solid is obtained[8].
-
Weigh the remaining solid.
-
Calculate the solubility using the following formula:
Solubility ( g/100 g solvent) = (mass of dissolved solid / mass of solvent) x 100
The solubility can then be converted to other units such as g/100 mL or mol/L using the density of the solvent.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for determining the solubility of an organic compound.
Caption: Workflow for determining the solubility of this compound.
Safety Precautions
When handling this compound and organic solvents, it is essential to follow standard laboratory safety procedures.
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal information.
By following these detailed protocols and the logical workflow, researchers can generate high-quality, reliable solubility data for this compound, which is essential for its effective use in research and development.
References
- 1. This compound | 136645-25-5 [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. L18029.03 [thermofisher.com]
- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. www1.udel.edu [www1.udel.edu]
- 7. chem.ws [chem.ws]
- 8. quora.com [quora.com]
A Technical Guide to the Physicochemical Properties of 3-(Bromomethyl)phenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 3-(Bromomethyl)phenoxyacetic acid, a key intermediate in organic synthesis. The document details its appearance and melting point, outlines standard experimental protocols for their determination, and presents key data in a structured format for ease of reference.
Core Physicochemical Properties
This compound is a solid organic compound utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of a reactive bromomethyl group, which readily participates in alkylation and coupling reactions, and a carboxylic acid group that can undergo esterification or amidation.[1] This dual functionality makes it a valuable building block for creating more complex molecular structures, particularly in the development of herbicides and plant growth regulators.[1]
Data Presentation: Summary of Properties
The quantitative and qualitative data for this compound are summarized in the table below for clear comparison and reference.
| Property | Value | Reference |
| Appearance | White Powder | [2][3] |
| Melting Point | 122.5-128.5 °C | [2][3] |
| CAS Number | 136645-25-5 | [2][3][4] |
| Molecular Formula | C₉H₉BrO₃ | [2][3][4] |
| Molecular Weight | 245.07 g/mol | [1][4] |
| IUPAC Name | 2-[3-(bromomethyl)phenoxy]acetic acid | [2][3] |
Experimental Protocols
The following sections describe the standard methodologies for determining the appearance and melting point of a solid chemical compound like this compound.
2.1 Determination of Appearance
The appearance of a chemical compound is determined through visual inspection under controlled laboratory conditions.
-
Objective: To qualitatively describe the physical form, color, and texture of the substance.
-
Methodology:
-
A small, representative sample of the substance is placed on a clean, white, non-reactive surface (e.g., a watch glass or a ceramic plate).
-
The sample is observed under a consistent, bright light source, preferably natural or full-spectrum artificial light, against a neutral background.
-
The form is noted (e.g., crystalline, powder, amorphous solid). For this compound, this is typically a powder.[2][3]
-
The color is recorded. In its pure form, the compound is described as white.[2][3]
-
Any other relevant characteristics, such as the presence of clumps or the fineness of the powder, are also documented.
-
-
Apparatus: Watch glass, spatula, well-lit observation area.
2.2 Determination of Melting Point
The melting point is a critical physical constant used to identify a substance and assess its purity. A sharp melting range typically indicates a high degree of purity.
-
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
-
Methodology:
-
A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., a rapid ramp to near the expected melting point, followed by a slower ramp of 1-2 °C per minute).
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the last solid crystal melts is recorded as the completion of melting.
-
The melting "point" is reported as this range. For this compound, the specified range is 122.5-128.5 °C.[2][3]
-
-
Apparatus: Capillary tubes, melting point apparatus with a calibrated thermometer or digital sensor.
Visualization of Synthetic Utility
As an intermediate, this compound serves as a foundational molecule for building more complex target compounds. The following diagram illustrates its logical role in a generalized synthetic workflow.
Caption: Synthetic pathways originating from this compound.
References
Biological activity of phenoxyacetic acid derivatives
An In-depth Technical Guide on the Biological Activity of Phenoxyacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyacetic acid and its derivatives represent a versatile class of chemical compounds with a broad spectrum of biological activities.[1][2][3] Initially recognized for their herbicidal properties, these compounds have since been explored for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antiepileptic effects.[1][4][5][6] This technical guide provides a comprehensive overview of the biological activities of phenoxyacetic acid derivatives, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.
Herbicidal Activity
Phenoxyacetic acid derivatives, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), are synthetic auxins that mimic the natural plant growth hormone indole-3-acetic acid (IAA).[7][8] This mimicry leads to uncontrolled growth and ultimately the death of broadleaf weeds, making them effective selective herbicides in monocotyledonous crops.[7][8]
Mechanism of Action
The herbicidal action of phenoxyacetic acid derivatives is initiated by their binding to auxin receptors in plant cells. This binding triggers a cascade of downstream events, including:
-
Uncontrolled Cell Division and Elongation: The continuous stimulation of auxin-responsive genes leads to abnormal and unsustainable growth.
-
Ethylene Production: Increased ethylene synthesis contributes to senescence and epinasty.
-
Production of Abscisic Acid: This leads to stomatal closure and oxidative stress.
The "fop" class of phenoxy herbicides, which have an additional oxygen-linked aromatic group, act by inhibiting plant acetyl-CoA carboxylase (ACCase), an entirely different mechanism.[7]
Quantitative Data: Herbicidal Efficacy
The following table summarizes the herbicidal activity of selected phenoxyacetic acid derivatives.
| Compound | Target Weed | Activity Metric | Value | Reference |
| Compound 6b | Brassica campestris | IC50 (root growth) | ~0.0002 mmol L⁻¹ | [9] |
| Compound 6b | Brassica campestris | IC50 (shoot growth) | ~0.0002 mmol L⁻¹ | [9] |
| Compound 6c | Brassica campestris | IC50 (root growth) | ~0.0002 mmol L⁻¹ | [9] |
| Compound 6c | Brassica campestris | IC50 (shoot growth) | ~0.0002 mmol L⁻¹ | [9] |
| Compound 6c | Rice | IC50 (root growth) | 0.000085 mmol L⁻¹ | [9] |
Experimental Protocol: Evaluation of Herbicidal Activity
A common method to assess the herbicidal activity of compounds is through in vitro and in vivo assays measuring the inhibition of plant growth.
In Vitro Root and Shoot Growth Inhibition Assay:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compounds in a suitable solvent.
-
Seed Germination: Sterilize seeds of the target weed species (e.g., Brassica campestris, Lolium multiflorum) and place them on agar plates or filter paper moistened with the test solutions.
-
Incubation: Incubate the plates in a controlled environment (temperature, light) for a specified period.
-
Measurement: Measure the length of the roots and shoots.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of inhibition against the compound concentration.
Antimicrobial Activity
Several phenoxyacetic acid derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][10][11]
Quantitative Data: Antimicrobial Efficacy
| Compound | Microorganism | Activity Metric | Value | Reference |
| 4-(2-methyl-phenylazo)-phenoxyacetic acid | S. pyogenes | Zone of Inhibition | 20 mm | [1] |
| N'-(2-(4-chlorophenoxy)acetyl)-2,3,4,5-tetrafluorobenzohydrazide | Pathogenic microbes | - | Good inhibition | [1] |
| Ethyl 2-[4-{bis (1H-indol-3-yl) methyl}-2-methoxyphenoxy] acetate | Staphylococcus aureus | Zone of Inhibition | 20 mm | [1] |
| 2-(2(4-methoxyphenyl) amino) methyl) phenoxy) acetic acid | Staphylococcus aureus | Zone of Inhibition | 19 mm | [1] |
| (E)-4-((2-(carboxymethoxy) benzylidene) amino) benzoic acid | E. coli | Zone of Inhibition | 22 mm | [1] |
Experimental Protocol: Disk Diffusion Method
The disk diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[10][12]
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Evenly spread the microbial suspension over the surface of an agar plate.
-
Disk Application: Impregnate sterile filter paper discs with a known concentration of the test compound and place them on the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions for microbial growth.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).
Anticancer Activity
Phenoxyacetic acid derivatives have emerged as a promising class of compounds with potential anticancer properties, exhibiting cytotoxic effects against various cancer cell lines.[1][6][13][14]
Mechanism of Action
The anticancer mechanisms of phenoxyacetic acid derivatives are diverse and can involve:
-
Induction of Apoptosis: Some derivatives can trigger programmed cell death in cancer cells.
-
Inhibition of Key Enzymes: For example, inhibition of poly (ADP-ribose) polymerase (PARP-1) has been observed.[13]
-
Cell Cycle Arrest: Certain compounds can halt the proliferation of cancer cells at specific phases of the cell cycle.
-
Anti-inflammatory Effects: Inhibition of cyclooxygenase-2 (COX-2) is another mechanism, as chronic inflammation is linked to cancer development.[6]
Quantitative Data: Cytotoxic Activity
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Colorectal cancer cells | IC50 | 4.8 ± 0.35 µM | [1] |
| 4-Chlorophenoxyacetic acid | Breast cancer cells | IC50 | 0.194 ± 0.09 µg/ml | [1] |
| 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | Melanoma G-361 | IC50 | 104.86 μM | [1] |
| 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | Prostate LNCaP | IC50 | 145.39 μM | [1] |
| Pyridazine hydrazide with phenoxy acetic acid | HepG2 | IC50 | 6.9 ± 0.7 μM | [13] |
| Compound I (phenoxy acetamide derivative) | HepG2 | IC50 | 1.43 μM | [13] |
| Compound II (phenoxy acetamide derivative) | HepG2 | IC50 | 6.52 μM | [13] |
| 5-Fluorouracil (standard) | HepG2 | IC50 | 5.32 μM | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Anti-inflammatory Activity
Certain phenoxyacetic acid derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][15][16]
Mechanism of Action: COX Inhibition
Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[15] Some phenoxyacetic acid derivatives have shown selective inhibition of COX-2, which is an attractive therapeutic strategy as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[16]
Quantitative Data: Anti-inflammatory Efficacy
| Compound | Target/Model | Activity Metric | Value | Reference |
| Compound 7b | TNF-α levels | % Reduction | 64.88% | [4] |
| Compound 7b | PGE2 levels | % Reduction | 57.07% | [4] |
| Compound 7b | Carrageenan-induced paw edema | Inhibition of paw thickness | 63.35% | [4] |
| Compound 5f | Carrageenan-induced paw edema | Inhibition of paw thickness | 46.51% | [15] |
| Compound 5f | TNF-α levels | % Reduction | 61.04% | [15] |
| Compound 5f | PGE2 levels | % Reduction | 60.58% | [15] |
| Compound 6a | COX-2 Inhibition | IC50 | 0.03 µM | [16] |
| Compound 6c | COX-2 Inhibition | IC50 | 0.03 µM | [16] |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the test compound or a reference drug (e.g., celecoxib) orally or intraperitoneally.
-
Induction of Inflammation: After a specific period, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: Measure the paw volume or thickness at regular intervals using a plethysmometer or calipers.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Antiepileptic Activity
Recent studies have highlighted the potential of phenoxyacetic acid derivatives as anticonvulsant agents.[4][5]
Mechanism of Action
The antiepileptic effects of these derivatives appear to be multifactorial and may involve:
-
Reduction of Oxidative Stress: Attenuation of markers like malondialdehyde and nitric oxide in the hippocampus.[4][5]
-
Suppression of Neuroinflammation: Reduction of pro-inflammatory cytokines such as TNF-α and IL-6.[4][5]
-
Modulation of Neurotransmitters: Attenuation of excitotoxic glutamate accumulation.[4][5]
-
Downregulation of Glial Activation: Reduction in the expression of GFAP and Iba-1.[4][5]
Quantitative Data: Anticonvulsant Efficacy
| Compound | Seizure Model | Activity Metric | Value | Reference |
| Compound 7b | PTZ-induced seizure | Protection | 100% | [4][5] |
| Compound 7b | Pilocarpine-induced TLE | Delay in seizure onset | 188.6% | [4][5] |
| Compound 5f | PTZ-induced seizure | Protection | 90% | [4] |
| Compound 5e | PTZ-induced seizure | Protection | 80% | [4] |
| Compound 10c | PTZ-induced seizure | Protection | 80% | [4] |
Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is a widely used screening tool for potential anticonvulsant drugs.
-
Animal Preparation: Use rodents (e.g., mice) for the experiment.
-
Compound Administration: Administer the test compound or a reference drug (e.g., valproic acid) to the animals.
-
PTZ Injection: After a predetermined time, administer a convulsive dose of PTZ subcutaneously or intraperitoneally.
-
Observation: Observe the animals for the onset and severity of seizures (e.g., using a Racine scale) and record the latency to the first seizure and the mortality rate.
-
Data Analysis: Compare the seizure parameters in the treated groups with the control group to determine the anticonvulsant activity.
Visualizations
Signaling Pathway: Anti-inflammatory Action of Phenoxyacetic Acid Derivatives via COX-2 Inhibition
Caption: Signaling pathway of COX-2 inhibition by phenoxyacetic acid derivatives.
Experimental Workflow: In Vivo Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Logical Relationship: Multifaceted Antiepileptic Mechanism
Caption: Multifaceted mechanisms contributing to the antiepileptic activity.
Conclusion
Phenoxyacetic acid derivatives constitute a class of compounds with significant and diverse biological activities. While their role as herbicides is well-established, ongoing research continues to unveil their therapeutic potential as antimicrobial, anticancer, anti-inflammatory, and antiepileptic agents. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the full potential of this versatile chemical scaffold. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for the design and development of novel and more effective therapeutic agents based on the phenoxyacetic acid core.
References
- 1. jetir.org [jetir.org]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. revistadechimie.ro [revistadechimie.ro]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]
- 16. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacological Applications of Phenoxyacetic Acid Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract: Phenoxyacetic acid, a derivative of glycolic acid, and its related compounds form a versatile structural scaffold with a wide array of pharmacological activities.[1][2] Initially recognized for their use as herbicides, these compounds have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents.[1][3][4] Derivatives have been developed and investigated for numerous applications, including as anti-inflammatory, anticonvulsant, anticancer, antimicrobial, and antidiabetic agents.[1][5][6][7] This technical guide provides an in-depth overview of the core pharmacological applications of phenoxyacetic acid derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual diagrams of relevant biological pathways and workflows to support further research and drug development.
Introduction to Phenoxyacetic Acid
Phenoxyacetic acid is an organic compound featuring a phenoxy group attached to an acetic acid moiety.[3] This core structure is a key pharmacophore present in numerous medicinal agents and is relatively straightforward to synthesize.[1] Its derivatives are associated with a broad spectrum of biological activities, making them attractive candidates for drug discovery.[3] Commercially available drugs containing this scaffold include the nonsteroidal anti-inflammatory drugs (NSAIDs) Tiaprofenic acid and Aceclofenac, the antihypertensive Tinnelic acid, and others.[1] The diverse therapeutic potential stems from the ability to modify the phenoxy ring and the acetic acid side chain, leading to compounds that can interact with a variety of biological targets.
Key Pharmacological Applications
The structural versatility of phenoxyacetic acid derivatives has led to their exploration in multiple therapeutic areas.
Anti-inflammatory Activity: COX-2 Inhibition
A significant area of research has focused on developing phenoxyacetic acid derivatives as selective cyclooxygenase-2 (COX-2) inhibitors.[5][8][9] COX-2 is a key enzyme in the inflammatory cascade, converting arachidonic acid into prostaglandins, which mediate inflammation and pain.[5][8] Selective COX-2 inhibitors offer the potential for potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[5][9]
Several studies have synthesized novel pyrazoline-phenoxyacetic acid and other derivatives that demonstrate potent and selective COX-2 inhibition.[5][9]
Table 1: In Vitro COX-2 Inhibitory Activity of Phenoxyacetic Acid Derivatives
| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |
|---|---|---|---|
| 5d | 0.08 | 111.53 | [5] |
| 5e | 0.07 | 120.31 | [5] |
| 5f | 0.06 | 133.34 | [5] |
| 7b | 0.09 | - | [5] |
| 10c | 0.09 | - | [5] |
| 10d | 0.07 | - | [5] |
| 10e | 0.08 | - | [5] |
| 10f | 0.06 | - | [5] |
| 6a | 0.03 | 365.4 | [9] |
| 6c | 0.03 | 196.9 | [9] |
| Celecoxib (Reference) | 0.05 | 298.6 |[5] |
The anti-inflammatory effects of these compounds have been confirmed in vivo. Lead compounds significantly reduced paw edema in rat models and lowered levels of inflammatory mediators like TNF-α and PGE-2.[5]
Table 2: In Vivo Anti-inflammatory Effects of Lead Compounds
| Compound | Paw Thickness Inhibition (%) | Paw Weight Inhibition (%) | TNF-α Reduction (%) | PGE-2 Reduction (%) | Reference |
|---|---|---|---|---|---|
| 5f | 63.35 | 68.26 | 61.04 | 60.58 | [5] |
| 7b | 46.51 | 64.84 | 64.88 | 57.07 |[5] |
Below is a diagram illustrating the general synthesis process for creating these anti-inflammatory agents.
The mechanism involves the inhibition of prostaglandin synthesis, a key step in the inflammatory response.
Anticonvulsant Properties
Certain phenoxyacetic acid derivatives identified for their anti-inflammatory activity have also been investigated as multifunctional anticonvulsant agents.[6] This dual activity is significant because neuroinflammation is increasingly implicated in the pathophysiology of epilepsy.[10]
In a pentylenetetrazol (PTZ)-induced seizure model, several compounds demonstrated potent anticonvulsant effects, with compound 7b providing complete protection and outperforming the reference drug, valproic acid.[6][11]
Table 3: Anticonvulsant Activity in PTZ-Induced Seizure Model
| Compound | Protection from Seizure (%) | Mortality (%) | Relative Potency to Valproic Acid (%) | Reference |
|---|---|---|---|---|
| 7b | 100 | 0 | - | [6][11] |
| 5f | 90 | 10 | 150 | [11] |
| 5e | 80 | 10 | 133.33 | [11] |
| 10c | 80 | 20 | 133.33 | [11] |
| Valproic Acid (Reference) | - | - | 100 |[11] |
Mechanistic studies on compound 7b revealed it reduces oxidative stress and neuroinflammatory markers in the hippocampus.[6] It significantly lowered levels of malondialdehyde, nitric oxide, TNF-α, and IL-6, while also reducing excitotoxic glutamate accumulation.[6]
Anticancer Activity
Phenoxyacetic acid derivatives have shown promise as anticancer agents through various mechanisms of action.[1][3]
-
PPARγ Agonism: Some chiral phenoxyacetic acid analogues act as partial agonists of Peroxisome Proliferator-Activated Receptor γ (PPARγ).[12] PPARγ activation can regulate cell proliferation and inflammation.[12][13] These compounds were found to inhibit the growth of colorectal cancer (CRC) cells by inducing cell cycle arrest, upregulating p21, and counteracting the β-catenin/TCF pathway.[12]
-
Akt Inhibition: A series of phenoxyacetic acid shikonin esters were designed as allosteric inhibitors of the Akt protein. The PI3K-Akt signaling pathway is often hyperactivated in cancers.[14] The lead compound, L8, effectively bound to Akt, inhibited its activity, and induced apoptosis and cell cycle arrest in KRAS-mutant colon cancer cells.[14]
-
General Cytotoxicity: Other derivatives have demonstrated cytotoxic activity against various cancer cell lines, including breast cancer, melanoma, and prostate cancer.[1] A pyridazine hydrazide derivative appended with phenoxy acetic acid was particularly effective against HepG2 hepatocellular cancer cells.[15]
Table 4: Anticancer Activity of Selected Phenoxyacetic Acid Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Colorectal Cancer (CRC) | IC50 | 4.8 ± 0.35 µM | [1] |
| 4-Cl-phenoxyacetic acid | Breast Cancer | IC50 | 0.194 ± 0.09 µg/ml | [1] |
| 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | Melanoma (G-361) | IC50 | 104.86 µM | [1] |
| 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | Prostate (LNCaP) | IC50 | 145.39 µM | [1] |
| Pyridazine hydrazide derivative | Hepatocellular (HepG2) | IC50 | 6.9 ± 0.7 µM | [15] |
| L8 (Shikonin Ester) | Akt Enzyme | Kd | 2.07 x 10⁻⁶ M |[14] |
The pathway below illustrates how PPARγ partial agonism by these compounds can lead to antiproliferative effects in cancer cells.
References
- 1. jetir.org [jetir.org]
- 2. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Phenoxyacetic Acid (4-Aminophenoacetic Acid) Shikonin Ester Kills KRAS Mutant Colon Cancer Cells via Targeting the Akt Allosteric Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]
Genotoxicity of Substituted Phenoxyacetic Acids: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the genotoxic potential of substituted phenoxyacetic acids, a class of compounds widely used as herbicides. It consolidates data from various genotoxicity assays, details the experimental protocols for key methodologies, and explores the underlying mechanisms of action. Through structured data tables and visual diagrams of workflows and pathways, this document serves as an in-depth resource for assessing the genetic safety of these chemicals.
Introduction
Substituted phenoxyacetic acids are a class of synthetic auxins used extensively in agriculture and forestry for the selective control of broadleaf weeds.[1][2] Prominent members of this chemical family include 2,4-dichlorophenoxyacetic acid (2,4-D), 4-chloro-2-methylphenoxyacetic acid (MCPA), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).[3][4][5] Given their widespread environmental presence and the potential for human exposure, a thorough evaluation of their toxicological profile is imperative.
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, chromosomal alterations, or DNA damage. Such events are critical as they can lead to carcinogenesis or heritable defects.[6] Regulatory agencies worldwide mandate a standard battery of genotoxicity tests to identify such hazards before a new chemical, including pesticides and pharmaceuticals, can be approved.[6][7]
This guide synthesizes the current scientific literature on the genotoxicity of substituted phenoxyacetic acids. It presents quantitative data in a comparative format, provides detailed experimental protocols for the principal assays cited, and uses visualizations to clarify complex mechanisms and workflows, offering a critical resource for risk assessment and future research.
Proposed Mechanisms of Genotoxicity
The primary mechanism by which some phenoxyacetic acids are thought to exert genotoxic effects is through the induction of oxidative stress.[8][9] This process involves the generation of reactive oxygen species (ROS), such as superoxide anions, hydroxyl radicals, and hydrogen peroxide, which can overwhelm the cell's antioxidant defense systems.[8] The resulting ROS can interact directly with DNA, leading to several types of damage, including single- and double-strand breaks and base modifications (e.g., 8-oxoguanine), which, if not properly repaired, can result in mutations and chromosomal instability.[8]
Caption: Proposed mechanism of phenoxyacetic acid-induced genotoxicity.
Standard Genotoxicity Testing Strategy and Protocols
Regulatory bodies like the FDA and OECD recommend a tiered or battery approach to genotoxicity testing to cover all relevant genetic endpoints.[6][10] This strategy typically begins with a set of in vitro assays, and any positive findings are further investigated with in vivo assays to determine if the effect is reproducible in a whole animal system.[7][11]
Caption: A typical tiered workflow for genotoxicity assessment.
Bacterial Reverse Mutation Assay (Ames Test)
Principle: The Ames test is a widely used initial screening assay that assesses a chemical's potential to induce gene mutations (specifically, point mutations).[12] It utilizes several strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it in their growth medium.[12][13] The bacteria are exposed to the test substance and plated on a histidine-deficient medium. Only bacteria that undergo a reverse mutation to a prototrophic state (his+) can synthesize their own histidine and form colonies.[14] The assay is typically run with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[15]
Experimental Protocol:
-
Culture Preparation: Inoculate the selected bacterial strains (e.g., TA98, TA100) into nutrient broth and incubate overnight at 37°C with shaking.[15]
-
Test Compound Preparation: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO, water).
-
Exposure: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution (or control), and 0.5 mL of S9 mix (for metabolic activation) or a buffer.[15]
-
Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.[13]
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[15]
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[16]
In Vivo Mammalian Erythrocyte Micronucleus Test
Principle: This in vivo assay detects chromosomal damage. A micronucleus is a small, extra-nuclear body containing a chromosome fragment or a whole chromosome that was not incorporated into the daughter nuclei during mitosis.[17] The test is most commonly performed in rodents. Following treatment with the test substance, immature erythrocytes (polychromatic erythrocytes, PCEs) in the bone marrow are analyzed. An increase in the frequency of micronucleated PCEs (MN-PCEs) indicates that the substance is clastogenic (breaks chromosomes) or aneugenic (interferes with chromosome segregation).[17]
Experimental Protocol:
-
Animal Dosing: Administer the test substance to a group of animals (typically mice) via a relevant route of exposure (e.g., oral gavage, intraperitoneal injection). Include negative (vehicle) and positive control groups.[18]
-
Sample Collection: At appropriate time intervals after dosing (e.g., 24 and 48 hours), collect bone marrow or peripheral blood.[18][19] For bone marrow, femurs are flushed with fetal calf serum.
-
Slide Preparation: Centrifuge the cell suspension to pellet the cells. Resuspend the cells and prepare smears on microscope slides.[18]
-
Staining: Air-dry the slides, fix them in methanol, and stain with a dye such as May-Gruenwald/Giemsa or Wright-Giemsa to differentiate PCEs from mature erythrocytes.[18]
-
Scoring: Using a microscope, score a predetermined number of PCEs (e.g., 1000-2000) per animal for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as a measure of bone marrow toxicity.[18] A statistically significant increase in the frequency of MN-PCEs in treated animals compared to controls indicates a positive result.
Comet Assay (Single Cell Gel Electrophoresis)
Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[20] Cells are embedded in a thin layer of agarose on a microscope slide, lysed with detergent and high salt to remove membranes and proteins, leaving behind the nuclear DNA as "nucleoids". The slides are then placed in an alkaline buffer to unwind the DNA. During electrophoresis, broken DNA fragments migrate away from the nucleus towards the anode, forming a shape resembling a comet. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[21][22]
Caption: Key steps of the alkaline comet assay experimental workflow.
Experimental Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the tissue of interest or cell culture.
-
Embedding: Mix the cell suspension with low-melting-point agarose and pipette the mixture onto a pre-coated microscope slide. Allow it to solidify.[22]
-
Lysis: Immerse the slides in a cold lysis solution (high salt, detergent, e.g., Triton X-100) for at least 1 hour to lyse the cells and nuclear membranes.[21]
-
DNA Unwinding: Place the slides in an electrophoresis chamber filled with fresh, cold alkaline buffer (pH > 13) for a period (e.g., 20-40 minutes) to allow the DNA to unwind.[22]
-
Electrophoresis: Apply a voltage (e.g., 25 V) for a set time (e.g., 20-30 minutes) to draw the negatively charged DNA towards the anode.[21]
-
Neutralization and Staining: Gently remove the slides, neutralize them with a buffer (e.g., Tris-HCl, pH 7.5), and stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium bromide).
-
Scoring: Visualize the slides using a fluorescence microscope. Capture images and use specialized software to quantify the extent of DNA damage, typically by measuring parameters like % DNA in the tail, tail length, and tail moment.
Summary of Genotoxicity Data
The genotoxicity of substituted phenoxyacetic acids has been evaluated in numerous test systems, with results often varying depending on the specific compound, the test system used, and whether the pure active ingredient or a commercial formulation was tested.
2,4-Dichlorophenoxyacetic Acid (2,4-D)
2,4-D is one of the most extensively studied compounds in this class. The evidence for its genotoxicity is mixed. Some in vitro studies have demonstrated cytotoxic and mutagenic effects.[3] For instance, it induced DNA damage in Chinese hamster ovary (CHO-K1) cells in the comet and micronucleus assays.[1] However, other studies found that pure 2,4-D did not increase chromosome aberrations in human lymphocytes, whereas its commercial formulations did, suggesting that other components in the mixture may be responsible for the genotoxic effects.[23][24] In vivo studies have largely been negative, with multiple assays showing no induction of micronuclei in mouse bone marrow.[18]
Table 1: Summary of Genotoxicity Data for 2,4-D
| Assay | Test System | Concentration/Dose | Metabolic Activation (S9) | Result | Reference(s) |
|---|---|---|---|---|---|
| Chromosome Aberration | Mouse Bone Marrow (in vivo) | N/A | In vivo | Positive (breaks, deletions) | [3] |
| Chromosome Aberration | Human Lymphocytes (in vitro) | 0.125-0.350 mM (pure) | Not specified | Negative | [23][24] |
| Chromosome Aberration | Human Lymphocytes (in vitro) | 0.125-1.250 mM (commercial) | Without | Positive | [23][24] |
| Comet Assay (SCGE) | CHO-K1 Cells (in vitro) | 6 and 10 µg/mL | Not specified | Positive | [1] |
| Micronucleus Test | CHO-K1 Cells (in vitro) | 10 µg/mL | Not specified | Positive | [1] |
| Micronucleus Test | Mouse Bone Marrow (in vivo) | Up to 265 mg/kg | In vivo | Negative |[18] |
4-Chloro-2-methylphenoxyacetic Acid (MCPA)
Based on the weight of evidence from a comprehensive range of assays, MCPA is generally considered not to be genotoxic in vivo.[25][26] It is non-mutagenic in bacterial and mammalian gene mutation assays.[26] While some clastogenic effects were observed in vitro in human lymphocytes, these occurred only at high, cytotoxic concentrations.[26] Multiple in vivo studies, including the mouse bone marrow micronucleus assay and Chinese hamster bone marrow metaphase assay, have found no evidence of clastogenicity.[26]
Table 2: Summary of Genotoxicity Data for MCPA
| Assay | Test System | Concentration/Dose | Metabolic Activation (S9) | Result | Reference(s) |
|---|---|---|---|---|---|
| Gene Mutation | Bacterial & Mammalian Cells (in vitro) | N/A | With & Without | Negative | [26] |
| Chromosome Aberration | Human Lymphocytes (in vitro) | Approaching 10 mM | With | Positive (at cytotoxic levels) | [26] |
| Micronucleus Test | Mouse Bone Marrow (in vivo) | N/A | In vivo | Negative | [26] |
| Sister Chromatid Exchange | Hamster (in vivo) | Toxic/Max. tolerated dose | In vivo | Weakly Positive (<1.5x control) | [25][26] |
| DNA Binding | Rat (in vivo) | N/A | In vivo | Negative |[26] |
Other Substituted Phenoxyacetic Acids
Other compounds in this class show varying genotoxicity profiles. Dicamba has been shown to be a DNA-damaging agent, inducing sister chromatid exchanges (SCEs) and affecting cell-cycle progression in human lymphocytes in vitro.[27][28] The genotoxicity of these compounds is also influenced by their chemical structure.
Table 3: Summary of Genotoxicity Data for Other Phenoxyacetic Acids
| Compound | Assay | Test System | Concentration/Dose | Result | Reference(s) |
|---|---|---|---|---|---|
| Dicamba | Sister Chromatid Exchange | Human Lymphocytes (in vitro) | 200.0 µg/mL | Positive | [27] |
| Dicamba | Cell Cycle Progression | Human Lymphocytes (in vitro) | 100.0-200.0 µg/mL | Positive (delay) | [27] |
| 2,4,5-T | Mutagenicity | Yeast, Hematopoietic Cells | Not specified | Very weak / Negative |[3] |
Structure-Activity Relationships (SAR)
The genotoxic potential of phenoxyacetic acids appears to be strongly linked to the substitution pattern on the phenyl ring.[3]
-
Effect of 2- and 4-Position Chlorine: Studies have shown that the presence of chlorine atoms at the 2 and/or 4 positions of the benzene ring is associated with both cytotoxicity and mutagenicity.[3] This is exemplified by the activity of 2,4-D.
-
Effect of 5-Position Chlorine: The introduction of a third chlorine atom at the 5-position, as seen in 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), has been found to abolish or significantly weaken the mutagenic effect, although the compound retains its cytotoxic properties.[3]
These findings suggest that the specific arrangement and number of halogen substituents are critical determinants of the genotoxic activity within this chemical class.
Conclusion
The genotoxicity of substituted phenoxyacetic acids is complex, with a profile that varies significantly between different compounds and test systems. While some compounds like 2,4-D and Dicamba have shown positive results in certain in vitro assays, the in vivo evidence, particularly for MCPA and 2,4-D, is largely negative.[1][18][26][27] This discrepancy highlights the importance of considering metabolic deactivation pathways present in whole organisms that may not be replicated in vitro.
The primary proposed mechanism of action involves the induction of oxidative stress, leading to secondary DNA damage.[8] Furthermore, structure-activity relationships indicate that the position and number of chlorine substituents on the phenyl ring are key modulators of genotoxic potential.[3] A weight-of-evidence approach, integrating results from a standard battery of in vitro and in vivo tests, is essential for accurately characterizing the genotoxic risk posed by this important class of herbicides.[26]
References
- 1. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 2. deq.mt.gov [deq.mt.gov]
- 3. Genotoxic effect of substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FDA Releases Final ICH Guidance on Genotoxicity Testing and Data Interpretation | RAPS [raps.org]
- 7. vichsec.org [vichsec.org]
- 8. Occupational Pesticide Exposure, Impaired DNA Repair, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 17. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 24d.info [24d.info]
- 19. scispace.com [scispace.com]
- 20. The comet assay: a sensitive genotoxicity test for the detection of DNA damage and repair. | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Effects of phenoxyacetic acids on the induction of chromosome aberrations in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Review of the genotoxicity of 4-chloro-2-methylphenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Genotoxicity analysis of the phenoxy herbicide dicamba in mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
The Genesis of a Versatile Molecule: A Technical Guide to the Discovery and Synthesis of Phenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyacetic acid, a seemingly simple aromatic ether and carboxylic acid, holds a significant place in the annals of organic chemistry and its industrial applications. Though not a potent herbicide in its own right, it serves as the foundational scaffold for a vast array of widely used phenoxy herbicides, including MCPA and 2,4-D.[1] Its derivatives have also found applications in pharmaceuticals, such as in the synthesis of penicillin V, where the phenoxyacetyl side chain imparts acid stability, enabling oral administration.[2][3] This technical guide delves into the historical discovery of phenoxyacetic acid, detailing the seminal synthetic methodologies and providing in-depth experimental protocols for its preparation.
The Dawn of Phenoxyacetic Acid: A Historical Perspective
The first documented synthesis of phenoxyacetic acid dates back to 1880.[1] This pioneering work laid the groundwork for what would become a cornerstone reaction in organic synthesis. The initial preparation was achieved through the reaction of sodium phenolate with sodium chloroacetate in hot water.[1] This method, a classic example of the Williamson ether synthesis, remains a fundamental and widely practiced route for the preparation of phenoxyacetic acid and its derivatives due to its efficiency and scalability.[2][4]
The core principle of this synthesis involves the nucleophilic attack of the phenolate anion on the methylene carbon of chloroacetic acid, resulting in the formation of an ether linkage.[1] While the Williamson ether synthesis is the most traditional and common method, other approaches, such as the Ullmann condensation, have also been explored for the formation of the aryl ether bond, although they often require harsher reaction conditions.[5][6]
Core Synthetic Methodologies
The primary route for the synthesis of phenoxyacetic acid is the Williamson ether synthesis. This reaction is valued for its broad scope and straightforward execution.[4][7]
Williamson Ether Synthesis
The Williamson ether synthesis is a robust and versatile method for preparing ethers, first developed by Alexander Williamson in 1850.[4][8] It proceeds via an SN2 mechanism, where an alkoxide or, in this case, a phenoxide, acts as a nucleophile and displaces a halide from an alkyl halide.[4][9]
The overall reaction for the synthesis of phenoxyacetic acid can be represented as follows:
-
Deprotonation of Phenol: Phenol is treated with a strong base, such as sodium hydroxide, to form the more nucleophilic sodium phenolate.
-
Nucleophilic Substitution: The sodium phenolate then reacts with chloroacetic acid (or its sodium salt) in a nucleophilic substitution reaction to yield sodium phenoxyacetate.
-
Acidification: The resulting sodium phenoxyacetate is acidified with a strong acid, like hydrochloric acid, to protonate the carboxylate and precipitate the final product, phenoxyacetic acid.
The following diagram illustrates the general workflow of the Williamson ether synthesis for phenoxyacetic acid:
References
- 1. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Penicillin - Wikipedia [en.wikipedia.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
In-Depth Technical Guide: Safety Data for 3-(Bromomethyl)phenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 3-(Bromomethyl)phenoxyacetic acid (CAS Number: 136645-25-5). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the hazards, handling, and emergency procedures associated with this compound.
Chemical Identification and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-[3-(bromomethyl)phenoxy]acetic acid | [1] |
| CAS Number | 136645-25-5 | [1][2] |
| Molecular Formula | C9H9BrO3 | [1][2] |
| Molecular Weight | 245.07 g/mol | [2] |
| Appearance | White to beige powder/solid | [1] |
| Melting Point | 122.5 - 128.5 °C | [1] |
| Solubility | No data available | |
| Odor | Odorless |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
-
GHS07: Exclamation Mark
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs: Get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. |
Handling and Storage
| Aspect | Recommendation |
| Safe Handling | Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |
Exposure Controls and Personal Protection
| Control Parameter | Recommendation |
| Engineering Controls | Use only in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation location. |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |
| Skin Protection | Wear protective gloves and clothing to prevent skin contact. |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator. |
Toxicological Information
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not provided in the publicly available safety data sheets. However, the hazard classifications suggest that standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals were likely followed. These may include:
-
OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method
-
OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.[3] This method involves applying the chemical to a reconstructed human epidermis model and assessing cell viability to determine skin irritation potential.[3]
-
OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification for eye irritation or serious eye damage.[4] This in vitro method uses a reconstructed human cornea-like epithelium to assess the potential for eye irritation.[4]
Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from risk assessment to emergency response.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Phenoxyacetic Acid Esters Using Phosphonitrilic Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a fundamental and widely utilized reaction in organic synthesis, crucial for the creation of a vast array of compounds, including active pharmaceutical ingredients, agrochemicals, and flavoring agents.[1][2] Phenoxyacetic acid esters, in particular, are significant scaffolds in medicinal chemistry and have applications as insecticides, antioxidants, and photosensitizers.[1][2] Traditional esterification methods for phenols can be challenging due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols.[3][4]
This document provides detailed protocols for the synthesis of phenoxyacetic acid esters utilizing phosphonitrilic chloride (PNT), also known as hexachlorocyclotriphosphazene, as an efficient activating agent. PNT is a stable, non-irritating, and easy-to-handle crystalline solid, soluble in many organic solvents.[1][2] In combination with a base such as N-methyl morpholine (NMM), PNT activates the carboxylic acid group of phenoxyacetic acid, facilitating its condensation with various phenols under mild, room-temperature conditions to afford the desired esters in good to excellent yields.[1][2][3] This method presents a practical and effective alternative to other coupling reagents.[1][3]
Reaction Principle
The synthesis proceeds via the activation of the carboxylic acid by phosphonitrilic chloride in the presence of N-methyl morpholine. The PNT is first activated by NMM, which then activates the phenoxyacetic acid. This activated intermediate subsequently reacts with a phenol to form the corresponding ester.
Experimental Protocols
Two detailed protocols are provided below. The first is a specific procedure for the synthesis of p-methyl phenoxyacetic acid esters, and the second is a more general method applicable to a broader range of carboxylic acids and phenols.
Protocol 1: Synthesis of p-Methyl Phenoxyacetic Acid and its Esters
This protocol is divided into two stages: the preparation of the p-methyl phenoxyacetic acid precursor, followed by its esterification with various phenols.[1][2]
Stage 1: Preparation of p-Methyl Phenoxyacetic Acid
-
To a round bottom flask, add p-cresol (1.0 g) and sodium hydroxide (9 mol%).
-
Add chloroacetic acid (2.5 mL) dropwise to the flask.
-
Add a small amount of water and heat the mixture on a water bath for 1 hour.
-
After cooling, add 10 mL of water.
-
Acidify the contents with dilute HCl until the solution is acidic to Congo red paper.
-
Extract the product with diethyl ether.
-
Wash the ethereal extract with 10 mL of water.
-
Extract the aryloxyacetic acid from the ether layer by shaking with 25 mL of 5% sodium carbonate solution.
-
Acidify the aqueous sodium carbonate extract with dilute HCl.
-
The resulting p-methyl phenoxyacetic acid precipitate is then recrystallized from ethanol.[1][2]
Stage 2: Esterification of p-Methyl Phenoxyacetic Acid with Phenols
-
In a flask, stir a mixture of phosphonitrilic chloride (0.025 mmol) and N-methyl morpholine (1.5 mmol) in chloroform at room temperature.[1]
-
After a short period, add p-methyl phenoxyacetic acid to the mixture and continue stirring.
-
Once the phenoxyacetic acid has been activated, add the desired phenol and continue to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography.
Protocol 2: General Procedure for the Synthesis of Aryl Esters
This protocol can be adapted for the synthesis of various phenoxyacetic acid esters by using the appropriate phenoxyacetic acid and phenol.[3]
-
Dissolve phosphonitrilic chloride (0.25 mmol) in 10 mL of dichloromethane in a flask and cool the solution to 0-5 °C with constant stirring.
-
Add N-methyl morpholine (1.5 mmol) to the solution and stir for 30 minutes at 0-5 °C.
-
Add the carboxylic acid (e.g., phenoxyacetic acid) (1.5 mmol) and continue stirring.
-
Monitor the disappearance of the carboxylic acid by TLC.
-
Once the carboxylic acid is consumed, add the phenol (1.5 mmol) and allow the reaction to proceed at room temperature.
-
Monitor the progress of the ester formation by TLC (eluent: 9:1 v/v petroleum ether: ethyl acetate).[3]
-
After the reaction is complete, wash the reaction mixture sequentially with 5% sodium bicarbonate solution (3 x 10 mL), 5% sodium hydroxide solution (3 x 10 mL), and water (2 x 10 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired aryl ester.[3]
Data Presentation
The following table summarizes the yields for the synthesis of various p-methyl phenoxyacetic acid esters using Protocol 1.
| Entry | Phenol | Product | Yield (%) |
| 1 | Phenol | Phenyl p-methylphenoxyacetate | 85 |
| 2 | p-Cresol | p-Tolyl p-methylphenoxyacetate | 88 |
| 3 | p-Chlorophenol | p-Chlorophenyl p-methylphenoxyacetate | 90 |
| 4 | p-Nitrophenol | p-Nitrophenyl p-methylphenoxyacetate | 92 |
| 5 | o-Cresol | o-Tolyl p-methylphenoxyacetate | 84 |
| 6 | o-Chlorophenol | o-Chlorophenyl p-methylphenoxyacetate | 86 |
| 7 | o-Nitrophenol | o-Nitrophenyl p-methylphenoxyacetate | 89 |
| 8 | α-Naphthol | α-Naphthyl p-methylphenoxyacetate | 82 |
| 9 | β-Naphthol | β-Naphthyl p-methylphenoxyacetate | 80 |
Data sourced from Reddy SM et al., J. Chem. Pharm. Res., 2020, 12(3):10-14.[1]
Visualizations
The following diagrams illustrate the overall reaction scheme and the experimental workflow.
References
Application Notes and Protocols for Alkylation Reactions Using 3-(Bromomethyl)phenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)phenoxyacetic acid is a versatile bifunctional reagent utilized in organic synthesis, particularly in the development of novel therapeutic agents and agrochemicals. Its structure incorporates a reactive benzylic bromide for alkylation reactions and a carboxylic acid moiety that can be further functionalized or can serve to modulate the physicochemical properties of the target molecule. This document provides detailed application notes and experimental protocols for the use of this compound in various alkylation reactions.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 136645-25-5 | N/A |
| Molecular Formula | C₉H₉BrO₃ | N/A |
| Molecular Weight | 245.07 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 122-125 °C | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. | N/A |
Applications in Organic Synthesis
The primary utility of this compound lies in its ability to act as an alkylating agent for a variety of nucleophiles, including phenols, amines, and thiols. These reactions introduce the 3-(carboxymethyl)phenoxymethyl moiety onto the target molecule, which can be a key pharmacophore or a handle for further synthetic transformations.
O-Alkylation of Phenols
The alkylation of phenols with this compound is a common method for the synthesis of diaryl ethers, a structural motif present in many biologically active compounds.
General Reaction Scheme:
Experimental Protocol: General Procedure for the O-Alkylation of a Phenol
-
Reagents and Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetone or Dimethylformamide (DMF)
-
Stir bar and round-bottom flask
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard workup and purification equipment (separatory funnel, silica gel, etc.)
-
-
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in acetone or DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the phenoxide salt.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to reflux (for acetone) or to 60-80 °C (for DMF) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water and extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired O-alkylated product.
-
Quantitative Data (Example):
While specific data for this compound is limited in readily available literature, analogous reactions with similar α-bromo esters provide insight into expected outcomes. For instance, the reaction of a phenol with ethyl bromoacetate under similar conditions can yield products in the range of 80-95%.
| Nucleophile | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 4-Hydroxyphenylethanone | Ethyl bromoacetate | K₂CO₃ | Acetone | 4 | 90 |
This table is representative of a similar reaction and should be used as a guideline.
N-Alkylation of Amines
The reaction of this compound with primary or secondary amines provides a straightforward route to the corresponding N-substituted glycine derivatives.
General Reaction Scheme:
Experimental Protocol: General Procedure for the N-Alkylation of an Amine
-
Reagents and Materials:
-
Primary or Secondary Amine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Stir bar and round-bottom flask
-
Standard workup and purification equipment
-
-
Procedure:
-
Dissolve the amine (1.0 eq) in acetonitrile or DMF.
-
Add the base (Et₃N or DIPEA, 2.5 eq) to the solution.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as crystallization or silica gel column chromatography, to yield the N-alkylated product.
-
Quantitative Data (Example):
| Nucleophile | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
| Benzylamine | Benzyl bromide | Et₃N | MeCN | 12 | >90 |
This table is representative of a similar reaction and should be used as a guideline.
S-Alkylation of Thiols
Thiols are excellent nucleophiles and react readily with this compound to form thioethers.
General Reaction Scheme:
Experimental Protocol: General Procedure for the S-Alkylation of a Thiol
-
Reagents and Materials:
-
Thiol (1.0 eq)
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (1.1 eq)
-
Ethanol (EtOH) or Dimethylformamide (DMF)
-
Stir bar and round-bottom flask
-
Standard workup and purification equipment
-
-
Procedure:
-
Dissolve the thiol (1.0 eq) in ethanol or DMF.
-
Add the base (NaOH or K₂CO₃, 1.1 eq) and stir for 10-20 minutes at room temperature to generate the thiolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, remove the solvent in vacuo.
-
Add water to the residue and adjust the pH to ~2-3 with dilute HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or silica gel chromatography.
-
Quantitative Data (Example):
Yields for S-alkylation reactions are generally high due to the high nucleophilicity of the thiolate anion.
| Nucleophile | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
| Thiophenol | Benzyl bromide | NaOH | EtOH | 2 | 95 |
This table is representative of a similar reaction and should be used as a guideline.
Application in Drug Discovery: Targeting the FFA1 Receptor
Derivatives of phenoxyacetic acid have been identified as agonists of the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. FFA1 is a G-protein coupled receptor (GPCR) primarily expressed in pancreatic β-cells and is involved in glucose-stimulated insulin secretion.[1] Agonism of FFA1 is a promising therapeutic strategy for the treatment of type 2 diabetes. The 3-(carboxymethyl)phenoxymethyl moiety introduced by this compound can serve as a scaffold for the development of novel FFA1 agonists.
FFA1 Signaling Pathway
Activation of FFA1 by an agonist leads to the coupling of the Gαq subunit of the heterotrimeric G-protein. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ concentration is a key trigger for insulin exocytosis from the pancreatic β-cells. Some studies also suggest that FFA1 can couple to Gαs, leading to an increase in cyclic AMP (cAMP) levels, which can also potentiate insulin secretion.
Caption: FFA1 Receptor Signaling Pathway.
Experimental Workflow: Screening for FFA1 Agonists
A common method for screening for GPCR agonists is to measure the downstream signaling events, such as changes in intracellular calcium concentration. This can be performed using a fluorescence-based assay with a calcium-sensitive dye.
Caption: Workflow for FFA1 Agonist Screening.
Experimental Protocol: Intracellular Calcium Mobilization Assay for FFA1 Agonists
This protocol is adapted for use with a FlexStation® or similar fluorescence microplate reader.
-
Reagents and Materials:
-
HEK293 cells stably expressing human FFA1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96- or 384-well black-walled, clear-bottom tissue culture plates.
-
FLIPR Calcium Assay Kit (or similar, e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Test compounds (synthesized from this compound) dissolved in DMSO and then diluted in assay buffer.
-
Positive control (e.g., a known FFA1 agonist like TAK-875 or linoleic acid).
-
Negative control (vehicle, e.g., assay buffer with DMSO).
-
FlexStation® 3 or similar fluorescence microplate reader.
-
-
Procedure:
-
Cell Plating: Seed the FFA1-expressing HEK293 cells into the microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions, typically containing the dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Plate Preparation: Prepare a plate containing serial dilutions of the test compounds, positive control, and negative control in assay buffer.
-
Measurement:
-
Place the cell plate and the compound plate into the FlexStation®.
-
Set the instrument to measure fluorescence at appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for a few seconds.
-
The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
Immediately after compound addition, record the fluorescence signal kinetically for a period of 1-5 minutes.
-
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
For each compound concentration, determine the maximum fluorescence response.
-
Plot the response as a function of the compound concentration to generate a dose-response curve.
-
From the dose-response curve, calculate the EC₅₀ value, which represents the concentration of the compound that elicits a half-maximal response.
-
Expected Results:
Active FFA1 agonists will induce a dose-dependent increase in intracellular calcium, resulting in a corresponding increase in fluorescence. By comparing the EC₅₀ values and maximum responses of the test compounds to that of a known agonist, their potency and efficacy can be determined.
Conclusion
This compound is a valuable building block for the synthesis of diverse molecular scaffolds. The alkylation protocols provided herein offer a starting point for the synthesis of novel compounds. The application of these compounds in the context of FFA1 agonism for the potential treatment of type 2 diabetes highlights the importance of this reagent in drug discovery and development. The provided experimental workflows and protocols should enable researchers to effectively utilize this compound in their synthetic and screening endeavors.
References
Protocol for Derivatizing Phenoxyacetic Acids for Gas Chromatography (GC) Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenoxyacetic acids are a class of compounds that includes many widely used herbicides. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of these compounds. However, due to their polarity and low volatility, phenoxyacetic acids require derivatization prior to GC analysis to convert them into more volatile and thermally stable derivatives. This application note provides detailed protocols for the derivatization of phenoxyacetic acids using three common methods: silylation, alkylation, and acylation. The choice of derivatization reagent and method depends on the specific phenoxyacetic acid, the desired sensitivity, and the available detection system (e.g., Flame Ionization Detector - FID, Electron Capture Detector - ECD, or Mass Spectrometry - MS).
Derivatization Methods Overview
The primary goal of derivatization is to replace the active hydrogen in the carboxylic acid group with a less polar functional group. This reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte. The three main approaches are:
-
Silylation: Replacement of the acidic proton with a trimethylsilyl (TMS) group. Silylating reagents are highly versatile and produce derivatives that are generally suitable for GC-MS analysis.
-
Alkylation: Introduction of an alkyl group (e.g., methyl, pentafluorobenzyl) to form an ester. This is a robust method, and the use of halogenated alkylating agents can significantly enhance sensitivity for ECD.
-
Acylation: Reaction with a reagent to form an acyl derivative. This method can also introduce halogenated groups for enhanced ECD detection.
Quantitative Data Summary
The following table summarizes typical quantitative data for the GC analysis of common phenoxyacetic acids after derivatization. Please note that these values can vary depending on the specific analytical conditions, instrumentation, and matrix.
| Phenoxyacetic Acid | Derivatization Method | Derivatizing Reagent | Derivative | Detector | Limit of Detection (LOD) | Reference |
| 2,4-D | Alkylation | Trimethylsilyldiazomethane (TMSD) | Methyl ester | MS | 4.1 ng/mL | [1] |
| MCPA | Alkylation | Trimethylsilyldiazomethane (TMSD) | Methyl ester | MS | 8.1 ng/mL | [1] |
| 2,4,5-T | Alkylation | Trimethylsilyldiazomethane (TMSD) | Methyl ester | MS | 5.5 ng/mL | [1] |
| Mecoprop | Alkylation | Trimethylsilyldiazomethane (TMSD) | Methyl ester | MS | 6.3 ng/mL | [1] |
| MCPB | Alkylation | Trimethylsilyldiazomethane (TMSD) | Methyl ester | MS | 7.2 ng/mL | [1] |
| Phenoxyacetic Acids (general) | Alkylation | Pentafluorobenzyl Bromide (PFBBr) | PFB ester | ECD | 0.05-0.10 µg/mL | [2] |
| Phenoxyacetic Acids (general) | Alkylation | Pentafluorobenzyl Bromide (PFBBr) | PFB ester | MS (full scan) | 0.13-0.25 µg/mL | [2] |
| 2,4-Dichlorophenoxyacetic acid | Alkylation | Pentafluorobenzyl Bromide (PFBBr) | PFB ester | MS (SIM) | 10 ng/mL | [2] |
| 2,4-D | Alkylation | BCl3/2-chloroethanol | 2-chloroethyl ester | ECD | Not specified (good signal-to-noise) | [3] |
Experimental Protocols
Silylation using BSTFA
Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method for derivatizing phenoxyacetic acids. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate.
Materials:
-
Phenoxyacetic acid standard or sample extract, dried
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
-
TMCS (Trimethylchlorosilane) (optional, as a catalyst)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph with appropriate detector (FID or MS)
Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of the phenoxyacetic acid standard or the dried residue of a sample extract into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous solvent (e.g., pyridine) to dissolve the sample. To this solution, add 100 µL of BSTFA. For sterically hindered acids, a mixture of BSTFA + 1% TMCS can be used for more effective derivatization.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or oven to ensure the reaction goes to completion.[4]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The derivatized sample is now ready for injection into the GC.
-
GC Conditions (Typical):
-
Injector Temperature: 250°C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Oven Program: Initial temperature 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Detector Temperature: 280°C (FID) or MS transfer line at 280°C.
-
Alkylation
TMSD is a safer alternative to diazomethane for the methylation of carboxylic acids.[1]
Materials:
-
Phenoxyacetic acid standard or sample extract, dried
-
Trimethylsilyldiazomethane (TMSD) solution (2.0 M in hexanes)
-
Methanol
-
Toluene or Ethyl Acetate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Gas chromatograph with appropriate detector (MS recommended)
Protocol:
-
Sample Preparation: Place the dried phenoxyacetic acid residue in a reaction vial.
-
Reagent Addition: Dissolve the residue in 100 µL of toluene (or ethyl acetate) and 20 µL of methanol.
-
Derivatization: Add 50 µL of 2.0 M TMSD solution. Cap the vial tightly and vortex. Let the reaction proceed at room temperature for 30-60 minutes. The disappearance of the yellow color of TMSD indicates the completion of the reaction. If the color disappears immediately, add more TMSD until a faint yellow color persists.
-
Quenching (Optional): Add a small drop of acetic acid to quench any excess TMSD.
-
Analysis: The sample is ready for GC analysis.
This method is particularly useful for creating derivatives that are highly sensitive to an Electron Capture Detector (ECD).
Materials:
-
Phenoxyacetic acid standard or sample extract in a suitable solvent (e.g., acetone)
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)
-
Potassium carbonate (K2CO3), anhydrous
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Gas chromatograph with ECD or MS
Protocol:
-
Sample Preparation: To the phenoxyacetic acid solution in a reaction vial, add a small amount (e.g., 10-20 mg) of anhydrous potassium carbonate.
-
Reagent Addition: Add 100 µL of the PFBBr solution.
-
Reaction: Cap the vial tightly and vortex. Heat the vial at 60°C for 1-2 hours in a heating block or water bath.
-
Work-up: After cooling, the reaction mixture can be diluted with a suitable solvent like hexane and washed with water to remove excess reagents and salts. The organic layer is then dried over anhydrous sodium sulfate.
-
Analysis: The resulting solution containing the PFB ester is ready for GC-ECD or GC-MS analysis.
Troubleshooting and Considerations
-
Moisture Sensitivity: Silylating reagents are particularly sensitive to moisture, which can lead to incomplete derivatization and reagent degradation. Ensure all glassware and solvents are anhydrous.
-
Incomplete Derivatization: If incomplete derivatization is observed (e.g., tailing peaks for the parent acid), consider increasing the reaction time, temperature, or the amount of derivatizing reagent. The use of a catalyst may also be beneficial.
-
Reagent Byproducts: Be aware of potential interferences from reagent byproducts. A reagent blank should always be analyzed.
-
Safety: Some derivatizing agents, such as diazomethane and its precursors, are highly toxic and potentially explosive. Always handle these reagents in a well-ventilated fume hood and follow all safety precautions outlined in the safety data sheet (SDS). TMSD is a safer alternative to diazomethane.[1]
Conclusion
The derivatization of phenoxyacetic acids is a critical step for their successful analysis by gas chromatography. The choice of derivatization method—silylation, alkylation, or acylation—should be based on the specific analytical requirements, including the desired sensitivity and the detector being used. The protocols provided in this application note offer robust starting points for the derivatization of a wide range of phenoxyacetic acids, enabling their accurate and reliable quantification in various matrices.
References
- 1. Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of trace 2,4-dichlorophenoxyacetic acid in fresh produce by gas chromatography with boron trichloride/2-chloroethanol derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.gps.caltech.edu [web.gps.caltech.edu]
Application Notes and Protocols for HPLC Analysis of Phenoxyacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of phenoxyacetic acid derivatives using High-Performance Liquid Chromatography (HPLC). The methods outlined are applicable to a range of matrices, with a focus on environmental and biological samples, and can be adapted for pharmaceutical analysis.
Introduction
Phenoxyacetic acid and its derivatives are a broad class of compounds with significant applications as herbicides and pharmaceuticals. Accurate and reliable quantification of these compounds is crucial for environmental monitoring, toxicological studies, and quality control in drug development. HPLC is a powerful and versatile technique for the separation, identification, and quantification of these derivatives. This document details validated methods and protocols to guide researchers in their analytical endeavors.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove interfering matrix components and concentrate the analytes of interest. The choice of method depends on the sample matrix.
A. Solid-Phase Extraction (SPE) for Water Samples [1][2]
This protocol is suitable for the extraction of phenoxyacetic acid herbicides from groundwater and drinking water.
-
Materials:
-
SPE Cartridges (e.g., Bond Elut ENV 200 mg/6 mL or Strata-X 100 mg/6 mL)[1]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
SPE manifold
-
-
Procedure:
-
Sample Acidification: Acidify the water sample (e.g., 500 mL) to a pH of less than 4.8 by adding formic acid (to a final concentration of 0.1%) or HCl.[1] This ensures that the acidic analytes are in their neutral form for better retention on the SPE sorbent.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.[2]
-
Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 2-3 mL/min.[2]
-
Cartridge Washing: Wash the cartridge with a small volume of acidic water to remove any co-eluted impurities.
-
Cartridge Drying: Dry the cartridge under a full vacuum for approximately 3 minutes.[2]
-
Analyte Elution: Elute the retained phenoxyacetic acid derivatives with an appropriate organic solvent. Acetone (7 mL) has been shown to provide good recovery for a broad range of analytes.[1] Other options include 10% formic acid in acetonitrile.[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1] Reconstitute the residue in a small, known volume of the initial mobile phase for HPLC analysis.
-
B. Liquid-Liquid Extraction (LLE) for Soil and Plant Samples [3]
This protocol is suitable for extracting phenoxyacetic acid derivatives from complex solid matrices.
-
Materials:
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Sodium sulfate (anhydrous)
-
Centrifuge
-
Rotary evaporator
-
-
Procedure:
-
Extraction: Homogenize the sample and extract with a suitable organic solvent. The pH of the sample should be adjusted to be acidic to ensure the analytes are in their protonated form.
-
Phase Separation: Separate the organic phase from the aqueous/solid phase by centrifugation or using a separatory funnel.
-
Drying: Dry the organic extract by passing it through a column of anhydrous sodium sulfate.
-
Concentration: Concentrate the extract using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for HPLC analysis.
-
HPLC and UPLC-MS/MS Conditions
The chromatographic conditions must be optimized to achieve good separation and detection of the target analytes. Below are examples of typical conditions.
A. Reversed-Phase HPLC (RP-HPLC) with UV Detection [4][5][6]
This is a common and robust method for the analysis of phenoxyacetic acid derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column is widely used (e.g., 4.6 x 150 mm, 5 µm particle size). Mixed-mode columns can also offer unique selectivity.[6]
-
Mobile Phase: A mixture of an aqueous phase (water with an acidifier like phosphoric acid or formic acid) and an organic modifier (acetonitrile or methanol).[4][5] The pH of the mobile phase is a critical parameter for controlling the retention of these acidic compounds.[5]
-
Elution: Isocratic or gradient elution can be used. Gradient elution is often preferred for complex mixtures to improve resolution and reduce analysis time.[5]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the analytes have maximum absorbance (e.g., 275 nm).[6]
B. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [1][7][8]
This method offers higher sensitivity and selectivity, making it ideal for trace analysis in complex matrices.
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used for fast and efficient separations.[7][8]
-
Mobile Phase: Similar to RP-HPLC, typically consisting of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.01% - 0.1%) to improve peak shape and ionization efficiency.[1][8]
-
Ionization Mode: ESI in negative ion mode is generally preferred for the analysis of acidic phenoxyacetic acid derivatives.[1]
-
MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte need to be optimized.
Data Presentation
The following tables summarize typical quantitative data and experimental conditions for the HPLC analysis of phenoxyacetic acid derivatives.
Table 1: HPLC and UPLC-MS/MS Conditions for Phenoxyacetic Acid Derivatives Analysis
| Parameter | RP-HPLC with UV Detection | UPLC-MS/MS |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm)[9] | C18 (e.g., 2.1 x 50 mm, 1.7 µm)[7][8] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid[4] | Water with 0.01% Formic Acid[1] |
| Mobile Phase B | Acetonitrile[4] | Acetonitrile with 0.1% Formic Acid[8] |
| Elution Mode | Isocratic or Gradient[5][10] | Gradient[8] |
| Flow Rate | 0.7 - 1.0 mL/min[6][9] | 0.25 - 0.3 mL/min[7][8] |
| Column Temperature | 25 °C[2] | 45 °C[8] |
| Injection Volume | 5 - 20 µL | 3 - 5 µL[2][8] |
| Detection | UV at 275 nm[6] | ESI-MS/MS (Negative Ion Mode)[1] |
Table 2: Method Validation Data for UPLC-MS/MS Analysis of Phenoxyacetic Acid Herbicides in Water [1]
| Analyte | Recovery (%) at 0.06 µg/L | Limit of Detection (LOD) (µg/L) |
| Mecoprop | 71 - 118 | 0.00008 - 0.0047 |
| 2,4-D | 71 - 118 | 0.00008 - 0.0047 |
| MCPA | 71 - 118 | 0.00008 - 0.0047 |
| Dicamba | 71 - 118 | 0.00008 - 0.0047 |
| Triclopyr | 71 - 118 | 0.00008 - 0.0047 |
| Fluroxypyr | 71 - 118 | 0.00008 - 0.0047 |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the analytical process for phenoxyacetic acid derivatives.
Caption: Experimental workflow for HPLC analysis of phenoxyacetic acid derivatives.
Caption: Key parameters for HPLC method validation.
References
- 1. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. unitedchem.com [unitedchem.com]
- 4. Separation of Phenoxyacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. akademiamedycyny.pl [akademiamedycyny.pl]
- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 10. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for the Ultrasensitive Detection of Phenoxyacetic Acid Herbicides in Groundwater
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the simultaneous determination of various phenoxyacetic acid herbicides and their transformation products in groundwater samples using Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS). The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, provides a reliable workflow for environmental monitoring and risk assessment. The method has been validated following established guidelines to ensure accuracy, precision, and low detection limits, making it suitable for regulatory compliance and research applications.
Introduction
Phenoxyacetic acid herbicides, such as 2,4-D and MCPA, have been extensively used in agriculture for decades to control broadleaf weeds.[1] Their potential to contaminate groundwater sources raises significant environmental and health concerns, necessitating sensitive and specific analytical methods for their detection and quantification at trace levels.[2] UHPLC-MS/MS has emerged as the preferred technique for this purpose due to its high selectivity, sensitivity, and speed. This document provides a comprehensive protocol for the analysis of phenoxyacetic acids in groundwater, including detailed experimental procedures and performance data.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A crucial step for isolating and concentrating the target analytes from the complex groundwater matrix is Solid-Phase Extraction (SPE).
Materials:
-
Groundwater sample
-
Formic acid
-
Polymeric SPE cartridges (e.g., Bond Elut ENV 200 mg/6 mL or Strata-X 100 mg/6 mL)[3]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
SPE vacuum manifold
Procedure:
-
Sample Acidification: Acidify the groundwater sample (e.g., 500 mL) to a final concentration of 0.1% formic acid to improve the absorption of the analytes onto the SPE sorbent.[3]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the acidified groundwater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Analyte Elution: Elute the retained analytes with 6 mL of acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 50:50 acetonitrile/ultrapure water).[4]
UHPLC-MS/MS Analysis
The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
UHPLC system (e.g., Agilent 1290 UPLC System or Waters ACQUITY UPLC I-Class)[5]
-
Triple quadrupole mass spectrometer (e.g., Agilent 6490 or Waters Xevo TQ-S)[5]
-
Analytical column: A reversed-phase column suitable for polar compounds (e.g., Waters Acquity HSS T3, 2.1 x 150 mm, 1.8 µm).[5]
UHPLC Conditions:
| Parameter | Value |
|---|---|
| Column Temperature | 50 °C[5] |
| Injection Volume | 20 µL[5] |
| Mobile Phase A | 0.01% Formic acid in ultrapure water[3] |
| Mobile Phase B | 0.01% Formic acid in acetonitrile[3] |
| Flow Rate | 0.6 mL/min[5] |
| Gradient | A linear gradient is typically employed. For a detailed gradient program, refer to the specific application.[3][5] |
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for phenoxyacetic acids.[3] |
| Capillary Voltage | Optimized for the specific instrument, e.g., 3.2 kV.[6] |
| Desolvation Temperature | 500 °C[6] |
| Desolvation Gas Flow | 1000 L/h[6] |
| Cone Gas Flow | 50 L/h[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions: Specific precursor and product ion transitions, along with optimized collision energies and cone voltages, must be determined for each target analyte. These parameters are instrument-dependent and require optimization.
Data Presentation
The following tables summarize the quantitative performance of the UHPLC-MS/MS method for the analysis of selected phenoxyacetic acids and their transformation products in groundwater. The data is compiled from a validated method presented in the literature.[3][7][8]
Table 1: List of Target Phenoxyacetic Acids and Transformation Products [1][3][9][10][11]
| Compound | Abbreviation | Type |
| 2,4-Dichlorophenoxyacetic acid | 2,4-D | Herbicide |
| 4-Chloro-2-methylphenoxyacetic acid | MCPA | Herbicide |
| Mecoprop | MCPP | Herbicide |
| Dichlorprop | 2,4-DP | Herbicide |
| 2,4,5-Trichlorophenoxyacetic acid | 2,4,5-T | Herbicide |
| Fluroxypyr | - | Herbicide |
| Triclopyr | - | Herbicide |
| 2,4-Dichlorophenol | DCP | Transformation Product |
| 4-Chloro-2-methylphenol | 4C2MP | Transformation Product |
| Phenoxyacetic acid | PAC | Transformation Product |
Table 2: Method Validation Data for Phenoxyacetic Acids in Groundwater [3][7][8]
| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) at 0.06 µg/L |
| Herbicides | |||
| 2,4-D | 0.0001 - 0.0047 | Typically 3x LOD | 71 - 118 |
| MCPA | 0.0001 - 0.0047 | Typically 3x LOD | 71 - 118 |
| Mecoprop | 0.0001 - 0.0047 | Typically 3x LOD | 71 - 118 |
| Dichlorprop | 0.0001 - 0.0047 | Typically 3x LOD | 71 - 118 |
| Transformation Products | |||
| DCP | 0.0001 - 0.0047 | Typically 3x LOD | 71 - 118 |
| 4C2MP | 0.0001 - 0.0047 | Typically 3x LOD | 71 - 118 |
| PAC | 0.0001 - 0.0047 | Typically 3x LOD | 71 - 118 |
Note: The reported range for LODs and recoveries encompasses a broader list of 18 analytes from the source study. The LOQ is generally determined as three times the LOD.[3][7][8][12]
Mandatory Visualization
Caption: Workflow for the analysis of phenoxyacetic acids in groundwater.
Conclusion
The UHPLC-MS/MS method described in this application note provides a highly sensitive and selective approach for the determination of phenoxyacetic acid herbicides and their degradation products in groundwater. The detailed sample preparation and analytical protocols, along with the presented performance data, demonstrate the method's suitability for routine environmental monitoring and research. The use of SPE for sample pre-concentration and the inherent selectivity of tandem mass spectrometry allow for the reliable quantification of these compounds at ultra-trace levels, ensuring compliance with regulatory limits.
References
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. htslabs.com [htslabs.com]
- 6. scielo.br [scielo.br]
- 7. Determination and occurrence of phenoxyacetic acid herbicides and their transformation products in groundwater using ultra high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [t-stor.teagasc.ie]
- 9. Phenoxy (C6H5O-) herbicides [nies.go.jp]
- 10. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 11. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 12. wjarr.com [wjarr.com]
Application Notes and Protocols: Preparation of Plant Growth Regulators from Phenoxyacetic Acid Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyacetic acid and its derivatives represent a significant class of synthetic auxins, a category of plant hormones that regulate various aspects of plant growth and development.[1][2] These compounds are widely utilized in agriculture and horticulture as plant growth regulators to promote germination, enhance fruit setting, and increase crop yields.[3] At higher concentrations, many of these same compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), act as potent and selective herbicides, particularly effective against broad-leaved plants.[1][4]
The core structure of these regulators is derived from phenoxyacetic acid, which is an O-phenyl derivative of glycolic acid.[5][6] The versatility of this chemical scaffold allows for the synthesis of a wide range of derivatives with diverse biological activities, making them a subject of continuous research and development. This document provides detailed protocols for the synthesis of key phenoxyacetic acid-based plant growth regulators, summarizes relevant quantitative data, and illustrates the underlying mechanism of action.
Synthesis of Phenoxyacetic Acid Derivatives
The synthesis of phenoxyacetic acid-based plant growth regulators typically involves a nucleophilic displacement reaction. A common and straightforward method is the condensation of a substituted phenol with a chloroacetic acid salt under alkaline conditions, followed by acidification to yield the final product.[4][7]
An alternative strategy involves a multi-step process that begins with the synthesis of a phenoxycarboxylic ester from phenol, followed by selective chlorination, and finally acid hydrolysis.[7] This method is advantageous as it avoids the direct handling of chlorophenols, which can have unpleasant odors and associated toxicity.[7]
Caption: General workflow for the synthesis of phenoxyacetic acid derivatives.
Experimental Protocol 1: Synthesis of p-Chlorophenoxyacetic Acid (PCPA)
This protocol details the synthesis of p-Chlorophenoxyacetic acid (PCPA), a multifunctional plant growth regulator, via a nucleophilic displacement reaction.[3][4]
Materials and Equipment:
-
4-chlorophenol
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid (ClCH₂COOH)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask with reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Deionized water
Procedure:
-
Preparation of Sodium 4-chlorophenolate: In a round-bottom flask, dissolve 1 mole of sodium hydroxide in 800 mL of water (Caution: exothermic reaction). To this solution, add 1 mole (128.6 g) of 4-chlorophenol. Stir the mixture until the 4-chlorophenol is completely dissolved, forming the sodium 4-chlorophenolate solution.[4]
-
Preparation of Sodium Chloroacetate: In a separate beaker, neutralize 1 mole (94.5 g) of chloroacetic acid with an equimolar amount of sodium hydroxide solution.
-
Condensation Reaction: Add the sodium chloroacetate solution to the flask containing the sodium 4-chlorophenolate. Attach the reflux condenser and heat the mixture to a gentle boil using a heating mantle or steam bath. Maintain the reflux for 2-3 hours to ensure the completion of the condensation reaction.
-
Acidification: After cooling the reaction mixture to room temperature, slowly add concentrated hydrochloric acid while stirring until the solution becomes strongly acidic (pH 1-2). A white precipitate of p-chlorophenoxyacetic acid will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water to remove any remaining salts.
-
Drying: Dry the purified p-chlorophenoxyacetic acid in a desiccator or a low-temperature oven. The final product should be a colorless, granular crystal.[3]
Experimental Protocol 2: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
This protocol is adapted from industrial synthesis methods and involves the reaction of a pre-formed chlorophenate salt with a chloroacetate salt.[8]
Materials and Equipment:
-
2,4-Dichlorophenol
-
Sodium hydroxide (NaOH), 32% solution
-
Monochloroacetic acid (98%)
-
Reactor vessel with stirring and heating capabilities
-
Acid-resistant vessel for acidification
-
Filtration and drying equipment
Procedure:
-
Formation of Sodium 2,4-Dichlorophenate: Add 800g of 2,4-dichlorophenol (98% purity) to the reactor. Slowly add 631.3g of 32% NaOH solution (a molar ratio of approximately 1.05:1 NaOH to dichlorophenol) while stirring to form the sodium 2,4-dichlorophenate salt solution.[8]
-
Formation of Sodium Chloroacetate: In a separate vessel, prepare a sodium chloroacetate solution. For 626.1g of 98% monochloroacetic acid (a molar ratio of 1.35:1 chloroacetic acid to dichlorophenol), add 300g of water, and then slowly add 811.6g of 32% NaOH solution to neutralize the acid.[8]
-
Condensation Reaction: Transfer the sodium chloroacetate solution to the reactor containing the sodium 2,4-dichlorophenate. Heat the reaction mixture to between 100-150°C. To drive the reaction to completion, solid sodium hydroxide or sodium carbonate (50-70% of the chlorophenol molar weight) can be added portion-wise during the reaction.[8]
-
Acidification and Product Isolation: After the reaction is complete, cool the mixture by adding water. Transfer the solution to an acid-resistant vessel and acidify with a strong acid like HCl or H₂SO₄.[7]
-
Purification and Drying: Filter the resulting precipitate, wash it with water to remove impurities, and dry the wet material to obtain the final 2,4-D product.[8]
Quantitative Data Summary
The efficiency of synthesis and application rates are critical for research and commercial use. The following tables summarize key quantitative data.
Table 1: Synthesis Yields and Purity of Phenoxyacetic Acid Herbicides
| Product | Reactant Molar Ratio (Chlorophenol:Chloroacetic Acid) | Reaction Temperature (°C) | Final Product Content | Overall Yield | Reference |
|---|---|---|---|---|---|
| 2,4-D | 1 : 1.25 | 100 - 150 | 97.4% | 96.2% | [8] |
| 2,4-D | 1 : 1.35 | 100 - 150 | 98.2% | 98.6% | [8] |
| Phenoxycarboxylic Acid Herbicide | Not Specified | Not Specified | ≥98.5% | ≥98.0% |[7] |
Table 2: Application Concentrations for Plant Growth Regulation
| Compound | Target Plant | Application Concentration (mg/L) | Observed Effect | Reference |
|---|---|---|---|---|
| 4-Iodophenoxyacetic acid | Cotton | 10 | Doubled yield of cotton seeds | [3] |
| 4-Iodophenoxyacetic acid | Radishes & other vegetables | 30 - 60 | 26% - 55% increase in yield | [3] |
| p-Chlorophenoxyacetic acid (PCPA) | General Crops | Low Concentrations | Prevents flower/fruit drop, promotes rooting |[3][4] |
Table 3: Herbicidal Activity of Novel Phenoxyacetic Acid Derivatives
| Compound | Target Weed | IC₅₀ (mmol L⁻¹) (Root Growth) | IC₅₀ (mmol L⁻¹) (Shoot Growth) | Reference |
|---|---|---|---|---|
| Compound 6b (Cl-substituted) | Brassica campestris | ~0.0002 | ~0.0002 | [9] |
| Compound 6c (Cl-substituted) | Brassica campestris | ~0.0002 | ~0.0002 | [9] |
| Compound 6c (Cl-substituted) | Rice | 0.000085 | Not Reported |[9] |
Mechanism of Action and Signaling Pathway
Synthetic auxins like phenoxyacetic acid derivatives mimic the action of the primary native auxin, indole-3-acetic acid (IAA).[4][10] They exert their effects by co-opting the plant's natural auxin signaling pathway. This process is initiated when the synthetic auxin binds to a receptor complex, which includes the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its homologs (AFBs).[11]
This binding event promotes the degradation of transcriptional repressors known as Auxin/Indole-3-Acetic Acid proteins (Aux/IAAs).[11] The degradation of Aux/IAAs liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to promoter regions of auxin-responsive genes, activating or repressing their transcription. This cascade of events ultimately leads to the physiological responses associated with auxins, such as cell elongation, division, and differentiation.[12] At herbicidal concentrations, this process becomes uncontrolled, leading to abnormal growth and ultimately plant death.[4]
Recent studies have also revealed that phenoxyacetic acid herbicides utilize the same PIN-FORMED (PIN) transporter proteins for export from the cell cytosol as endogenous auxins, indicating their deep integration into the plant's native hormone transport machinery.[13]
References
- 1. Plant Growth Regulators - Auxins - Phenoxyacetic acid Clinisciences [clinisciences.com]
- 2. Frontiers | Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis [frontiersin.org]
- 3. Page loading... [guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jetir.org [jetir.org]
- 6. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US20210017113A1 - Preparation method of phenoxycarboxylic acid herbicides - Google Patents [patents.google.com]
- 8. CN103159610B - Method for synthesizing phenoxy carboxylate herbicide original medicine - Google Patents [patents.google.com]
- 9. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. eagri.org [eagri.org]
- 13. Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Esterification of 3-(Bromomethyl)phenoxyacetic Acid with Phenols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the esterification of 3-(bromomethyl)phenoxyacetic acid with various phenols. This process yields versatile ester compounds with significant potential in drug discovery and development, particularly as covalent inhibitors and bifunctional linkers.
Introduction
This compound is a bifunctional molecule featuring a carboxylic acid and a reactive benzylic bromide. The esterification of its carboxylic acid moiety with phenols produces a diverse range of esters. The presence of the bromomethyl group makes these products valuable intermediates for further chemical modifications, such as the development of targeted covalent inhibitors or as linkers in proteolysis-targeting chimeras (PROTACs).[1][2] Covalent inhibitors, which form a permanent bond with their target protein, can offer advantages in potency and duration of action.[3][4] The bromomethyl group can act as an electrophilic "warhead" that reacts with nucleophilic residues on a target protein.[3]
The benzyl bromide moiety is generally stable under common esterification conditions, including acidic and basic environments.[5][6] However, it is a strong lachrymator and requires careful handling in a well-ventilated fume hood.[6][7]
Experimental Protocols
Several methods can be employed for the esterification of this compound with phenols. The choice of method depends on the specific phenol, desired purity, and available laboratory equipment.
Method 1: Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) Mediated Esterification
This is a widely used and efficient method for esterification under mild conditions, suitable for a broad range of phenols.
Materials:
-
This compound
-
Substituted phenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired phenol (1.1 eq.) in anhydrous dichloromethane.
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure ester.
Diagram of Experimental Workflow:
Caption: Workflow for DCC/DMAP mediated esterification.
Method 2: Acid-Catalyzed Esterification (Fischer Esterification)
This classical method is suitable for simple phenols but may require harsher conditions and the removal of water to drive the reaction to completion. The stability of the bromomethyl group should be considered, although it is generally stable under these conditions.
Materials:
-
This compound
-
Substituted phenol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene or another suitable azeotroping solvent
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 eq.), the desired phenol (1.5 eq.), and toluene.
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05 eq.).
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction progress by TLC. The reaction is typically complete when no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Diagram of Experimental Workflow:
Caption: Workflow for Fischer esterification.
Data Presentation
The following tables summarize typical reaction conditions and yields for the esterification of substituted carboxylic acids with phenols, which can be used as a reference for the esterification of this compound.
Table 1: Pivalic Anhydride Mediated Esterification of Benzoic Acid with Various Phenols
| Phenol | Product Yield (%) |
| Phenol | 77 |
| 4-Methylphenol | 86 |
| 2-Methylphenol | 75 |
| 4-Methoxyphenol | 82 |
| 4-Chlorophenol | 78 |
| 4-Bromophenol | 79 |
| 4-Iodophenol | 72 |
| 2-Chlorophenol | 68 |
| 2,4-Dichlorophenol | 57 |
| 4-Acetylphenol | 45 |
Data adapted from a study on pivalic anhydride-mediated esterification.[2] Conditions: Benzoic acid (1.3 equiv.), pivalic anhydride (2 equiv.), sodium thiosulfate pentahydrate (30 mol%) in DMF at 70 °C.[2] These yields are for benzoic acid and provide an estimate for the reactivity of various phenols.
Table 2: DCC/DMAP Mediated Esterification of a Substituted Phenoxyacetic Acid
| Phenol | Reaction Time (h) | Yield (%) |
| Phenol | 18 | 85 |
| 4-Nitrophenol | 24 | 92 |
| 2,4,6-Trichlorophenol | 24 | 78 |
| 4-Methoxyphenol | 16 | 88 |
This data is representative for a typical DCC/DMAP mediated esterification and serves as a general guideline.
Applications in Drug Development
The esters of this compound are particularly interesting for their potential applications in drug discovery.
Covalent Inhibitors
The bromomethyl group can act as an electrophilic "warhead" that forms a covalent bond with nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) in the active site of a target protein. This irreversible inhibition can lead to enhanced potency and a longer duration of action compared to non-covalent inhibitors.
Signaling Pathway Diagram:
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Benzyl Bromide [commonorganicchemistry.com]
Application Notes and Protocols: Amidation of 3-(Bromomethyl)phenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amidation of the carboxylic acid group in 3-(Bromomethyl)phenoxyacetic acid, a versatile building block in medicinal chemistry. The resulting N-substituted 2-(3-(bromomethyl)phenoxy)acetamides are of interest for their potential biological activities, including the modulation of inflammatory pathways.
Introduction
Amide bond formation is a cornerstone of drug discovery and development. The conversion of carboxylic acids, such as this compound, into amides allows for the exploration of structure-activity relationships by introducing a diverse range of amine-containing fragments. The presence of the bromomethyl group offers a reactive handle for further functionalization, making the resulting amide derivatives valuable intermediates for the synthesis of more complex molecules. This document outlines a standard and reliable protocol for the amidation of this compound using the common coupling agents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the amidation of carboxylic acids similar to this compound, based on established literature. These values should serve as a general guideline for optimizing the specific reaction.
Table 1: General Reaction Parameters for EDC/HOBt Mediated Amidation
| Parameter | Recommended Range/Value | Notes |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | DMF is preferred for less soluble reactants. |
| Temperature | 0 °C to Room Temperature | Initial addition of reagents is often performed at 0 °C. |
| Reaction Time | 12 - 24 hours | Monitor reaction progress by TLC or LC-MS. |
| Base | N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Use of a non-nucleophilic base is crucial to prevent side reactions with the bromomethyl group. |
| Purification | Silica Gel Column Chromatography | A typical eluent system is a gradient of ethyl acetate in hexanes. |
Table 2: Stoichiometry of Reagents for Amidation
| Reagent | Molar Equivalents (relative to Carboxylic Acid) |
| This compound | 1.0 |
| Amine | 1.0 - 1.2 |
| EDC | 1.1 - 1.5 |
| HOBt | 1.0 - 1.2 |
| DIPEA/TEA | 2.0 - 3.0 |
Experimental Protocols
Protocol 1: General Procedure for the Amidation of this compound
This protocol describes a general method for the coupling of this compound with a primary or secondary amine using EDC and HOBt.
Materials:
-
This compound
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DCM or DMF (approximately 0.1 M concentration).
-
Add the desired amine (1.1 eq) to the solution, followed by HOBt (1.1 eq) and DIPEA (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to afford the desired N-substituted 2-(3-(bromomethyl)phenoxy)acetamide.
Visualization of Experimental Workflow and a Potential Signaling Pathway
The following diagrams illustrate the general workflow for the amidation reaction and a potential biological pathway that could be modulated by the synthesized compounds.
Caption: General workflow for the amidation of this compound.
Certain N-substituted acetamide derivatives have been shown to exhibit anti-inflammatory properties. A plausible mechanism of action for such compounds could be the inhibition of the NLRP3 inflammasome pathway, which is a key driver of inflammation in various diseases. The activation of this pathway leads to the cleavage of Gasdermin D (GSDMD) and subsequent inflammatory cell death (pyroptosis).
Caption: Hypothesized inhibition of the NLRP3 inflammasome pathway.
Concluding Remarks
The protocols and data provided herein offer a robust starting point for the synthesis of a diverse library of N-substituted 2-(3-(bromomethyl)phenoxy)acetamides. The versatility of the starting material and the reliability of the amidation chemistry make this an attractive scaffold for medicinal chemistry campaigns, particularly those targeting inflammatory diseases. Further optimization of reaction conditions may be necessary for specific amine substrates to maximize yields and purity. The potential for these compounds to modulate the NLRP3 inflammasome pathway warrants further investigation into their biological activities.
Application Notes and Protocols: One-Pot Synthesis of Phenoxyacetic Acid Derivatives
Introduction
Phenoxyacetic acid and its derivatives are crucial scaffolds in medicinal chemistry and agrochemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and herbicidal properties.[1][2] Traditional multi-step syntheses for these compounds often suffer from long reaction times, low yields, and complex purification procedures. One-pot synthesis methodologies offer a streamlined, efficient, and often more environmentally friendly alternative by combining multiple reaction steps in a single vessel, thereby reducing solvent waste and saving time and resources.[3][4]
This document provides detailed protocols for three distinct one-pot synthesis methods for preparing aryloxyacetic acids: a rapid microwave-assisted method, a conventional heating method, and an ultrasound-assisted approach. These methods are designed for researchers in drug development and chemical synthesis.
Protocol 1: Microwave-Assisted One-Pot Synthesis with Phase Transfer Catalysis
This method utilizes microwave irradiation to dramatically reduce reaction times while a phase transfer catalyst facilitates the reaction between the aqueous and organic phases, leading to high yields.[5] This approach is noted for being quick, clean, and easy to work up.
Experimental Workflow: Microwave-Assisted Synthesis
Caption: Workflow for microwave-assisted one-pot synthesis.
Detailed Experimental Protocol
This protocol is adapted from a method for the rapid synthesis of aryloxyacetic acids.
-
Reagent Preparation: In a vessel suitable for microwave synthesis, combine the substituted phenol (10 mmol), sodium hydroxide (20 mmol), chloroacetic acid (10 mmol), and a catalytic amount of a phase transfer catalyst (e.g., tetrabutylammonium bromide, 1 mmol).
-
Microwave Irradiation: Place the vessel in a commercial microwave oven operating at 2450MHz.
-
Irradiate the mixture for 4 minutes.
-
Following the initial irradiation, add the second component if required by the specific derivative synthesis and irradiate for an additional 3 minutes.
-
-
Work-up and Isolation:
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Acidify the mixture to a pH of 3-4 using hydrochloric acid (HCl). This will cause the product to precipitate out of the solution.
-
Collect the precipitate by filtration.
-
-
Purification:
-
Recrystallize the crude product from water to obtain the pure aryloxyacetic acid derivative.
-
Dry the purified product in a vacuum oven.
-
Quantitative Data
The following table summarizes the results for the synthesis of various aryloxyacetic acid derivatives using the microwave-assisted one-pot method.
| Entry | Phenol Derivative (Substituent) | Product | Reaction Time (min) | Yield (%) |
| 1 | p-Nitrophenol | 3a | 7 | 95 |
| 2 | o-Nitrophenol | 3b | 7 | 92 |
| 3 | p-Chlorophenol | 3c | 7 | 96 |
| 4 | o-Chlorophenol | 3d | 7 | 93 |
| 5 | p-Methylphenol | 3e | 7 | 98 |
| 6 | o-Methylphenol | 3f | 7 | 95 |
| 7 | p-Methoxyphenol | 3g | 7 | 94 |
| 8 | β-Naphthol | 3h | 7 | 92 |
Protocol 2: Conventional Heating One-Pot Synthesis
This method follows a traditional Williamson ether synthesis approach adapted for a one-pot procedure, involving the formation of a sodium phenoxide intermediate which then reacts with a salt of a haloacetic acid.[3][6] It is a reliable method that does not require specialized equipment.
Experimental Workflow: Conventional Synthesis
Caption: Workflow for conventional heating one-pot synthesis.
Detailed Experimental Protocol
This protocol is based on a general procedure for synthesizing phenoxyacetic acid derivatives.[6]
-
Prepare Sodium Chloroacetate Solution:
-
In a flask under an ice water bath, dissolve monochloroacetic acid (55 mmol) in 15 mL of deionized water.
-
Adjust the pH to 8-9 with a 30% sodium hydroxide (NaOH) solution to form sodium chloroacetate.[6]
-
-
Prepare Sodium Phenoxide Solution:
-
In a separate flask at room temperature, dissolve NaOH (45 mmol) in a mixed solvent of 15 mL deionized water and 5 mL ethanol with constant stirring.
-
Slowly add the desired phenol (45 mmol) to this solution.
-
Continue stirring for an additional 20 minutes to ensure complete formation of the sodium phenoxide.[6]
-
-
Reaction:
-
Add the sodium chloroacetate solution to the sodium phenoxide solution.
-
Heat the combined mixture to reflux at 102°C for 5 hours.[6]
-
-
Work-up and Isolation:
-
After the reflux is complete, cool the mixture to room temperature.
-
Adjust the pH to 1-2 with 2.0 mol·L⁻¹ HCl to precipitate the crude product.[6]
-
Filter the white precipitate and wash it three times with dilute hydrochloric acid.
-
-
Purification:
-
Disperse the crude product in 100 mL of heated deionized water and adjust the pH to 8.0 with a saturated potassium carbonate solution.
-
Filter the solution to remove any insoluble impurities and collect the filtrate.
-
Re-precipitate the pure product by adjusting the filtrate's pH back to 1-2 with 2.0 mol·L⁻¹ HCl.[6]
-
Filter the purified product, wash with dilute hydrochloric acid, and dry overnight in a vacuum.
-
Quantitative Data
The following table presents data for a synthesis of phenoxyacetic acid using a conventional one-pot method.
| Reactant 1 | Reactant 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | Monochloroacetic acid | NaOH | Water / Ethanol | 102 | 5 | 75 |
Protocol 3: Ultrasound-Assisted One-Pot Synthesis (Conceptual)
Ultrasound-assisted synthesis is a green chemistry technique that utilizes acoustic cavitation to enhance chemical reactivity, leading to shorter reaction times and improved yields.[7][8] While a specific detailed protocol for phenoxyacetic acid was not found in the initial search, the principles can be applied to this synthesis. The reaction would typically involve the same reagents as the conventional method but performed in an ultrasonic bath.
Conceptual Framework: Ultrasound-Assisted Synthesis
Caption: Conceptual diagram of ultrasound's role in synthesis.
General Protocol Outline
-
Reagent Combination: In a suitable flask, combine the phenol, haloacetic acid, and base in an appropriate solvent (water is often used in green sonochemical methods).[9]
-
Sonication: Place the flask in an ultrasonic bath operating at a specific frequency (e.g., 47 kHz).[9] The reaction is typically sonicated at room temperature or with slight heating.
-
Monitoring and Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once complete (often in a much shorter time than conventional heating), the work-up would follow a similar procedure to Protocol 2, involving acidification, filtration, and purification. The main advantage is a significant reduction in reaction time and energy consumption.[7]
Summary and Comparison of Methods
| Method | Key Advantage(s) | Key Disadvantage(s) | Typical Time | Yields |
| Microwave-Assisted | Extremely fast, high yields, clean reactions. | Requires specialized microwave reactor. | < 10 minutes | >90% |
| Conventional Heating | Uses standard laboratory equipment, reliable.[6] | Long reaction times, higher energy consumption. | 5+ hours | Good-High |
| Ultrasound-Assisted | Green method, reduced time, simple setup.[7][8] | Yields may vary; optimization required. | < 30 minutes | High |
One-pot synthesis provides a superior alternative to multi-step procedures for producing phenoxyacetic acid derivatives. For rapid synthesis and high-throughput applications, the microwave-assisted method is highly recommended due to its exceptional speed and efficiency. The conventional heating method remains a robust and accessible option for any standard laboratory.[6] Ultrasound-assisted synthesis represents a promising green alternative that significantly shortens reaction times compared to conventional heating, aligning with modern principles of sustainable chemistry.[7] The choice of method will depend on the available equipment, desired throughput, and specific goals of the research or development project.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. jetir.org [jetir.org]
- 3. EP0431248A1 - Process for preparation of alpha-aryloxy acetic acids and their salts - Google Patents [patents.google.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-(Bromomethyl)phenoxyacetic Acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-(Bromomethyl)phenoxyacetic acid is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its structure, featuring a reactive bromomethyl group and a carboxylic acid moiety on a phenoxy scaffold, allows for its incorporation into a diverse range of biologically active compounds. The bromomethyl group is susceptible to nucleophilic substitution, enabling the introduction of various functionalities, while the carboxylic acid provides a handle for amide bond formation, esterification, or can act as a key pharmacophoric feature. This document provides an overview of its applications, quantitative data on representative derivatives, and detailed experimental protocols for its utilization in the synthesis of potential therapeutic agents.
Applications in Medicinal Chemistry
The unique structural features of this compound make it a suitable starting material for the synthesis of various classes of bioactive molecules, including:
-
Enzyme Inhibitors: The phenoxyacetic acid scaffold is present in numerous drugs and has been exploited for the development of potent enzyme inhibitors. Derivatives of this compound have shown inhibitory activity against enzymes such as cyclooxygenase-2 (COX-2), which is a key target in inflammation.
-
Antimicrobial Agents: The core structure can be elaborated to generate compounds with antibacterial and antifungal properties. The introduction of different heterocyclic or aromatic moieties through the bromomethyl handle can lead to novel antimicrobial agents.
-
Anticancer Agents: Phenoxyacetic acid derivatives have been investigated for their potential as anticancer agents. The ability to introduce various substituents allows for the fine-tuning of their cytotoxic and antiproliferative activities against different cancer cell lines.
-
PROTAC Linkers: The bifunctional nature of this compound makes it an attractive candidate for the development of linkers for Proteolysis Targeting Chimeras (PROTACs). The carboxylic acid can be coupled to a warhead that binds to a target protein, while the bromomethyl group can be used to attach a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.
Quantitative Data of Bioactive Derivatives
The following tables summarize the biological activities of representative compounds derived from or structurally related to this compound.
Table 1: Cyclooxygenase (COX) Inhibitory Activity of Bromo-substituted Phenoxyacetic Acid Derivatives.
| Compound ID | Structure | COX-1 IC₅₀ (µM)[1] | COX-2 IC₅₀ (µM)[1] | Selectivity Index (COX-1/COX-2)[1] |
| 1 | 2-(4-((4-bromobenzoyl)amino)phenoxy)acetic acid | >100 | 0.08 | >1250 |
| 2 | 2-(3-bromo-4-(N-phenylsulfamoyl)phenoxy)acetic acid | 15.2 | 0.15 | 101.3 |
Table 2: Antimicrobial Activity of a Bromo-substituted Phenoxyacetic Acid Derivative.
| Compound ID | Structure | Microorganism | MIC (µg/mL)[2] |
| 3 | 2-(4-(3-(2-bromophenyl)-3-oxopropyl)phenoxy)acetic acid | M. smegmatis | 9.66 |
Experimental Protocols
Protocol 1: General Synthesis of Phenoxyacetic Acid Derivatives via Williamson Ether Synthesis
This protocol describes a general method for the synthesis of the phenoxyacetic acid scaffold, which is the core of this compound.
Workflow Diagram:
Caption: General workflow for the synthesis of phenoxyacetic acid derivatives.
Materials:
-
Substituted phenol (e.g., 3-(hydroxymethyl)phenol) (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Ethyl bromoacetate (1.1-1.5 eq)
-
Acetone or Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Phenoxide Formation: Dissolve the substituted phenol in a suitable solvent (e.g., acetone or DMF). Add the base (e.g., NaOH or K₂CO₃) and stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add ethyl bromoacetate dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.
-
Work-up: After cooling to room temperature, filter off any inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude phenoxyacetate ester.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add a solution of sodium hydroxide and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with dilute HCl until the pH is acidic (pH ~2-3). The phenoxyacetic acid derivative will precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of a Thiazole-Containing Derivative from this compound
This protocol outlines a potential route for the synthesis of a thiazole-containing derivative, a common scaffold in medicinal chemistry.
Workflow Diagram:
Caption: Synthetic workflow for a thiazole derivative of this compound.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.0-1.2 eq)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.
-
Addition of Reagent: Add thiourea to the solution and stir.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired thiazole derivative.
Application as a PROTAC Linker
This compound is a promising scaffold for the construction of linkers in PROTACs. The carboxylic acid can be coupled to a warhead molecule (targeting the protein of interest) via an amide bond. The bromomethyl group can then be used to attach the E3 ligase ligand, often through a nucleophilic displacement reaction with an amine or thiol on the ligase ligand or a precursor.
Logical Relationship Diagram:
Caption: Conceptual diagram of a PROTAC utilizing a this compound-derived linker.
References
Application Notes & Protocols: Synthesis of Antibacterial Agents from Phenoxyacetic Acid Moiety
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of antibacterial agents derived from the phenoxyacetic acid moiety. Phenoxyacetic acid serves as a versatile scaffold in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antibacterial effects. These notes are intended to guide researchers in the development of novel antibacterial candidates based on this promising chemical core.
Overview of Synthetic Strategies
The phenoxyacetic acid scaffold allows for diverse chemical modifications to generate libraries of compounds with varying antibacterial activities. The primary strategies involve derivatization at the carboxylic acid group and substitution on the phenyl ring. Common synthetic routes include the formation of amides, esters, hydrazones, and the use of the phenoxyacetic acid backbone to construct more complex heterocyclic systems like pyrazolines and chalcones.
A general synthetic workflow for creating a library of phenoxyacetic acid derivatives and assessing their antibacterial properties is outlined below.
Caption: General workflow for the synthesis and antibacterial screening of phenoxyacetic acid derivatives.
Quantitative Antibacterial Activity Data
The following tables summarize the antibacterial activity of representative phenoxyacetic acid derivatives against various bacterial strains. The data is presented as the diameter of the zone of inhibition for qualitative assessment and the Minimum Inhibitory Concentration (MIC) for quantitative evaluation.
Table 1: Antibacterial Activity of 4-Phenylazo-Phenoxyacetic Acid Derivatives (Zone of Inhibition in mm)
| Compound | R1 | R2 | R3 | R4 | R5 | S. aureus | S. pyogenes | E. coli | P. aeruginosa | P. vulgaris |
| I | H | H | H | H | H | 12 | 11 | 10 | - | 9 |
| II | 2-CH3 | H | H | H | H | 15 | 14 | 12 | - | 11 |
| III | 3-CH3 | H | H | H | H | 14 | 13 | 11 | - | 10 |
| IV | 4-CH3 | H | H | H | H | 16 | 15 | 13 | - | 12 |
| V | H | 2'-CH3 | H | H | H | 14 | 13 | 11 | - | 10 |
| VI | H | 3'-CH3 | H | H | H | 13 | 12 | 10 | - | 9 |
| VII | H | 4'-CH3 | H | H | H | 15 | 14 | 12 | - | 11 |
| XI | 2-CH3 | 4'-CH3 | H | H | H | 18 | 17 | 15 | - | 14 |
Data extracted from Moanță, A., & Radu, S. (2008). SPECTROSCOPIC ANALYSIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-PHENYLAZO-PHENOXYACETIC ACIDS. Revue Roumaine de Chimie, 59(6), 643-648.[1][2][3]
Table 2: Minimum Inhibitory Concentration (MIC) of Phenoxyacetic Acid-Derived Chalcones and Pyrazolines (in µg/mL)
| Compound ID | Chemical Class | S. aureus | B. subtilis | E. coli | P. aeruginosa | M. tuberculosis H37Rv |
| Chalcone 1 | Chalcone | >100 | >100 | >100 | >100 | 25 |
| Chalcone 2 | Chalcone | >100 | >100 | >100 | >100 | 12.5 |
| Chalcone 3 | Chalcone | >100 | >100 | >100 | >100 | 12.5 |
| Pyrazoline 4a | Pyrazoline | 50 | 50 | 100 | 100 | 6.25 |
| Pyrazoline 4b | Pyrazoline | 50 | 50 | 100 | 100 | 6.25 |
| Pyrazoline 4c | Pyrazoline | 25 | 50 | 50 | 100 | 3.12 |
| Pyrazoline 5a | Pyrazoline | 50 | 100 | 100 | >100 | 6.25 |
| Pyrazoline 5b | Pyrazoline | 50 | 50 | 100 | 100 | 6.25 |
| Pyrazoline 5c | Pyrazoline | 25 | 50 | 50 | 100 | 3.12 |
| Isoniazid | Standard | - | - | - | - | 0.2 |
Data synthesized from Shaharyar, M., Siddiqui, A. A., & Ali, M. A. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Bioorganic & medicinal chemistry letters, 16(17), 4571–4574.[4][5]
Experimental Protocols
Synthesis Protocols
This protocol describes the synthesis of 4-phenylazo-phenoxyacetic acids via the condensation of sodium azobenzene-4-oxides with monochloroacetic acid.[1][2]
Materials:
-
Substituted 4-hydroxyazobenzene
-
Sodium hydroxide (NaOH)
-
Monochloroacetic acid
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
Preparation of Sodium Azobenzene-4-oxide:
-
Dissolve the substituted 4-hydroxyazobenzene in a minimal amount of ethanol.
-
Add an equimolar amount of aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature for 30 minutes.
-
The sodium salt of the azobenzene-4-oxide will precipitate. Filter the precipitate and wash with cold ethanol.
-
-
Condensation Reaction:
-
Suspend the dried sodium azobenzene-4-oxide in ethanol.
-
Add an equimolar amount of monochloroacetic acid.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
-
Isolation and Purification:
-
Pour the reaction mixture into cold water.
-
Acidify the solution with dilute hydrochloric acid to a pH of 2-3 to precipitate the 4-phenylazo-phenoxyacetic acid.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure compound.
-
This protocol details the Claisen-Schmidt condensation for synthesizing chalcones from a phenoxyacetic acid derivative.[6][7][8][9]
Materials:
-
2-(4-formyl-2-methoxyphenoxy) acetic acid
-
Substituted acetophenone
-
Potassium hydroxide (KOH)
-
Methanol
-
Glacial acetic acid
Procedure:
-
Chalcone Formation:
-
Dissolve 2-(4-formyl-2-methoxyphenoxy) acetic acid and an equimolar amount of the substituted acetophenone in methanol.
-
Add a catalytic amount of methanolic potassium hydroxide solution dropwise while stirring at room temperature.
-
Continue stirring for 24 hours. The formation of a precipitate indicates product formation.
-
Filter the precipitate, wash with cold methanol, and dry to yield the chalcone.
-
-
Purification:
-
The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.
-
Antibacterial Screening Protocols
This protocol outlines the disc diffusion method for the qualitative assessment of antibacterial activity.[1][2][10]
Materials:
-
Mueller-Hinton Agar (MHA)
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
Sterile petri dishes
-
Sterile blank paper discs (6 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic discs (e.g., Ciprofloxacin)
-
Solvent control discs
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the bacterial suspension and streak it evenly over the entire surface of an MHA plate.
-
-
Application of Discs:
-
Aseptically place sterile blank paper discs impregnated with the test compounds (at a specific concentration) onto the inoculated agar surface.
-
Place a standard antibiotic disc and a solvent control disc on the same plate for comparison.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement:
-
Measure the diameter of the zone of inhibition (including the disc) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
-
This protocol describes the microbroth dilution method for the quantitative determination of the Minimum Inhibitory Concentration (MIC).
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial cultures
-
Test compounds
-
Standard antibiotic
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
-
Inoculation:
-
Prepare a bacterial inoculum adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Controls:
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Also, run a dilution series with a standard antibiotic.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
If using a viability indicator like resazurin, a color change (e.g., blue to pink) indicates bacterial growth. The MIC is the lowest concentration where no color change is observed.
-
Potential Mechanism of Action
While the precise molecular targets of many phenoxyacetic acid derivatives are still under investigation, a recurring theme in the literature is the disruption of the bacterial cell membrane. The lipophilic nature of the phenoxy group allows these compounds to intercalate into the lipid bilayer, leading to a loss of membrane integrity. This can result in the leakage of intracellular components and ultimately cell death.
Caption: Postulated mechanism of action involving cell membrane disruption.
Further research is required to elucidate the specific molecular interactions and to identify other potential intracellular targets that may contribute to the antibacterial effects of this class of compounds. Some studies suggest that certain derivatives may also interfere with essential metabolic pathways or nucleic acid synthesis.[11][12]
Structure-Activity Relationship (SAR) Insights
The antibacterial activity of phenoxyacetic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic rings.
Caption: Key structural features influencing antibacterial activity.
-
Substituents on the Phenyl Ring: The presence of small alkyl groups, such as methyl groups, on the phenyl rings of 4-phenylazo-phenoxyacetic acids has been shown to enhance antibacterial activity.[1][2]
-
Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to more complex moieties like pyrazolines has been demonstrated to significantly increase potency, particularly against Mycobacterium tuberculosis.[4][5]
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the bacterial cell membrane.
These application notes and protocols provide a foundational framework for the synthesis and evaluation of novel antibacterial agents based on the phenoxyacetic acid scaffold. Further exploration of diverse chemical modifications and a deeper understanding of their mechanisms of action will be pivotal in the development of effective therapeutics to combat bacterial infections.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. revistadechimie.ro [revistadechimie.ro]
- 4. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
- 5. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]
- 12. [Antimicrobial mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Antifungal Compounds with a Phenoxyacetic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of antifungal compounds centered on the phenoxyacetic acid scaffold. This document includes summaries of quantitative antifungal activity, detailed experimental protocols for key assays, and visualizations of experimental workflows and potential mechanisms of action.
Introduction to Phenoxyacetic Acid Derivatives as Antifungal Agents
Phenoxyacetic acid is a versatile scaffold that has been extensively explored in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and notably, antifungal properties.[1][2] The ease of synthesis and the ability to introduce various substituents onto the phenoxy and acetic acid moieties allow for the fine-tuning of their antifungal potency and spectrum of activity.[3] This document outlines the key data and methodologies for researchers engaged in the discovery and development of novel antifungal agents based on this promising chemical scaffold.
Quantitative Antifungal Activity Data
The following tables summarize the in vitro antifungal activity of various phenoxyacetic acid derivatives against a range of fungal pathogens. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Minimum Inhibitory Concentration (MIC) of Phenoxyacetic Acid Derivatives against Yeast Pathogens
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetate | Candida utilis | 8 | Itraconazole | 0.25 | [1] |
| 4-Methoxyphenoxyacetic acid | Candida albicans | - (30mm inhibition zone) | Gentamycin | - (20mm inhibition zone) | [2] |
| (S)-1-((S)-1-(2-(2,6-dibromo-4- formylphenoxy)acetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid | Candida albicans | - (24mm inhibition zone) | Griseofulvin | - (20mm inhibition zone) | [2] |
| para-Bromophenoxyacetic acid | Candida albicans | Not specified, but showed notable inhibitory effects | Gentamicin | Not specified | [1] |
Table 2: Antifungal Activity of Phenoxyacetic Acid Derivatives against Filamentous Fungi
| Compound/Derivative | Fungal Strain | Activity | Reference Compound | Activity | Reference |
| 4-Methoxyphenoxyacetic acid | Aspergillus niger, Fusarium, Trichophyton | Showed "better antifungal activity" (30mm inhibition zone) | Gentamycin | 20mm inhibition zone | [2] |
| Quinoxaline-2-oxyacetate hydrazide derivative (Compound 6) | Botrytis cinerea | EC50: 3.31 µg/mL | Carbendazim | EC50: 3.39 µg/mL | [4] |
| Quinoxaline-2-oxyacetate hydrazide derivative (Compound 20) | Alternaria solani | EC50: 4.42 µg/mL | Carbendazim | EC50: 5.46 µg/mL | [4] |
| Quinoxaline-2-oxyacetate hydrazide derivative (Compound 1) | Alternaria alternata | EC50: 1.54 µg/mL | Ridylbacterin | EC50: 2.07 µg/mL | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of antifungal phenoxyacetic acid derivatives.
Synthesis of Phenoxyacetic Acid Derivatives
General Procedure for Williamson Ether Synthesis:
This protocol describes a common method for synthesizing phenoxyacetic acid derivatives.
-
Preparation of Sodium Phenolate: Dissolve the substituted phenol (45 mmol) in a mixture of deionized water (15 mL) and ethanol (5 mL) with constant stirring at room temperature. Slowly add sodium hydroxide (45 mmol) to the solution and continue stirring for 20 minutes to form the sodium phenolate.
-
Preparation of Sodium Chloroacetate: In a separate flask under an ice water bath, dissolve monochloroacetic acid (55 mmol) in deionized water (15 mL). Adjust the pH to 8-9 with a 30% sodium hydroxide solution to obtain a sodium chloroacetate solution.
-
Reaction: Add the sodium chloroacetate solution to the sodium phenolate solution. Reflux the mixture at 102°C for 5 hours.
-
Work-up: After cooling to room temperature, acidify the mixture to a pH of 1-2 with 2.0 M HCl to precipitate the crude product.
-
Purification: Filter the precipitate and wash it three times with dilute hydrochloric acid. Dry the crude product in a vacuum. For further purification, the crude product can be dissolved in heated deionized water, the pH adjusted to 8.0 with a saturated potassium carbonate solution, filtered, and the filtrate re-acidified to precipitate the purified product.
In Vitro Antifungal Susceptibility Testing
Broth Microdilution Method (CLSI Guidelines):
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the antifungal compounds.
-
Medium Preparation: Prepare RPMI 1640 medium buffered with MOPS to a pH of 7.0.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts) for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute the suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in RPMI 1640 in a 96-well microtiter plate.
-
Inoculation and Incubation: Add the prepared fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Mechanism of Action Studies
Ergosterol Biosynthesis Inhibition Assay:
This assay determines if the compounds interfere with the ergosterol biosynthesis pathway, a common target for antifungal drugs.[5][6]
-
Fungal Culture: Grow the test fungus (e.g., Candida albicans) in a suitable broth medium to mid-log phase.
-
Compound Treatment: Expose the fungal cells to various concentrations of the phenoxyacetic acid derivative for a defined period (e.g., 4-8 hours).
-
Sterol Extraction: Harvest the fungal cells by centrifugation. Saponify the cell pellet with alcoholic potassium hydroxide. Extract the non-saponifiable lipids (containing sterols) with an organic solvent like n-heptane.
-
Sterol Analysis: Analyze the extracted sterols using UV-Vis spectrophotometry or more advanced techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify ergosterol and any accumulated precursors.
-
Data Analysis: Compare the sterol profiles of treated cells to untreated controls. A decrease in ergosterol and an accumulation of precursors indicate inhibition of the ergosterol biosynthesis pathway.
Cell Membrane Disruption Assay (Propidium Iodide Uptake):
This assay assesses the compound's ability to damage the fungal cell membrane.
-
Fungal Cell Preparation: Prepare a suspension of fungal cells in a suitable buffer (e.g., PBS).
-
Compound Treatment: Incubate the fungal cells with different concentrations of the test compound for a specific duration.
-
Staining: Add propidium iodide (PI), a fluorescent dye that can only enter cells with compromised membranes, to the cell suspension.
-
Analysis: Analyze the cells using flow cytometry or fluorescence microscopy. An increase in the percentage of PI-positive cells indicates cell membrane damage.
Visualizations
Experimental Workflows
Caption: General experimental workflow for antifungal drug development.
Potential Mechanisms of Action
Ergosterol Biosynthesis Pathway Inhibition:
Caption: Inhibition of the ergosterol biosynthesis pathway.
Fungal Cell Membrane Disruption:
Caption: Disruption of the fungal cell membrane integrity.
Interference with MAP Kinase Signaling (Specific Example):
One study on the phenoxyacetic acid derivative 2,4-dichlorophenoxyacetic acid (2,4-D) in Fusarium graminearum suggests a mechanism involving the interference with MAP kinase signaling pathways.[1]
Caption: Interference of 2,4-D with MAP kinase signaling in F. graminearum.[1]
Conclusion
The phenoxyacetic acid scaffold represents a valuable starting point for the development of novel antifungal agents. The synthetic accessibility and the potential for diverse substitutions allow for the generation of large libraries of compounds for screening. The primary mechanisms of action appear to involve the disruption of the fungal cell membrane, either directly or through the inhibition of the ergosterol biosynthesis pathway. Further research into specific molecular targets and signaling pathways will be crucial for the rational design of more potent and selective antifungal drugs based on this versatile scaffold.
References
- 1. Herbicide 2,4-dichlorophenoxyacetic acid interferes with MAP kinase signaling in Fusarium graminearum and is inhibitory to fungal growth and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. jetir.org [jetir.org]
- 4. Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide [mdpi.com]
- 5. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 6. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with 3-(Bromomethyl)phenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for utilizing 3-(Bromomethyl)phenoxyacetic acid in various palladium-catalyzed cross-coupling reactions. The protocols are designed to be a starting point for the synthesis of complex organic molecules, which are valuable in drug discovery and development.
Introduction
This compound is a versatile bifunctional molecule. The presence of both a reactive benzylic bromide and a carboxylic acid moiety makes it an attractive building block for the synthesis of a diverse range of compounds. The bromomethyl group can readily participate in cross-coupling reactions, allowing for the introduction of various substituents at this position, while the phenoxyacetic acid portion can be used for further functionalization or to impart desirable physicochemical properties to the final molecule.
This document outlines protocols for three common and powerful cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Sonogashira coupling.
Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between a halide and an organoboron compound. In this case, the benzylic bromide of this compound can be coupled with a variety of aryl or vinyl boronic acids or their esters.[1][2]
Experimental Protocol
A microwave-assisted Suzuki-Miyaura coupling of a benzylic bromide provides a eficient route to the desired coupled products.[1]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
JohnPhos (2-(Di-tert-butylphosphino)biphenyl)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a microwave vial, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Add palladium(II) acetate (0.05 mmol, 5 mol%) and JohnPhos (0.10 mmol, 10 mol%).
-
Add anhydrous DMF (2 mL).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 140°C for 20 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of benzylic bromides.[1]
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Arylboronic acid |
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | JohnPhos (10 mol%) |
| Base | K₂CO₃ (3.0 equiv) |
| Solvent | DMF |
| Temperature | 140°C (Microwave) |
| Time | 20 minutes |
| Typical Yield | Varies depending on substrate |
Heck Reaction of this compound
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3] The benzylic bromide of this compound can be coupled with various alkenes to introduce vinyl groups.
Experimental Protocol
This protocol is adapted from general procedures for the Heck reaction of benzylic halides.[4]
Materials:
-
This compound
-
Alkene (e.g., styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv) and the alkene (1.2 mmol, 1.2 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add anhydrous acetonitrile (5 mL) and triethylamine (1.5 mmol, 1.5 equiv).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 80°C under an argon atmosphere for 16 hours.
-
After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Heck reaction.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Alkene |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | P(o-tol)₃ (4 mol%) |
| Base | Et₃N (1.5 equiv) |
| Solvent | Acetonitrile |
| Temperature | 80°C |
| Time | 16 hours |
| Typical Yield | Varies depending on substrate |
Sonogashira Coupling of this compound
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction can be used to couple this compound with various terminal alkynes.
Experimental Protocol
This protocol is a general procedure for the Sonogashira coupling of aryl bromides.[5]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%) and copper(I) iodide (0.06 mmol, 6 mol%).
-
Add anhydrous tetrahydrofuran (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Degas the mixture with argon for 15 minutes.
-
Stir the reaction mixture at room temperature under an argon atmosphere for 24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Sonogashira coupling.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Terminal alkyne |
| Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) |
| Co-catalyst | CuI (6 mol%) |
| Base | Et₃N (2.0 equiv) |
| Solvent | THF |
| Temperature | Room Temperature |
| Time | 24 hours |
| Typical Yield | Varies depending on substrate |
Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 4. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: 3-(Bromomethyl)phenoxyacetic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)phenoxyacetic acid is a valuable bifunctional building block in organic synthesis, particularly in the construction of novel bioactive molecules. Its structure incorporates a reactive bromomethyl group, susceptible to nucleophilic substitution, and a carboxylic acid moiety, which can undergo esterification, amidation, and other transformations. This unique combination allows for the facile introduction of a phenoxyacetic acid scaffold, a common feature in many pharmacologically active compounds, while the bromomethyl group serves as a handle for further molecular elaboration.
These application notes provide an overview of the synthetic utility of this compound, along with detailed protocols for its key reactions and characterization data for representative products.
Key Applications
Derivatives of this compound have shown significant potential in various therapeutic areas, acting as:
-
Anti-inflammatory Agents: By incorporating the phenoxyacetic acid moiety, which is present in several non-steroidal anti-inflammatory drugs (NSAIDs), novel compounds with potent anti-inflammatory activity can be synthesized.[1]
-
Anticonvulsant Agents: The phenoxyacetic acid scaffold is also a key component in certain anticonvulsant drugs.
-
Herbicides and Plant Growth Regulators: Phenoxyacetic acids are a well-established class of herbicides.[2]
-
Novel Drug Candidates: The versatility of this building block allows for its use in the synthesis of a wide range of compounds for screening and development in various drug discovery programs.
Synthetic Transformations and Protocols
The two primary reactive sites of this compound, the bromomethyl group and the carboxylic acid, can be selectively targeted to afford a diverse array of derivatives.
Williamson Ether Synthesis via the Bromomethyl Group
The bromomethyl group readily undergoes SN2 reactions with various nucleophiles, most notably phenols and alkoxides, to form ether linkages. This reaction, known as the Williamson ether synthesis, is a cornerstone of its application.
General Reaction Scheme:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Bromomethyl)phenoxyacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Bromomethyl)phenoxyacetic acid for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a two-step process. The first step is the synthesis of 3-(Hydroxymethyl)phenoxyacetic acid, typically from 3-hydroxybenzyl alcohol and an acetic acid derivative. The second, and often more challenging step, is the selective benzylic bromination of the hydroxymethyl group to yield the final product.
Q2: Why is N-Bromosuccinimide (NBS) the preferred brominating agent for this synthesis?
A2: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination due to its ability to provide a low, constant concentration of bromine radicals during the reaction.[1][2] This selectivity is crucial for minimizing side reactions, such as the unwanted bromination of the aromatic ring.[1]
Q3: What are the key reaction parameters to control for a high-yield synthesis?
A3: Several parameters are critical:
-
Reagent Purity: Ensure the purity of your starting material, 3-(Hydroxymethyl)phenoxyacetic acid, and the freshness of the N-Bromosuccinimide.
-
Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is necessary to start the reaction.[3][4]
-
Solvent: A non-polar, high-boiling point solvent like chlorobenzene or dichlorobenzene is often used.[3]
-
Temperature: The reaction temperature needs to be carefully controlled, typically in the range of 80-130°C, to facilitate the decomposition of the initiator and propagation of the radical chain reaction.[3]
-
Light: In some cases, incandescent light can be used to initiate the reaction.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the disappearance of the starting material and the appearance of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive radical initiator. 2. Insufficient reaction temperature. 3. Decomposed or low-quality NBS. 4. Presence of radical inhibitors. | 1. Use a fresh batch of AIBN or BPO. 2. Ensure the reaction mixture reaches the optimal temperature for initiator decomposition (check the half-life data for your initiator). 3. Use freshly recrystallized NBS. 4. Ensure all glassware is clean and free of contaminants. Purify the solvent if necessary. |
| Formation of Multiple Products (Low Purity) | 1. Excess brominating agent leading to aromatic bromination. 2. Reaction temperature is too high. 3. Presence of ionic species promoting electrophilic aromatic substitution. | 1. Use a molar ratio of NBS to starting material of approximately 1:1.[3] 2. Maintain the reaction temperature within the recommended range (e.g., 90-115°C).[3] 3. Use a non-polar solvent and ensure anhydrous conditions to suppress ionic reaction pathways. |
| Product is a Dark Oil or Discolored Solid | 1. Over-bromination or other side reactions. 2. Thermal decomposition of the product. 3. Residual impurities from the starting material. | 1. Purify the crude product by recrystallization or column chromatography. 2. Avoid prolonged heating after the reaction is complete. 3. Ensure the purity of the starting 3-(Hydroxymethyl)phenoxyacetic acid. |
| Reaction Stalls Before Completion | 1. Depletion of the radical initiator. 2. Insufficient NBS. | 1. Add a second portion of the radical initiator. 2. Add a slight excess of NBS if TLC analysis shows remaining starting material. |
Experimental Protocols
Benzylic Bromination of 3-(Hydroxymethyl)phenoxyacetic Acid
This protocol is adapted from a similar synthesis of p-bromomethylphenylacetic acid and should be optimized for your specific setup.[3]
Materials:
-
3-(Hydroxymethyl)phenoxyacetic acid
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Chlorobenzene or Dichlorobenzene (high-boiling point solvent)
-
Deionized Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 3-(Hydroxymethyl)phenoxyacetic acid in the high-boiling point solvent (e.g., 90 mL of dichlorobenzene for 24g of starting material).
-
Add N-Bromosuccinimide (a molar equivalent to the starting material) and the radical initiator (e.g., 0.6g of AIBN for 24g of starting material).
-
With continuous stirring, heat the mixture to approximately 85°C. The reaction may be initiated by incandescent light if necessary.
-
Once initiated, the reaction is exothermic, and the temperature may rise. Control the temperature to maintain it within a range of 90-115°C.
-
Maintain the reaction at this temperature for 5-8 hours, monitoring the progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture.
-
A solid precipitate of the product should form upon cooling.
-
Filter the solid product and wash the filter cake with water.
-
Dry the solid product under vacuum to obtain this compound.
Yield and Purity:
Based on analogous syntheses, yields can range from 88% to over 90%, with HPLC purity exceeding 98%.[3]
| Solvent | Initiator | Reaction Time (h) | Yield (%) | HPLC Purity (%) |
| Dichlorobenzene | AIBN | 5 | 88.1 | 98.3 |
| Chlorobenzene | Benzoyl Peroxide | 8 | 91.9 | 99.2 |
Note: The data above is for the synthesis of p-bromomethylphenylacetic acid and serves as a reference.[3]
Visualizations
Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Parameter Relationships
References
Technical Support Center: Purification of Crude 3-(Bromomethyl)phenoxyacetic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-(Bromomethyl)phenoxyacetic acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude this compound is not dissolving in the recrystallization solvent.
A1: This issue can arise from several factors:
-
Insufficient Solvent: You may not have added enough solvent to dissolve the compound, especially at room temperature. Gradually add more solvent in small portions while heating and stirring.
-
Inappropriate Solvent: The chosen solvent may not be suitable for this compound. This compound, being a moderately polar aromatic carboxylic acid, generally requires a solvent system that reflects this polarity. Ethanol, or a mixture of ethanol and water, is often a good starting point.
-
Insoluble Impurities: Your crude product might contain insoluble impurities. If a portion of the solid does not dissolve even with additional hot solvent, a hot filtration step is recommended to remove these particulates before allowing the solution to cool.
Q2: After cooling the solution, no crystals have formed.
A2: Crystal formation, or nucleation, can sometimes be slow to initiate. Here are several techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.
-
Extended Cooling: Ensure the solution has cooled to room temperature slowly, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Solvent Evaporation: If too much solvent was added, you can gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
Q3: The recrystallized product is oily or forms a precipitate instead of crystals.
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if:
-
The solution is supersaturated at a temperature above the melting point of the compound. To remedy this, add a small amount of additional hot solvent to the mixture to ensure the compound dissolves completely at the boiling point of the solvent.
-
The cooling process is too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
High levels of impurities are present. High impurity content can depress the melting point of the compound. In such cases, consider a pre-purification step like a column chromatography or repeating the recrystallization.
Q4: The yield of my recrystallized this compound is very low.
A4: A low recovery can be due to several reasons:
-
Using too much solvent: The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature crystallization: If crystals form during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and filter the solution quickly.
-
Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.
Q5: The purified product is still colored or shows impurities by analysis (e.g., TLC, HPLC).
A5:
-
Colored Impurities: If the crude material has colored impurities, these can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your desired product.
-
Persistent Impurities: If impurities with similar solubility to your product are present, a single recrystallization may not be sufficient. A second recrystallization or another purification technique like column chromatography may be necessary.
Data Presentation
Table 1: Solubility of Benzoic Acid in Ethanol-Water Mixtures at Different Temperatures
| Temperature (°C) | Ethanol in Water (mass %) | Solubility (mole fraction x 10³) |
| 20 | 0 (Pure Water) | 0.23 |
| 20 | 20 | 1.35 |
| 20 | 40 | 6.80 |
| 20 | 60 | 25.0 |
| 20 | 80 | 75.0 |
| 20 | 100 (Pure Ethanol) | 180.0 |
| 30 | 0 (Pure Water) | 0.34 |
| 30 | 20 | 2.10 |
| 30 | 40 | 10.5 |
| 30 | 60 | 38.0 |
| 30 | 80 | 110.0 |
| 30 | 100 (Pure Ethanol) | 250.0 |
Data is representative for benzoic acid and serves as a guideline. Actual solubility for this compound will vary.
Experimental Protocols
Protocol: Recrystallization of Crude this compound from an Ethanol-Water Mixture
-
Solvent Selection: Based on the properties of similar aromatic carboxylic acids, an ethanol-water mixture is a suitable solvent system. Ethanol is the "good" solvent in which the compound is soluble, and water is the "poor" solvent used to decrease solubility upon cooling.
-
Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves. c. If any insoluble impurities remain, proceed to hot filtration (Step 3). If the solution is clear, proceed to Step 4.
-
Hot Filtration (if necessary): a. Preheat a stemless funnel and a clean receiving Erlenmeyer flask. b. Place a fluted filter paper in the preheated funnel. c. Quickly pour the hot solution through the filter paper to remove insoluble impurities. d. If crystals begin to form in the funnel, add a small amount of hot ethanol to redissolve them.
-
Crystallization: a. To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. b. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. c. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. d. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities. c. Allow the crystals to dry on the filter paper under vacuum for several minutes. d. Transfer the crystals to a watch glass and dry them completely in a desiccator or a vacuum oven at a low temperature.
-
Analysis: a. Determine the yield of the purified product. b. Assess the purity by measuring the melting point and comparing it to the literature value. A sharp melting point close to the literature value indicates high purity. Further analysis can be performed using techniques like TLC or HPLC.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Troubleshooting low conversion in phenoxyacetic acid esterification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the esterification of phenoxyacetic acid.
Troubleshooting Guide
Issue: Low or No Conversion to the Ester Product
Question: My phenoxyacetic acid esterification reaction is showing low or no conversion. What are the potential causes and how can I troubleshoot this?
Answer:
Low conversion in phenoxyacetic acid esterification can stem from several factors, ranging from reaction equilibrium to catalyst inefficiency. Below is a step-by-step guide to diagnose and resolve the issue.
1. Verify Your Reaction Setup and Conditions:
-
Water Removal: The esterification of a carboxylic acid with an alcohol is a reversible reaction that produces water as a byproduct.[1][2] The presence of water can shift the equilibrium back towards the reactants, limiting your yield.[1]
-
Troubleshooting:
-
If your reaction is run in a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water as it forms.[1]
-
Ensure all your reagents and solvents are anhydrous. Dry the alcohol and solvent if necessary.
-
Consider using a drying agent, although this is less common for refluxing reactions.
-
-
-
Reaction Temperature: The reaction temperature should be appropriate for the specific alcohol and catalyst being used.
-
Troubleshooting:
-
For simple primary alcohols, refluxing at the boiling point of the alcohol or a suitable solvent is often sufficient.[3]
-
Some protocols suggest temperatures ranging from 50°C to 150°C.[4] A reaction at 110°C has been shown to achieve high yields.[5]
-
If the temperature is too low, the reaction rate will be very slow. If it's too high, it could lead to side reactions and decomposition of reactants or products.
-
-
-
Reaction Time: Esterification reactions can take several hours to reach equilibrium.
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Reaction times can range from 1 to 24 hours.[6] Ensure you are allowing sufficient time for the reaction to complete.
-
-
2. Evaluate Your Reagents and Catalyst:
-
Reactant Stoichiometry: To drive the equilibrium towards the product side, it is common to use one of the reactants in excess.[1]
-
Troubleshooting:
-
Use a large excess of the alcohol, which can also serve as the solvent.[1] A 10-fold excess of alcohol can significantly increase the ester yield.[1]
-
Alternatively, if the alcohol is valuable or has a high boiling point, using an excess of phenoxyacetic acid might be considered, though this can complicate purification.
-
-
-
Catalyst Choice and Activity: The choice and amount of catalyst are critical for the reaction rate.
-
Troubleshooting:
-
Acid Catalysts: Common Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are effective.[1][5] Ensure you are using a catalytic amount (typically 1-5 mol%).
-
Lewis Acids: Lewis acids such as AlCl₃, ZnCl₂, and various metal cation-exchanged montmorillonite nanoclays can also be used.[7][8] Al³⁺-montmorillonite has been shown to be a particularly active catalyst.[8]
-
Activating Agents: For milder conditions, activating agents like phosphonitrilic chloride (PNT) in combination with N-methyl morpholine (NMM) can be used to activate the carboxylic acid.[7]
-
Catalyst Deactivation: If using a heterogeneous catalyst, it may have become deactivated. Consider regenerating or replacing the catalyst.
-
Catalyst Amount: The yield of the ester can increase with the amount of catalyst up to an optimal point, after which an increase may not improve the yield or could lead to side reactions.[8][9]
-
-
3. Consider Potential Side Reactions:
-
Ether Formation: Under strongly acidic conditions and high temperatures, alcohols can undergo dehydration to form ethers.[10]
-
Troubleshooting:
-
Lower the reaction temperature if possible.
-
Consider using a milder catalyst or an activating agent instead of a strong Brønsted acid.
-
-
-
Decomposition: Phenoxyacetic acid or the resulting ester may be sensitive to the reaction conditions, especially at high temperatures.
-
Troubleshooting:
-
Check for the appearance of dark colors or charring in the reaction mixture, which could indicate decomposition.[3]
-
If decomposition is suspected, try running the reaction at a lower temperature for a longer duration or using a milder catalyst.
-
-
Below is a troubleshooting workflow to help identify the cause of low conversion:
Troubleshooting workflow for low conversion.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I can expect for phenoxyacetic acid esterification? A1: Yields can vary widely depending on the specific substrates and reaction conditions. With optimized conditions, such as using an excess of one reactant and an effective catalyst, yields of 80% or higher can be achieved.[5] For example, using Al³⁺-montmorillonite nanoclay as a catalyst has shown high yields.[8]
Q2: Which catalyst is best for the esterification of phenoxyacetic acid? A2: The "best" catalyst depends on the specific requirements of your synthesis, such as substrate compatibility and desired reaction conditions.
-
Strong Brønsted acids (H₂SO₄, TsOH): These are traditional, effective, and inexpensive catalysts but can be corrosive and may not be suitable for acid-sensitive substrates.[1][5]
-
Heterogeneous catalysts (e.g., Al³⁺-montmorillonite): These offer advantages such as easier separation from the reaction mixture and potential for recycling.[8]
-
Activating agents (e.g., PNT with NMM): These can be used under milder, room temperature conditions and may be suitable for sensitive substrates.[7]
Q3: My product is not separating from the aqueous layer during workup. What should I do? A3: This can happen if the ester is somewhat soluble in the aqueous layer, especially if excess alcohol (like ethanol) is used, which can increase the solubility of the ester in water.
-
Add a brine solution (saturated NaCl): This will increase the ionic strength of the aqueous layer and decrease the solubility of the organic product, promoting phase separation.
-
Use a different extraction solvent: If you are using a solvent like diethyl ether, which has some water solubility, switching to a less soluble solvent like dichloromethane or ethyl acetate might help.
-
Ensure complete reaction: Unreacted phenoxyacetic acid can act as a surfactant and hinder separation. Wash the organic layer with a mild base like sodium bicarbonate solution to remove any remaining acid.[3]
Q4: Can I perform this esterification without a solvent? A4: Yes, it is possible to perform the reaction "neat," especially if one of the reactants (usually the alcohol) is a liquid and used in large excess. This can simplify the reaction setup and workup.
Data Presentation
Table 1: Comparison of Catalysts for Phenoxyacetic Acid Esterification
| Catalyst | Alcohol | Conditions | Yield | Reference |
| Phosphonitrilic Chloride (PNT) / NMM | Various phenols | Chloroform, Room Temp. | Good | [7] |
| Al³⁺-montmorillonite nanoclay | p-Cresol | Toluene, Reflux | High | [8] |
| Zn²⁺-montmorillonite nanoclay | p-Cresol | Toluene, Reflux | Moderate | [8] |
| Sulfuric Acid (H₂SO₄) | Generic Alcohol | Varies | Typically High | [1][5] |
| p-Toluenesulfonic Acid (TsOH) | Generic Alcohol | Varies | Typically High | [1][5] |
Experimental Protocols
Protocol 1: General Fischer Esterification using an Acid Catalyst
This protocol is a generalized procedure for the acid-catalyzed esterification of phenoxyacetic acid.
-
Setup: To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using an appropriate solvent), add phenoxyacetic acid (1 equivalent).
-
Reagents: Add the desired alcohol (5-10 equivalents). If the alcohol is not used in excess, a solvent such as toluene can be used.
-
Catalyst: Add a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid (e.g., 4 drops of concentrated H₂SO₄).[3]
-
Reaction: Heat the mixture to reflux for a total of 45 minutes to several hours, monitoring the reaction by TLC.[3] If using a Dean-Stark trap, monitor the collection of water.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water.
-
Wash with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude product by distillation or column chromatography as needed.
Protocol 2: Esterification using an Activating Agent (PNT/NMM)
This protocol describes a milder esterification method.[7]
-
Activation: In a round-bottom flask, stir phosphonitrilic chloride (PNT) (0.025 mmol) and N-methyl morpholine (NMM) (1.5 mmol) in chloroform at room temperature.
-
Acid Addition: Add phenoxyacetic acid (1 equivalent) to the activated mixture.
-
Alcohol Addition: Add the desired phenol or alcohol (1 equivalent).
-
Reaction: Stir the reaction at room temperature and monitor by TLC until completion.
-
Workup:
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with dilute HCl, followed by a saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the ester.
-
-
Purification: Purify as needed.
The following diagram illustrates a general experimental workflow for Fischer esterification:
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 4. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
- 8. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin [mdpi.com]
- 10. research.rug.nl [research.rug.nl]
Technical Support Center: Side-Product Formation in the Bromination of Phenoxyacetic Precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side-product formation during the bromination of phenoxyacetic acid and its precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products observed during the bromination of phenoxyacetic acid?
A1: The most common side-products arise from the electrophilic aromatic substitution on the phenyl ring and potential reactions on the acetic acid side chain. These include:
-
Positional Isomers: The primary desired product is often the para-substituted (4-bromo) phenoxyacetic acid due to the ortho-para directing nature of the ether oxygen. However, the formation of the ortho-substituted (2-bromo) isomer is a common side-product. The meta-substituted isomer is generally not formed in significant amounts.
-
Polybrominated Products: Over-bromination can lead to the formation of di- or even tri-brominated products, such as 2,4-dibromophenoxyacetic acid. This is especially prevalent with highly activating substrates or harsh reaction conditions.
-
Alpha-Brominated Carboxylic Acid: Under certain conditions, particularly with reagents like Br₂ and PBr₃, bromination can occur at the alpha-position of the acetic acid side chain via a Hell-Volhard-Zelinsky (HVZ) type reaction, yielding 2-bromo-2-(phenoxy)acetic acid.
-
Degradation Products: Harsh reaction conditions, such as high temperatures or strong acidic environments, can potentially lead to the cleavage of the ether linkage or other degradation pathways.
Q2: What is the primary mechanism for the bromination of the aromatic ring in phenoxyacetic acid?
A2: The primary mechanism is Electrophilic Aromatic Substitution (EAS) . The ether oxygen of the phenoxy group is an activating group, donating electron density to the aromatic ring and making it more nucleophilic. This directs the incoming electrophile (a bromine species) to the ortho and para positions.
Q3: Can bromination occur on the acetic acid side chain?
A3: Yes, bromination can occur at the alpha-carbon of the acetic acid side chain through the Hell-Volhard-Zelinsky (HVZ) reaction . This reaction is typically promoted by the presence of phosphorus tribromide (PBr₃) with bromine (Br₂). The carboxylic acid is first converted to an acyl bromide, which can then enolize, allowing for electrophilic attack by bromine at the alpha-position.
Troubleshooting Guides
Issue 1: Low Regioselectivity (Mixture of ortho and para isomers)
Possible Causes:
-
Steric Hindrance: The bulky ether linkage can favor the formation of the para isomer to some extent, but the ortho position is still reactive.
-
Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and the transition states, affecting the isomer ratio.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -10 °C) can often improve the selectivity for the para product.
-
Choice of Solvent: Experiment with less polar solvents. For example, using carbon disulfide (CS₂) at low temperatures has been shown to favor para-bromination of phenols.
-
Bulky Brominating Agents: Consider using a bulkier brominating agent, which may show a greater preference for the less sterically hindered para position.
Issue 2: Formation of Polybrominated Products
Possible Causes:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent will lead to multiple substitutions on the activated ring.
-
Reaction Time: Longer reaction times can allow for further bromination to occur.
-
Highly Activating Conditions: The use of a strong Lewis acid catalyst or highly polar solvents can increase the reactivity of the ring, making it more susceptible to polybromination.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is typically recommended for monobromination.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which can favor monosubstitution.
-
Milder Brominating Agents: Use a less reactive brominating agent. For example, N-bromosuccinimide (NBS) is often milder than elemental bromine (Br₂).
-
Avoid Strong Lewis Acids: If a catalyst is necessary, consider using a milder one or optimizing its concentration.
Issue 3: Alpha-Bromination on the Acetic Acid Side Chain
Possible Cause:
-
Presence of PBr₃ or conditions favoring the Hell-Volhard-Zelinsky (HVZ) reaction. This is the most direct cause.
Troubleshooting Steps:
-
Avoid HVZ Reagents: If aromatic bromination is the desired outcome, avoid using PBr₃ or conditions known to promote the HVZ reaction.
-
Protect the Carboxylic Acid: If the use of harsh brominating conditions is unavoidable, consider protecting the carboxylic acid group as an ester. The ester can be hydrolyzed back to the carboxylic acid after the bromination step.
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Bromination of Substituted Phenols (Illustrative Data)
| Entry | Substrate | Brominating Agent | Solvent | Temperature (°C) | ortho:para Ratio | Reference |
| 1 | Phenol | Br₂ | H₂O | Room Temp | Mixture (tribromo) | General Knowledge |
| 2 | Phenol | Br₂ | CS₂ | 0 | 1:9 | General Knowledge |
| 3 | p-cresol | NBS | CH₃CN | Room Temp | - (ortho only) | [General literature] |
| 4 | p-tert-butylphenol | H₂O₂-HBr | H₂O | Room Temp | 99:1 (ortho:di-bromo) | F.S.P. Holie et al. |
| 5 | Anisole | Br₂ | Acetic Acid | Room Temp | 11:89 | General Knowledge |
Note: This table presents illustrative data for related phenol and anisole compounds to demonstrate general trends. The exact ratios for phenoxyacetic acid may vary.
Experimental Protocols
Protocol 1: General Procedure for Regioselective para-Bromination of Phenoxyacetic Acid
This protocol is a representative method adapted from procedures for similar phenolic compounds and aims to favor the formation of the para-bromo isomer.
Materials:
-
Phenoxyacetic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve phenoxyacetic acid (1.0 eq) in acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Brominating Agent: Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Workup:
-
Remove the acetonitrile under reduced pressure.
-
Add dichloromethane and water to the residue and transfer to a separatory funnel.
-
Separate the layers.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to separate the para and ortho isomers.
-
Protocol 2: General Procedure for α-Bromination of Phenoxyacetic Acid (Hell-Volhard-Zelinsky Reaction)
Materials:
-
Phenoxyacetic acid
-
Bromine (Br₂)
-
Phosphorus tribromide (PBr₃) (catalytic amount)
-
Inert solvent (e.g., CCl₄ or neat)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Dropping funnel
Procedure:
-
Reaction Setup: To a round-bottom flask containing phenoxyacetic acid (1.0 eq), add a catalytic amount of PBr₃.
-
Addition of Bromine: Slowly add bromine (1.1 eq) to the reaction mixture via a dropping funnel.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide and to quench any excess bromine.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: Electrophilic Aromatic Substitution (EAS) pathway for the bromination of phenoxyacetic acid.
Caption: Hell-Volhard-Zelinsky (HVZ) reaction pathway for α-bromination of the carboxylic acid side chain.
Caption: Troubleshooting workflow for common side-product formation issues.
Technical Support Center: Chlorination of Phenoxyacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the chlorination of phenoxyacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities formed during the chlorination of phenoxyacetic acid?
A1: The most common impurities are positional isomers and over-chlorinated products. For example, when synthesizing 4-chlorophenoxyacetic acid, common impurities include 2-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid.[1][2] The formation of these byproducts is highly dependent on the reaction conditions. In some cases, trace amounts of dichlorophenols may also be present.[2]
Q2: How does the choice of chlorinating agent affect impurity formation?
A2: The choice of chlorinating agent is critical for controlling selectivity and minimizing impurities.
-
Sulfuryl chloride (SO₂Cl₂) is often preferred as it can lead to high selectivity, particularly for para-chlorination, when used with an appropriate catalyst.[1][3]
-
Chlorine gas (Cl₂) can also be used, but controlling the reaction to prevent over-chlorination and the formation of multiple isomers can be more challenging.[1][4] The use of a continuous flow microchannel reactor can improve the utilization rate of chlorine and enhance selectivity.[5]
-
Trichloroisocyanuric acid (TCCA) under solvent-free conditions has been shown to be effective for α-selective chlorination of phenylacetic acids, which is a different reaction but highlights the diverse reactivity of chlorinating agents.[6][7]
Q3: What is the role of a catalyst in the chlorination of phenoxyacetic acid?
A3: Catalysts play a crucial role in directing the chlorination to the desired position on the aromatic ring and improving the reaction rate. Lewis acids such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and boron trifluoride (BF₃) are commonly used.[1] The catalyst can influence the selectivity of the reaction; for instance, a mixture of a Lewis acid and a sulfur-containing compound can enhance selectivity towards the para-position.[1]
Q4: Can the solvent choice impact the purity of the final product?
A4: Yes, the solvent can significantly influence the reaction. Solvents like dichloromethane, dichloroethane, chloroform, and carbon tetrachloride are often used.[1] The choice of solvent can affect the solubility of the reactants and the catalyst, as well as the reaction temperature, all of which can impact the impurity profile. Some methods even propose solvent-free conditions, which can simplify purification.[6] An anhydrous environment is generally preferred to prevent the formation of unwanted byproducts.[1]
Troubleshooting Guide
Problem 1: Low yield of the desired chlorinated phenoxyacetic acid.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | * Increase the reaction time.[4]* Increase the reaction temperature within the optimal range (e.g., 40-100 °C).[1][4]* Ensure efficient stirring to improve mass transfer. |
| Suboptimal Molar Ratio of Reactants | * Adjust the molar ratio of the chlorinating agent to phenoxyacetic acid. A common range is 1:1 to 2:1.[1] |
| Catalyst Inactivity | * Use a fresh or properly stored catalyst.* Increase the catalyst loading, typically between 0.5% and 5% of the weight of the phenoxyacetic acid.[1] |
Problem 2: Poor selectivity with a high percentage of undesired isomers.
| Possible Cause | Suggested Solution |
| Incorrect Catalyst | * Use a catalyst known for high para-selectivity, such as a mixture of a Lewis acid and a sulfur-containing compound.[1]* Experiment with different Lewis acids (e.g., FeCl₃, AlCl₃, BF₃).[1] |
| Inappropriate Reaction Temperature | * Lower the reaction temperature to improve selectivity. Higher temperatures can sometimes lead to the formation of more isomers. |
| Choice of Chlorinating Agent | * Consider using sulfuryl chloride instead of chlorine gas for potentially higher selectivity.[1][3] |
Problem 3: Presence of over-chlorinated byproducts (e.g., dichlorinated species).
| Possible Cause | Suggested Solution |
| Excess Chlorinating Agent | * Carefully control the stoichiometry of the chlorinating agent. Use a molar ratio closer to 1:1. |
| Prolonged Reaction Time | * Monitor the reaction progress using techniques like TLC or GC and stop the reaction once the starting material is consumed. |
| High Reaction Temperature | * Lowering the reaction temperature can reduce the rate of the second chlorination. |
Experimental Protocols
Protocol 1: Chlorination using Sulfuryl Chloride and a Lewis Acid/Sulfur Catalyst
This protocol is based on a method designed for high selectivity.[1]
-
Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas outlet to a scrubber, add 100 g of ethylene dichloride as the solvent.
-
Addition of Reactants: Add 15.2 g of phenoxyacetic acid, 0.1 g of boron trifluoride (catalyst), and 0.2 g of sulfurous acid (catalyst).
-
Heating: Heat the mixture to 50 °C with stirring.
-
Addition of Chlorinating Agent: Slowly and uniformly add 14.0 g of sulfuryl chloride over 2 hours.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 50 °C for a specified time (e.g., until TLC or GC analysis shows completion).
-
Work-up: Cool the reaction mixture and filter the precipitate. The resulting solid is the desired 4-chlorophenoxyacetic acid. This method has been reported to yield a product with a purity of 99.23% and a yield of 94.9%.[1]
Quantitative Data Summary
| Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Purity (%) | Yield (%) | Reference |
| Sulfuryl Chloride | Boron trifluoride / Sulfurous acid | Ethylene dichloride | 50 | 99.23 | 94.9 | [1] |
| Sulfuryl Chloride | Boron trifluoride / Sulfurous acid | Chloroform | 50 | 99.15 | 91.2 | [1] |
| Chlorine | - | Chlorobenzene | 90 | 93 | 95 | [1] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for impurity issues in phenoxyacetic acid chlorination.
References
- 1. CN102336654A - Chlorination method of phenoxyacetic acid and its derivatives - Google Patents [patents.google.com]
- 2. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4345097A - Chlorination of phenols and phenoxyacetic acids with sulfuryl chloride - Google Patents [patents.google.com]
- 4. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]
- 5. CN107488108B - Synthesis method of chlorophenoxyacetic acid or chlorophenol - Google Patents [patents.google.com]
- 6. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Chromatographic Separation of Phenoxyacetic Acid Isomers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges encountered during the chromatographic separation of phenoxyacetic acid isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate phenoxyacetic acid isomers?
The separation of phenoxyacetic acid isomers, particularly positional and chiral isomers, presents a significant challenge due to their very similar physicochemical properties.[1] Positional isomers, such as ortho-, meta-, and para-substituted forms, have nearly identical molecular weights and polarities, making them difficult to resolve with standard chromatographic methods.[1][2] Similarly, enantiomers (chiral isomers) have identical physical and chemical properties in an achiral environment, necessitating the use of specialized chiral stationary phases or chiral mobile phase additives for separation.[3][4]
Q2: What are the most common chromatographic techniques used for separating phenoxyacetic acid isomers?
Several chromatographic techniques have been successfully employed for the separation of phenoxyacetic acid isomers. These include:
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique. Both normal-phase and reversed-phase HPLC are utilized.[5] Reversed-phase HPLC, often with C18 columns, is common, but achieving adequate separation often requires careful optimization of mobile phase conditions.[6]
-
Gas Chromatography (GC): GC can also be used, though it may require derivatization of the acidic analytes to increase their volatility.[5]
-
Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful technique for isomer separation, offering high efficiency and rapid analysis times.[3][7] It has shown particular promise for separating phenolic isomers that are challenging to resolve by LC methods.[7]
-
Capillary Zone Electrophoresis (CZE): CZE is another technique that has been investigated for the separation of these isomers.[5]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: Poor or No Resolution Between Positional Isomers
Symptoms:
-
Co-eluting peaks.
-
Broad, overlapping peaks.
-
Inability to achieve baseline separation.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Stationary Phase | For reversed-phase HPLC, standard C18 columns may not provide sufficient selectivity. Consider using a phenyl-based column to enhance π-π interactions, which can help differentiate between positional isomers.[8] Alternatively, polar-embedded phases can offer different selectivity.[8] |
| Suboptimal Mobile Phase Composition | The choice of organic modifier is critical.[2] Experiment with different organic solvents such as acetonitrile and methanol, or mixtures thereof. The addition of a small percentage of another solvent like THF can sometimes alter selectivity. For acidic isomers, controlling the mobile phase pH is crucial. Adjusting the pH to a value at least 2 units below the pKa of the analytes will ensure they are in a non-ionized form, which can improve retention and separation on reversed-phase columns. |
| Incorrect Temperature | Temperature can influence selectivity.[2] Conduct a temperature study (e.g., 25°C, 35°C, 45°C) to determine the optimal temperature for your separation. |
| Gradient Elution Not Optimized | If using gradient elution, the gradient slope may be too steep. A shallower gradient can improve the resolution of closely eluting peaks. |
Problem 2: Peak Tailing for Acidic Isomers
Symptoms:
-
Asymmetrical peaks with a "tail."
-
Poor peak shape, leading to inaccurate integration and quantification.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Residual silanol groups on silica-based columns can interact with the acidic functional group of phenoxyacetic acid, causing tailing. Use a modern, end-capped column or a column with low silanol activity.[6] Adding a small amount of an acidic modifier, like formic acid or phosphoric acid, to the mobile phase can suppress the ionization of both the analytes and the silanol groups, reducing these interactions.[6][9] |
| Mobile Phase pH Close to Analyte pKa | When the mobile phase pH is close to the pKa of the phenoxyacetic acid isomers, both the ionized and non-ionized forms can exist simultaneously, leading to peak distortion.[8] Ensure the mobile phase pH is sufficiently low to keep the acids in their protonated state. |
| Column Overload | Injecting too much sample can lead to peak tailing. Reduce the injection volume or the concentration of the sample.[7] |
Problem 3: Inconsistent Retention Times
Symptoms:
-
Retention times drifting between injections or runs.
-
Poor reproducibility of results.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Poor Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.[10][11] This is especially important when changing mobile phases or after the system has been idle. |
| Fluctuations in Mobile Phase Composition or Temperature | Use a column oven to maintain a constant temperature.[10] If preparing the mobile phase online, ensure the pump's mixing performance is accurate and reproducible. Premixing the mobile phase can sometimes improve consistency.[11] |
| Air Bubbles in the System | Degas the mobile phase thoroughly before use.[10] Air bubbles can cause pressure fluctuations and affect retention times. |
| Column Degradation | Over time, the stationary phase can degrade, especially when using aggressive mobile phases (high or low pH). This can lead to changes in retention. If other troubleshooting steps fail, consider replacing the column. |
Problem 4: Failure to Separate Enantiomers
Symptoms:
-
A single peak is observed for a racemic mixture.
-
No separation of chiral isomers.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Using an Achiral Stationary Phase | Enantiomers cannot be separated on a standard achiral column. A chiral stationary phase (CSP) is required.[4] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating 2-aryloxycarboxylic acids.[12] |
| Suboptimal Chiral Method Conditions | Chiral separations are highly sensitive to the mobile phase. For normal-phase chiral HPLC, typical mobile phases consist of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). The type and concentration of the alcohol can significantly impact enantioselectivity.[4] For reversed-phase chiral separations, aqueous buffers with organic modifiers are used. |
| Indirect Separation Approach Not Working | If using an indirect method (derivatization with a chiral agent to form diastereomers), the chosen derivatizing agent may not be suitable.[13][14] Experiment with different chiral derivatizing agents to find one that provides good resolution of the resulting diastereomers on an achiral column. |
Experimental Protocols & Workflows
Workflow for Method Development for Positional Isomer Separation
The following diagram illustrates a typical workflow for developing a robust HPLC method for separating phenoxyacetic acid positional isomers.
References
- 1. waters.com [waters.com]
- 2. Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of Phenoxyacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. separation of positional isomers - Chromatography Forum [chromforum.org]
- 9. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
3-(Bromomethyl)phenoxyacetic acid stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 3-(Bromomethyl)phenoxyacetic acid, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from light, moisture, and air.[1][2] For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q2: Is this compound stable at room temperature?
A2: Yes, the compound is generally stable at room temperature under the recommended storage conditions.[2] However, prolonged exposure to ambient air, light, or humidity may lead to degradation.
Q3: What are the known incompatibilities of this compound?
A3: Based on the reactivity of its functional groups (benzylic bromide and carboxylic acid), it is advisable to avoid contact with strong bases, oxidizing agents, alcohols, and amines.[1][2][3][4] Contact with these substances could lead to chemical reactions and degradation of the compound.
Q4: What are the potential signs of degradation of this compound?
A4: Visual signs of degradation can include a change in color from its typical white or off-white appearance, clumping of the powder due to moisture absorption, or a noticeable change in its melting point. For a more definitive assessment, analytical techniques such as HPLC or NMR should be used to check for the appearance of new impurity peaks.
Q5: What are the likely degradation products of this compound?
A5: While specific studies on this compound are limited, a probable degradation pathway, especially in the presence of moisture, is the hydrolysis of the benzylic bromide to form 3-(hydroxymethyl)phenoxyacetic acid. Under thermal stress, decomposition may produce hydrogen bromide and carbon oxides.[2][3]
Stability and Storage Summary
| Parameter | Recommendation | Inferred Rationale/Risk of Deviation |
| Temperature | Store in a cool, well-ventilated area.[2][5] | High temperatures can accelerate decomposition. |
| Light | Protect from light.[1][2] | Light can induce photochemical degradation. |
| Moisture | Store in a dry environment; moisture sensitive.[1][2][3] | The benzylic bromide is susceptible to hydrolysis. |
| Air | Store in a tightly sealed container, preferably under inert gas.[1] | Oxygen can promote oxidative degradation over time. |
| pH | Avoid contact with strong bases. | The carboxylic acid will react with bases, and the benzylic bromide is susceptible to nucleophilic attack, which is enhanced under basic conditions. |
| Incompatibilities | Strong bases, oxidizing agents, alcohols, amines.[1][2][3][4] | Can lead to vigorous reactions and product degradation. |
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Inconsistent experimental results (e.g., lower than expected yield in a reaction) | Degradation of this compound starting material. | - Verify the purity of the compound using HPLC or NMR before use.- Ensure the compound has been stored under the recommended conditions.- If degradation is confirmed, use a fresh batch of the reagent. |
| The compound appears discolored or clumped. | Exposure to light or moisture. | - The compound may have degraded. Assess purity via analytical methods.- Discard if significant degradation is observed.- Review storage procedures to prevent future occurrences. |
| Difficulty dissolving the compound in a non-reactive solvent. | Potential polymerization or presence of insoluble impurities due to degradation. | - Use gentle heating and sonication to aid dissolution.- If insolubility persists, filter the solution and analyze the purity of the soluble portion.- Consider that the compound may have degraded. |
| Unexpected side products in a reaction. | Reaction with incompatible substances or solvents. | - Review the reaction scheme for any potential incompatibilities (e.g., basic conditions, protic solvents like alcohols).- Ensure all solvents and reagents are pure and dry. |
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Plausible Degradation Pathway: Hydrolysis
Caption: Potential hydrolysis of this compound.
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a general method for evaluating the stability of this compound under various stress conditions.
1. Objective: To determine the stability of this compound under conditions of elevated temperature, high humidity, and light exposure.
2. Materials:
-
This compound (test sample)
-
Reference standard of this compound (of known high purity)
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
Vials (clear and amber)
-
Stability chambers (temperature/humidity controlled)
-
Photostability chamber
3. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
pH meter
4. Experimental Procedure:
4.1. Initial Analysis (T=0):
-
Prepare a stock solution of the test sample and the reference standard in a suitable solvent (e.g., acetonitrile).
-
Perform an initial HPLC analysis to determine the initial purity of the test sample and to establish the retention time of the main peak.
-
Develop a stability-indicating HPLC method capable of separating the main peak from potential degradation products.
4.2. Sample Preparation for Stress Studies:
-
Accurately weigh several portions of the test sample into both clear and amber vials.
-
For the humidity study, leave some vials open within a humidity chamber. For other studies, the vials should be sealed.
4.3. Stress Conditions:
-
Thermal Stability: Place sealed amber vials in ovens at elevated temperatures (e.g., 40°C, 60°C).
-
Humidity Stability: Place open amber vials in a humidity chamber (e.g., 25°C / 75% RH).
-
Photostability: Place clear and amber (as a control) vials in a photostability chamber according to ICH Q1B guidelines.
4.4. Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
4.5. Sample Analysis:
-
At each time point, retrieve the samples from the stress conditions.
-
Prepare solutions of the stressed samples at the same concentration as the initial analysis.
-
Analyze the samples by HPLC.
-
Compare the chromatograms of the stressed samples to the initial (T=0) sample and the reference standard.
-
Calculate the percentage of remaining this compound and identify and quantify any major degradation products.
5. Data Analysis:
-
Tabulate the purity of this compound at each time point for each stress condition.
-
Plot the percentage of the compound remaining versus time for each condition.
-
Identify the conditions under which the compound is least stable.
-
If possible, identify the structure of major degradation products using techniques like LC-MS.
References
Overcoming poor solubility of 3-(Bromomethyl)phenoxyacetic acid in reaction media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor solubility of 3-(Bromomethyl)phenoxyacetic acid in reaction media. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white crystalline solid.[1] Its solubility is dictated by the different functionalities within its structure. The parent compound, phenoxyacetic acid, is highly soluble in organic solvents like ethanol, diethyl ether, and benzene but has limited solubility in water.[2][3] The presence of the polar carboxylic acid group allows for solubility in polar organic solvents and aqueous bases, while the larger, non-polar aromatic structure favors solubility in less polar organic solvents.[4]
Q2: I'm having trouble dissolving this compound in my chosen solvent. What could be the issue?
A2: Several factors can contribute to poor solubility:
-
Inappropriate Solvent Choice: The polarity of your solvent may not be suitable for dissolving the compound. A solvent that is too polar or too non-polar will result in poor solubility.[4]
-
Low Temperature: The solubility of solids generally increases with temperature.[4][5] Your reaction may need to be heated to achieve dissolution.
-
Purity of the Reagent: Impurities in the this compound can significantly affect its solubility characteristics.[6]
-
Reaction Scale: Solubility issues can sometimes be more pronounced at a larger reaction scale.
Q3: How can I improve the solubility of this compound in my reaction?
A3: You can employ several strategies to enhance solubility:
-
Heating: Gently warming the reaction mixture is often the simplest first step to try.
-
Use of a Co-solvent: Adding a small amount of a second, miscible solvent in which the acid is more soluble can significantly improve overall solubility.[4]
-
Conversion to a Salt: As a carboxylic acid, this compound can be deprotonated with a base (e.g., potassium carbonate, sodium hydroxide) to form its corresponding carboxylate salt. This salt is ionic and often dramatically more soluble in polar solvents than the neutral acid.[4] This is a very common and effective technique.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.
Q4: Are there advanced techniques for reactions where solubility remains a major challenge?
A4: Yes, for particularly difficult cases, you can explore the following advanced methods:
-
Phase-Transfer Catalysis (PTC): This technique is excellent for reactions involving an ionic reagent (like a carboxylate salt) and an organic substrate that are in different, immiscible phases (e.g., aqueous and organic).[7] A phase-transfer catalyst, such as a quaternary ammonium salt, transports the ionic reactant into the organic phase where the reaction can occur.[8][9][10] This method avoids the need to find a single solvent that dissolves all reactants.
-
Mechanochemistry (Ball Milling): This solvent-free or minimal-solvent technique involves grinding the solid reactants together, inducing a chemical reaction through mechanical force.[11] It completely bypasses solubility issues and is considered a green chemistry approach.[12][13] It is particularly useful for reactants that are highly insoluble in common solvents.[14]
Solvent Selection Guide
Choosing the right solvent is critical. The following table provides a general guide to the solubility of this compound and recommended solvents for common reaction types.
| Solvent Type | Examples | Qualitative Solubility of this compound | Recommended For |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | Generally Soluble to Sparingly Soluble | Nucleophilic substitutions, Esterifications |
| Ethers | Diethyl Ether, Dioxane, THF | Soluble to Sparingly Soluble[2] | Grignard reactions, Reductions |
| Ketones | Acetone, Methyl Ethyl Ketone | Sparingly Soluble | Williamson ether synthesis, Alkylations |
| Halogenated | Dichloromethane (DCM), Chloroform | Sparingly Soluble | Esterifications (with activating agents)[15] |
| Alcohols | Methanol, Ethanol | Soluble (may react in some cases)[2][16] | Acid-catalyzed esterifications |
| Aqueous Base | 5% NaOH, 5% NaHCO₃ | Soluble (as salt)[4] | Used in extractions or as a phase in PTC |
| Non-Polar | Hexane, Toluene | Generally Insoluble | Not generally recommended as primary solvents |
Disclaimer: This table provides general guidance. It is crucial to perform small-scale solubility tests with your specific batch of reagent and chosen solvent(s) before proceeding with your main reaction.
Troubleshooting Guide: Step-by-Step Protocol
If you are encountering solubility issues, follow this workflow to diagnose and solve the problem.
Problem: this compound fails to dissolve in the reaction medium.
Step 1: Verify Reagent and Solvent Quality
-
Confirm the identity and purity of your this compound using appropriate analytical techniques (e.g., melting point, NMR). The melting point should be in the range of 122.5-128.5°C.[1]
-
Ensure your solvent is dry and of the appropriate grade, as water or impurities can affect solubility.
Step 2: Optimize Physical Dissolution Methods
-
Increase Temperature: While stirring, gradually heat the reaction mixture. Monitor for any signs of decomposition.
-
Add a Co-solvent: Introduce a small volume of a co-solvent (e.g., DMF or THF) in which the acid is known to be more soluble.
-
Apply Sonication: Place the reaction flask in an ultrasonic bath for 15-30 minutes.
Step 3: Employ Chemical Modification (In Situ Salt Formation)
-
If the reaction conditions are compatible with a base, convert the acid to its more soluble salt.
-
Procedure: Add a suitable inorganic base (e.g., 1.1 equivalents of anhydrous K₂CO₃ or NaH) to the suspension of the acid in a polar aprotic solvent like DMF or acetonitrile.
-
Stir the mixture at room temperature or with gentle heating until CO₂ evolution ceases (for carbonates) or H₂ evolution ceases (for hydrides). The formation of the soluble salt is often indicated by the reaction mixture becoming clear.
-
Proceed with the addition of your other reagents.
Step 4: Consider Advanced Synthetic Strategies
-
If the above methods fail or are not suitable for your reaction, consider redesigning the experiment using one of the following:
-
Phase-Transfer Catalysis (PTC): Ideal for alkylations or esterifications. See the detailed protocol below.
-
Mechanochemistry: If specialized equipment is available, this solvent-free method is a powerful alternative for intractable solubility problems.[13]
-
Experimental Protocols
Protocol: Esterification of this compound using Phase-Transfer Catalysis
This protocol describes the synthesis of an ester, a common reaction where the starting acid's solubility can be problematic.
Reaction: this compound + R-X → 3-(Bromomethyl)phenoxyacetate-R
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB) - Phase-Transfer Catalyst
-
Toluene
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), toluene (approx. 0.2 M), and an aqueous solution of K₂CO₃ (1.5 eq in water).
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Stir the biphasic mixture vigorously and add the alkyl halide (1.2 eq).
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product as necessary, typically by column chromatography.
Visualizations
Caption: Troubleshooting workflow for poor solubility.
Caption: Key factors influencing solubility.
References
- 1. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. fzgxjckxxb.com [fzgxjckxxb.com]
- 10. alfachemic.com [alfachemic.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Synthesis without solvent: consequences for mechanochemical reactivity - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC04929A [pubs.rsc.org]
- 15. jocpr.com [jocpr.com]
- 16. jetir.org [jetir.org]
Technical Support Center: Synthesis of 3-(Bromomethyl)phenoxyacetic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(bromomethyl)phenoxyacetic acid and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, formatted as a series of questions and answers.
Issue 1: Low yield in the Williamson ether synthesis of the phenoxyacetic acid precursor.
-
Question: My Williamson ether synthesis to produce the phenoxyacetic acid intermediate is resulting in a low yield. What are the potential causes and solutions?
-
Answer: Low yields in this step are often attributed to several factors:
-
Incomplete deprotonation of the phenol: The phenolic hydroxyl group must be fully deprotonated to form the phenoxide, which is the active nucleophile. Ensure you are using a sufficiently strong base and appropriate solvent. For many phenols, sodium hydroxide or potassium hydroxide is adequate.[1][2] For less acidic phenols, a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF might be necessary.[3][4]
-
Side reactions of the alkyl halide: The choice of alkylating agent is crucial. To synthesize the acetic acid moiety, chloroacetic acid or bromoacetic acid and their esters are commonly used.[1][2] Secondary and tertiary alkyl halides are more prone to elimination reactions (E2) in the presence of a strong base, leading to the formation of alkenes instead of the desired ether.[4][5] Always use a primary alkyl halide for this synthesis.[2][3][5]
-
Reaction temperature and time: Ensure the reaction is heated sufficiently to overcome the activation energy. A typical temperature range is 90-100°C in a hot water bath.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]
-
Improper workup: The phenoxyacetic acid product is often soluble in the aqueous phase as its carboxylate salt. Acidification is necessary to precipitate the product before extraction.[1] Ensure the solution is sufficiently acidic (pH 1-2) by testing with litmus paper.[6]
-
Issue 2: Benzylic bromination of the methyl group is inefficient or produces multiple products.
-
Question: I am attempting to brominate the methyl group on my phenoxyacetic acid derivative, but the reaction is slow, or I am seeing multiple brominated products. How can I improve this step?
-
Answer: Selective benzylic bromination requires radical initiation and specific reagents to avoid unwanted side reactions.
-
Choice of brominating agent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination.[7][8] Using molecular bromine (Br₂) can lead to electrophilic aromatic substitution on the benzene ring, resulting in undesired isomers.[8] NBS provides a low, steady concentration of bromine radicals, which favors substitution at the benzylic position.[8][9]
-
Radical initiator: The reaction requires a radical initiator. This can be achieved through photochemical initiation (UV light) or by adding a chemical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN).[7][10]
-
Solvent choice: The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄), chlorobenzene, or benzene.[10][11]
-
Reaction monitoring: Over-bromination (dibromination) can occur. Monitor the reaction closely by TLC to stop it once the starting material is consumed.
-
Issue 3: Difficulty in purifying the final this compound derivative.
-
Question: I am struggling to purify my final product. What are the likely impurities and how can I remove them?
-
Answer: Common impurities can arise from both the Williamson ether synthesis and the bromination steps.
-
Unreacted starting materials: If the reactions did not go to completion, you might have unreacted phenol or methyl-substituted phenoxyacetic acid.
-
Side products from bromination: As mentioned, you might have dibrominated product or ring-brominated isomers.
-
Succinimide: If NBS was used for bromination, succinimide is a byproduct.[11]
-
Purification techniques:
-
Extraction: A thorough aqueous workup is essential. Washing the organic layer with a sodium bicarbonate solution can help remove any remaining acidic starting material.[1] The succinimide byproduct from the NBS reaction can be removed by washing with water.
-
Recrystallization: This is a powerful technique for purifying solid products. A common method is to recrystallize the crude product from hot water or an ethanol/water mixture.[1]
-
Column chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities with different polarities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthetic route for this compound?
A1: The most common approach involves:
-
Williamson Ether Synthesis: Reacting 3-methylphenol with an alpha-haloacetic acid (like chloroacetic acid) in the presence of a base (e.g., NaOH) to form 3-methylphenoxyacetic acid.[2][12]
-
Benzylic Bromination: Reacting the 3-methylphenoxyacetic acid with N-bromosuccinimide (NBS) and a radical initiator to selectively brominate the methyl group, yielding this compound.[7][8]
Q2: Can I perform the bromination first and then the Williamson ether synthesis?
A2: While possible, it is generally less favorable. 3-(Bromomethyl)phenol is a benzylic halide and can be reactive under the basic conditions of the Williamson ether synthesis, potentially leading to side reactions. Performing the ether synthesis first on the more stable 3-methylphenol is the more robust and common strategy.
Q3: What are the key safety precautions I should take during this synthesis?
A3:
-
Corrosive Reagents: Both strong bases (NaOH, KOH) and acids (HCl) are used and can cause severe chemical burns.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxic and Irritant Chemicals: Phenols and their derivatives can be toxic and skin irritants.[1] Chloroacetic acid is also a skin irritant.[1] Handle these chemicals in a well-ventilated fume hood.
-
Brominating Agents: NBS is a lachrymator and should be handled with care in a fume hood.
-
Solvents: Many organic solvents used are flammable. Avoid open flames.[1]
Q4: How can I confirm the identity and purity of my synthesized products?
A4: Standard analytical techniques should be used:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the crude product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.[1]
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by identifying the chemical shifts and splitting patterns of the protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
IR (Infrared) Spectroscopy: To identify key functional groups like the carboxylic acid (O-H and C=O stretches) and the C-Br bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Data Presentation
Table 1: Typical Reaction Parameters for Williamson Ether Synthesis
| Parameter | Value | Notes |
| Reactants | 3-methylphenol, Chloroacetic acid | |
| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | A strong base is required to deprotonate the phenol.[1][2] |
| Solvent | Water or a polar aprotic solvent (e.g., DMF, Acetonitrile) | [1][3] |
| Temperature | 90 - 100 °C | [1] |
| Reaction Time | 30 - 60 minutes | Monitor by TLC for completion.[1][3] |
| Workup | Acidification with HCl, followed by extraction | [1] |
Table 2: Typical Reaction Parameters for Benzylic Bromination
| Parameter | Value | Notes |
| Reactant | 3-methylphenoxyacetic acid | |
| Brominating Agent | N-Bromosuccinimide (NBS) | More selective than Br₂ for benzylic bromination.[7][8] |
| Initiator | Benzoyl peroxide or AIBN / UV light | [7][10] |
| Solvent | Carbon tetrachloride (CCl₄), Chlorobenzene, or Benzene | [10][11] |
| Temperature | Reflux temperature of the solvent | |
| Reaction Time | Varies, monitor by TLC | To avoid over-bromination. |
| Workup | Filtration of succinimide, aqueous wash | [11] |
Experimental Protocols
Protocol 1: Synthesis of 3-methylphenoxyacetic acid (Williamson Ether Synthesis)
-
In a round-bottom flask, dissolve 3-methylphenol in an aqueous solution of sodium hydroxide (e.g., 30% NaOH).[1]
-
To this solution, add chloroacetic acid.[1]
-
Heat the mixture in a water bath at 90-100°C for 30-40 minutes with stirring.[1]
-
After cooling, dilute the reaction mixture with water.
-
Carefully acidify the solution with 6M HCl until it is acidic to litmus paper (pH 1-2).[1][6] A precipitate should form.
-
Extract the product into an organic solvent like diethyl ether.[1]
-
Wash the organic layer with water and then a saturated sodium bicarbonate solution. The product will move to the bicarbonate layer.[1]
-
Separate the bicarbonate layer and carefully re-acidify with 6M HCl to precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
-
The crude product can be recrystallized from hot water to improve purity.[1]
Protocol 2: Synthesis of this compound (Benzylic Bromination)
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylphenoxyacetic acid in a suitable solvent (e.g., chlorobenzene).[10]
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).[10]
-
Heat the mixture to reflux while irradiating with a light source (e.g., a white light bulb) to initiate the reaction.[10]
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
The succinimide byproduct will precipitate and can be removed by filtration.[11]
-
Wash the filtrate with water to remove any remaining succinimide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. 3-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 10. CN106905135A - A kind of preparation method to bromomethyl phenylacetic acid - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
Reducing reaction time for phenoxyacetic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenoxyacetic acid and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during phenoxyacetic acid synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: My reaction is proceeding very slowly or appears to have stalled. How can I reduce the reaction time?
Answer:
Several factors can influence the rate of phenoxyacetic acid synthesis, which typically proceeds via a Williamson ether synthesis, an S_N2 reaction.[1] To reduce reaction time, consider the following:
-
Temperature: Increasing the reaction temperature generally accelerates the reaction rate. Many protocols specify temperatures in the range of 90-102°C.[2][3] One protocol suggests a reaction time of 30-40 minutes at 90-100°C.[3] Another indicates a 5-hour reflux at 102°C.[2] In some cases, for specific derivatives, much lower temperatures (-20°C) are used, but this is atypical for the basic synthesis and may involve highly reactive intermediates.[4]
-
Base Strength: A strong base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[5] Ensure you are using a sufficiently strong base, such as sodium hydroxide (NaOH)[2][3] or potassium hydroxide (KOH).[6] The completeness of this deprotonation step is crucial for the subsequent nucleophilic attack.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) can accelerate S_N2 reactions.[7] Some protocols utilize a mixed solvent system, such as water and ethanol, which can help to dissolve all reactants.[2]
-
Leaving Group: The reaction involves the displacement of a leaving group from the acetic acid derivative. Chloroacetic acid is commonly used.[2][3] While bromoacetic acid or iodoacetic acid would be more reactive and lead to faster reaction times, chloroacetic acid is often chosen due to its availability and cost-effectiveness.
-
Phase-Transfer Catalyst: In heterogeneous reaction mixtures, a phase-transfer catalyst can be employed to facilitate the transport of the phenoxide ion to the organic phase where the reaction with chloroacetic acid occurs, thereby increasing the reaction rate.
Question 2: The yield of my phenoxyacetic acid is lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields can be attributed to several factors:
-
Incomplete Reaction: As discussed in the previous point, a slow reaction may not have gone to completion within the allotted time. Consider extending the reaction time or optimizing conditions to increase the rate.
-
Side Reactions: The primary competing reaction is the elimination of the halide from the haloacetic acid, which is favored by high temperatures and sterically hindered reactants.[1] Also, the haloacetic acid can self-condense. Using the appropriate temperature and ensuring a primary alkyl halide (like chloroacetic acid) minimizes these side reactions.[1]
-
Purification Losses: Phenoxyacetic acid is often purified by precipitation from an acidic solution followed by filtration.[2][3] Significant product loss can occur during this process if the pH is not sufficiently low to ensure complete protonation and precipitation. Washing the precipitate with copious amounts of water can also lead to loss, as phenoxyacetic acid has some solubility in water.[8] Washing with dilute hydrochloric acid can minimize this.[2]
-
Moisture: The presence of excess water can hydrolyze the chloroacetic acid. While many syntheses are performed in aqueous solutions, ensuring the correct stoichiometry and reaction conditions is crucial.
-
Reactant Purity: The purity of the starting materials, particularly the phenol and chloroacetic acid, can impact the yield. Impurities may interfere with the reaction or introduce side reactions.
Question 3: I am having difficulty with the work-up and purification of my product. What are the best practices?
Answer:
A typical work-up procedure involves cooling the reaction mixture, acidifying it to precipitate the phenoxyacetic acid, and then collecting the solid by filtration.[2][3] Here are some tips for efficient purification:
-
Acidification: Use a strong acid like hydrochloric acid (HCl) to adjust the pH to 1-2.[2] This ensures the complete conversion of the sodium phenoxyacetate salt to the free acid, maximizing precipitation. Add the acid slowly, especially if a bicarbonate solution was used for extraction, to control foaming.[3]
-
Filtration and Washing: After filtration, wash the crude product with cold, dilute hydrochloric acid to remove any remaining inorganic salts without dissolving a significant amount of the product.[2]
-
Recrystallization: For higher purity, the crude product can be recrystallized. A common solvent for this is hot water.[3] The crude product is dissolved in a minimal amount of hot water, and then the solution is allowed to cool slowly to form pure crystals.
-
Extraction: An alternative or additional purification step involves dissolving the crude product in a suitable organic solvent like diethyl ether and washing it with water. The phenoxyacetic acid can then be extracted into an aqueous layer using a sodium bicarbonate solution. The aqueous layer is then re-acidified to precipitate the pure product.[3]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of phenoxyacetic acid synthesis?
A1: The most common method for synthesizing phenoxyacetic acid is the Williamson ether synthesis.[1] This reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. In the first step, a strong base deprotonates phenol to form a sodium or potassium phenoxide salt. The resulting phenoxide ion is a potent nucleophile that then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group and forming the ether linkage.[5][8]
Q2: Are there any safety precautions I should be aware of during the synthesis?
A2: Yes, several safety precautions are necessary:
-
Corrosive Reagents: Sodium hydroxide and chloroacetic acid are corrosive and can cause severe skin burns.[3] Concentrated hydrochloric acid is also highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Toxic Reagents: Phenol (p-cresol) is toxic and a skin irritant.[3] Avoid inhalation and skin contact.
-
Flammable Solvents: If using organic solvents like diethyl ether, be aware of their flammability and work in a well-ventilated fume hood away from ignition sources.[3]
-
Exothermic Reactions: The neutralization of acids and bases can be exothermic. Add reagents slowly and with cooling if necessary.
Q3: Can I use a different haloacetic acid, like bromoacetic acid?
A3: Yes, you can use other haloacetic acids. The reactivity of the alkyl halide in an S_N2 reaction follows the trend I > Br > Cl > F. Therefore, using bromoacetic acid would likely result in a faster reaction compared to chloroacetic acid. However, chloroacetic acid is often preferred due to its lower cost and wider availability.
Q4: What is the role of the ethanol in some of the reaction protocols?
A4: In protocols that use a mixture of water and ethanol, the ethanol acts as a co-solvent.[2] It helps to increase the solubility of the organic reactants (phenol) in the aqueous solution, creating a more homogeneous reaction mixture and potentially increasing the reaction rate.
Data on Reaction Conditions and Time
The following table summarizes various reported reaction conditions for the synthesis of phenoxyacetic acid and its derivatives, highlighting the impact on reaction time.
| Reactants | Base | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Phenol, Chloroacetic acid | Sodium Hydroxide | Water, Ethanol | 102 | 5 hours | 75 | [2] |
| 4-Methylphenol, Chloroacetic acid | Sodium Hydroxide | Water | 90-100 | 30-40 minutes | N/A | [3] |
| Phenol derivative, Chloroacetic acid derivative | Potassium Carbonate | Acetone | Reflux | 3 hours | N/A | [4] |
| Phenol derivative, Chloroacetic acid derivative | N/A | Acetonitrile | -20 | 2 hours | 81 | [4] |
Experimental Protocol: Synthesis of Phenoxyacetic Acid
This protocol is a generalized procedure based on common laboratory preparations.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid
-
Hydrochloric acid (HCl), concentrated
-
Ethanol (optional, as a co-solvent)
-
Deionized water
Procedure:
-
Preparation of Sodium Chloroacetate: In an ice-water bath, dissolve chloroacetic acid in deionized water. While stirring, slowly add a 30% NaOH solution until the pH of the solution is between 8 and 9.[2]
-
Preparation of Sodium Phenoxide: In a separate flask, dissolve NaOH in a mixture of deionized water and ethanol (if used) at room temperature with constant stirring. Slowly add the phenol to this solution. Continue stirring for approximately 20 minutes to ensure the complete formation of sodium phenoxide.[2]
-
Reaction: Add the prepared sodium chloroacetate solution to the sodium phenoxide solution. Heat the mixture to reflux (approximately 102°C) and maintain this temperature for 5 hours.[2] Alternatively, for a potentially faster reaction, heat the mixture in a hot water bath at 90-100°C for 30-40 minutes.[3]
-
Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated HCl to the mixture while stirring until the pH reaches 1-2. A white precipitate of phenoxyacetic acid should form.[2]
-
Filtration and Washing: Collect the white precipitate by vacuum filtration. Wash the precipitate three times with a small amount of cold, dilute hydrochloric acid.[2]
-
Drying: Dry the purified phenoxyacetic acid in a vacuum oven at 60°C.[2]
Diagrams
Caption: Troubleshooting workflow for low yield or slow reaction in phenoxyacetic acid synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]
- 7. francis-press.com [francis-press.com]
- 8. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
Minimizing solvent waste in phenoxyacetic acid purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing solvent waste during the purification of phenoxyacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying phenoxyacetic acid?
A1: The two primary methods for purifying phenoxyacetic acid are recrystallization and pH-adjustment precipitation. Recrystallization involves dissolving the crude product in a hot solvent and allowing it to cool, which causes the purified phenoxyacetic acid to crystallize while impurities remain in the solution.[1] The pH-adjustment method involves dissolving the crude acid in a basic solution, filtering out any insoluble impurities, and then re-precipitating the purified phenoxyacetic acid by adding an acid.
Q2: What are the common impurities in crude phenoxyacetic acid?
A2: Common impurities include unreacted starting materials such as phenol and chloroacetic acid. The presence of these impurities can give the typically white phenoxyacetic acid a tan or brown appearance. Recrystallization is a common technique used to remove phenolic impurities.
Q3: Which solvents are suitable for the recrystallization of phenoxyacetic acid?
A3: Phenoxyacetic acid is soluble in several organic solvents when hot, including ethanol, diethyl ether, benzene, and acetone.[2] It has limited solubility in cold water, making water a potential recrystallization solvent as well.[2] The choice of solvent will depend on the specific impurities present.
Q4: How can I minimize solvent waste during purification?
A4: To minimize solvent waste, you can:
-
Optimize the recrystallization process to use the minimum amount of solvent necessary.
-
Implement solvent recovery systems, such as distillation, to reclaim and reuse solvents.
-
Consider the pH-adjustment purification method, which primarily uses aqueous solutions and can reduce the reliance on organic solvents.
Q5: My phenoxyacetic acid appears as an oil instead of crystals during recrystallization. What should I do?
A5: This phenomenon, known as "oiling out," can occur if the melting point of your compound is lower than the temperature of the solution.[3] To resolve this, you can try adding a small amount of additional solvent to the hot solution to ensure the compound remains dissolved as it cools more slowly. Using a solvent mixture can also sometimes prevent oiling out.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Purified Product | Using an excessive amount of solvent during recrystallization, leading to product loss in the mother liquor. | Use the minimum amount of hot solvent required to fully dissolve the crude product. After filtration, you can cool the filtrate further in an ice bath to maximize crystal formation. |
| Incomplete precipitation during the pH-adjustment method. | Ensure the pH is lowered sufficiently (to approximately 1-2) to fully precipitate the phenoxyacetic acid.[5] | |
| Product is still colored after purification | Incomplete removal of colored impurities. | For recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtering. For the pH-adjustment method, ensure the initial basic solution is well-filtered to remove any insoluble colored materials. |
| "Oiling out" during recrystallization | The melting point of the phenoxyacetic acid (potentially depressed by impurities) is below the temperature of the solution.[3] | Add a small amount of additional hot solvent to the mixture and allow it to cool more slowly. Using a co-solvent system can also help. For example, if using a highly non-polar solvent, adding a small amount of a more polar solvent might prevent oiling out. |
| Crystals are very fine and difficult to filter | The solution cooled too rapidly, leading to rapid nucleation. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gentle stirring during cooling can sometimes promote the growth of larger crystals. |
| No crystals form upon cooling | The solution is not supersaturated; too much solvent was used. | Reheat the solution and evaporate some of the solvent to increase the concentration of the phenoxyacetic acid. Then, allow it to cool again. Seeding the solution with a tiny crystal of pure phenoxyacetic acid can also induce crystallization. |
Quantitative Data Summary
The following table summarizes quantitative data related to phenoxyacetic acid purification, extracted from a patent describing its synthesis and purification.[6]
| Parameter | Value |
| Yield (after reaction and initial workup) | 98% |
| Purity (after washing and drying) | 98% |
| Solvent Recovery Rate | >95% |
| Wastewater Reduction | >95% |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: In a fume hood, place the crude phenoxyacetic acid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate while stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Purification by pH-Adjustment
-
Dissolution: Dissolve the crude phenoxyacetic acid in a dilute aqueous solution of sodium hydroxide or potassium carbonate with stirring. Use just enough base to completely dissolve the acid.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Precipitation: Slowly add a dilute solution of a strong acid (e.g., hydrochloric acid) to the filtrate with constant stirring until the pH of the solution is acidic (pH 1-2). Phenoxyacetic acid will precipitate out as a white solid.[5]
-
Isolation: Collect the precipitated phenoxyacetic acid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified phenoxyacetic acid crystals in a desiccator or a vacuum oven.
Visualizations
Caption: Experimental workflows for phenoxyacetic acid purification.
Caption: Troubleshooting logic for crystallization issues.
References
- 1. quora.com [quora.com]
- 2. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]
Technical Support Center: Handling and Safety of Bromomethyl Compounds
This guide provides essential safety information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with bromomethyl compounds. These compounds are valuable reagents in organic synthesis but require careful handling due to their hazardous properties.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My bromomethyl compound appears discolored (yellow or brown). Is it still usable?
A1: Discoloration often indicates degradation. Bromomethyl compounds can be sensitive to light, air, and moisture, leading to the release of bromine or hydrobromic acid, which causes the color change. While it might still be reactive, the purity is compromised, which could lead to unexpected side reactions and lower yields.[1] It is recommended to use a fresh, pure sample for best results. To prevent degradation, store bromomethyl compounds in a cool, dry, dark place under an inert atmosphere.[2]
Q2: I am observing significant amounts of side products in my reaction, including nuclear bromination. What could be the cause?
A2: Unwanted side reactions, such as bromination of aromatic rings, can occur if the reaction conditions are not optimal.[1] This is often due to the presence of free bromine or HBr from compound degradation or an inappropriate choice of solvent or base. Ensure your starting material is pure and the reaction is performed under strictly anhydrous conditions with an inert atmosphere. The choice of a non-polar solvent and a sterically hindered, non-nucleophilic base can also help minimize side reactions. Maintaining the recommended reaction temperature is also critical.
Q3: My reaction is not proceeding to completion. What are some common reasons for low reactivity?
A3: Several factors can contribute to low reactivity. Firstly, check the purity of your bromomethyl compound, as degradation can reduce its effectiveness. Secondly, ensure your solvent is completely anhydrous, as water can react with and quench the bromomethylating agent. Finally, the choice of base and reaction temperature plays a crucial role. A base that is too weak may not sufficiently activate the nucleophile, while a temperature that is too low may not provide enough energy for the reaction to proceed at a reasonable rate.
Q4: How do I safely quench the excess bromomethyl compound at the end of my reaction?
A4: Excess bromomethyl compounds must be neutralized before workup. A detailed protocol for quenching is provided in the "Experimental Protocols" section below. The general principle is to slowly add a nucleophilic quenching agent, such as isopropanol or methanol, at a low temperature to control the exothermic reaction.[3]
Q5: What should I do in case of a small spill of a bromomethyl compound in the fume hood?
A5: For a small spill contained within a chemical fume hood, you can manage it by following the detailed decontamination protocol in the "Experimental Protocols" section. This involves absorbing the spill with an inert material and then decontaminating the area with a suitable neutralizing agent.[4] Always wear appropriate personal protective equipment (PPE) during cleanup.
Quantitative Safety Data
The following table summarizes key safety data for representative bromomethyl compounds. Note that specific values can vary between different sources and specific isomers. Always refer to the Safety Data Sheet (SDS) for the specific compound you are using.
| Compound | CAS Number | OSHA PEL (TWA) | ACGIH TLV (TWA) | Flash Point (°C) | Notes |
| Methyl Bromide | 74-83-9 | 20 ppm (Ceiling)[5] | 1 ppm[5] | N/A (Gas) | Potential occupational carcinogen.[5] |
| N-(Bromomethyl)phthalimide | 5332-26-3 | Not Available | Not Available | 146.7 °C[6] | |
| 4'-Bromomethyl-2-cyanobiphenyl | 114772-54-2 | Not Available | Not Available | Not Available |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value. Occupational exposure limits for many specific bromomethyl compounds have not been established. It is crucial to handle all such compounds with a high degree of caution in a well-ventilated fume hood.
Experimental Protocols
1. Protocol for Quenching Excess Bromomethyl Compounds
This protocol is a general guideline for neutralizing reactive bromomethyl compounds in a reaction mixture.
Materials:
-
Ice bath
-
Inert solvent (e.g., toluene, heptane)
-
Quenching agent: Isopropanol, followed by Methanol, then Water[3]
-
Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)
Procedure:
-
Ensure the reaction flask is under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add isopropanol dropwise to the reaction mixture with vigorous stirring. Monitor for any signs of an exothermic reaction (e.g., temperature increase, gas evolution). Continue adding isopropanol until no further heat is released.[3]
-
Once the initial quenching with isopropanol is complete, slowly add methanol to ensure all the reactive bromomethyl compound is consumed.[3]
-
Finally, slowly add a copious amount of water to the mixture to ensure complete neutralization.[3]
-
The resulting mixture can then be worked up as required by your experimental procedure and the aqueous layer disposed of as hazardous waste according to institutional guidelines.
2. Protocol for Decontamination of a Small Spill
This protocol is for cleaning up a small spill of a bromomethyl compound within a chemical fume hood. For large spills or spills outside a fume hood, evacuate the area and contact your institution's emergency response team.
Materials:
-
Inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent)[2]
-
5-10% solution of sodium thiosulfate or a 10% solution of sodium bicarbonate[4]
-
Heavy-duty plastic bags for waste disposal[4]
-
Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves, and in some cases, a respirator)
Procedure:
-
Alert others in the immediate vicinity of the spill.
-
Ensure you are wearing the appropriate PPE.
-
Cover the spill with an inert absorbent material to contain it.[2]
-
Carefully pour a 5-10% solution of sodium thiosulfate or a 10% solution of sodium bicarbonate over the absorbent material to neutralize the bromomethyl compound.[4] Allow for a sufficient contact time (e.g., 20 minutes).
-
Carefully sweep or scoop the absorbed and neutralized material into a heavy-duty plastic bag.[4]
-
Wipe the spill area with the neutralizing solution, working from the outside in to avoid spreading the contamination.[7]
-
Wipe the area with soap and water.[4]
-
Seal the plastic bag and label it as hazardous waste. Dispose of it according to your institution's guidelines.
-
Remove and decontaminate your PPE, and wash your hands thoroughly.[7]
Visualized Workflows
Caption: General workflow for experiments involving bromomethyl compounds.
Caption: Decision-making workflow for responding to a bromomethyl compound spill.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. epfl.ch [epfl.ch]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. osha.gov [osha.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
Catalyst selection for optimizing phenoxyacetic acid derivative synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the synthesis of phenoxyacetic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing phenoxyacetic acid and its derivatives?
A1: The most prevalent method is a variation of the Williamson ether synthesis.[1] This reaction involves the O-alkylation of a phenol with a haloacetic acid (like chloroacetic acid) or its ester. The reaction is typically carried out in the presence of a base.[1] The phenol is deprotonated by the base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the haloacetic acid, displacing the halide to form the ether linkage.[1][2]
Q2: What is the role of a catalyst in this synthesis?
A2: While the base is essential for the reaction to proceed, various catalysts can be employed to improve reaction rates, yields, and selectivity under milder conditions. Catalysts can facilitate the reaction in different ways, such as improving the solubility of reactants between different phases (phase transfer catalysis) or activating the carboxylic acid group for esterification.[3][4]
Q3: What are phase transfer catalysts and why are they used?
A3: Phase transfer catalysts (PTCs) are substances that facilitate the migration of a reactant from one phase into another where the reaction occurs.[4] In the synthesis of phenoxyacetic acid derivatives, which often involves a water-soluble inorganic base and an organic-soluble phenol, a PTC can transport the phenoxide ion into the organic phase to react with the alkylating agent.[5] This avoids the need for harsh, anhydrous conditions or high-polarity solvents like DMSO or DMF.[4] Typical PTCs include quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) and crown ethers.[4]
Q4: Can I synthesize phenoxyacetic acid without an organic solvent?
A4: Yes, environmentally friendly methods using water as the sole solvent have been developed, often assisted by microwave irradiation. These "green" methodologies aim to reduce the use of volatile and hazardous organic solvents.[6]
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yields can stem from several factors. Here are some common issues and how to address them:
-
Incomplete Deprotonation of Phenol: The phenoxide ion is the key nucleophile. Ensure you are using a sufficiently strong base and appropriate stoichiometry to fully deprotonate the starting phenol. Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used.[1][7]
-
Poor Nucleophilicity: Electron-withdrawing groups on the phenol ring can decrease the nucleophilicity of the corresponding phenoxide, slowing down the reaction. You may need to use harsher reaction conditions, such as higher temperatures or a more reactive alkylating agent.
-
Side Reactions: The alkylating agent, such as chloroacetic acid, can undergo self-condensation or other side reactions. Ensure controlled addition of reagents and maintain the optimal reaction temperature.[8]
-
Catalyst Inefficiency: If using a phase transfer catalyst, ensure it is appropriate for your reaction system and used in the correct concentration. The catalyst can degrade or be poisoned, so using a fresh batch may be necessary.
Q2: I am observing the formation of significant side products. How can I improve the selectivity?
A2: Side product formation is a common challenge. Consider the following:
-
C-Alkylation vs. O-Alkylation: While O-alkylation is desired, C-alkylation (reaction at the aromatic ring) can sometimes occur, especially under certain conditions. Using aprotic solvents can favor O-alkylation.
-
Reaction Temperature: High temperatures can sometimes lead to side reactions and decomposition of products. Try running the reaction at a lower temperature for a longer period.
-
Choice of Alkylating Agent: The reactivity of the alkylating agent is crucial. Highly reactive agents may be less selective. Ensure the purity of your alkylating agent.
-
Use of Co-catalysts: In some specific syntheses, like that of diphenolic acid, adding a thiolic co-catalyst has been shown to improve selectivity towards the desired isomer.[8]
Q3: My catalyst seems to be inactive or has lost activity upon recycling. What should I do?
A3: Catalyst deactivation can occur for several reasons:
-
Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering it inactive. Ensure high purity of all starting materials.
-
Leaching: For heterogeneous (solid-supported) catalysts, the active species may leach into the reaction mixture during the reaction.
-
Thermal Degradation: Some catalysts are not stable at high temperatures. Check the recommended operating temperature for your specific catalyst.
-
Regeneration: Some catalysts can be regenerated. For example, a catalyst that has lost activity might be washed with appropriate solvents or undergo a calcination step to restore its performance. However, complete restoration is not always possible.[8]
Catalyst Performance Data
The selection of a catalyst depends on the specific derivative being synthesized and the desired reaction conditions. Below is a summary of catalysts used in various phenoxyacetic acid derivative syntheses.
| Catalyst/Activator | Substrates | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NaOH | Phenol, Chloroacetic Acid | Water / Ethanol | 102 | 5 | 75 | [7] |
| Phosphonitrilic Chloride (PNT) / NMM | p-Methyl Phenoxy Acetic Acid, Phenols | Chloroform | Room Temp | - | Good | [3] |
| Phase Transfer Catalyst (TEAB) | 2,4-Dichlorophenol, Chloroacetic Acid | Biphasic (L-L) | - | - | - | [6] |
| Ferric Chloride (FeCl3) | Phenoxyacetic Acid, Chlorine | Acetic Acid | 60 | 3 | >95 | [9] |
| Chromium Oxide | Phenoxyacetic Acid, Chlorine | Propionic Acid | 60 | 10 | >95 | [10] |
Experimental Protocols
Protocol 1: General Synthesis of Phenoxyacetic Acid via Williamson Ether Synthesis[7]
-
Preparation of Sodium Chloroacetate: In an ice water bath, dissolve 55 mmol of monochloroacetic acid in 15 mL of deionized water. Adjust the pH to 8-9 using a 30% NaOH solution.
-
Preparation of Sodium Phenoxide: In a separate flask, dissolve 45 mmol of NaOH in a mixed solvent of 15 mL deionized water and 5 mL ethanol at room temperature with stirring. Slowly add 45 mmol of the desired phenol. Stir for an additional 20 minutes.
-
Reaction: Add the sodium chloroacetate solution to the sodium phenoxide solution.
-
Reflux: Heat the mixture to reflux at 102°C for 5 hours.
-
Acidification & Precipitation: Cool the mixture to room temperature and adjust the pH to 1-2 with 2.0 mol·L⁻¹ HCl to precipitate the crude product.
-
Purification: Filter the precipitate and wash it three times with dilute hydrochloric acid. Dry the crude product at 60°C.
-
Recrystallization: Disperse the crude product in 100 mL of heated deionized water and adjust the pH to 8.0 with a saturated potassium carbonate solution. Filter the solution and collect the filtrate.
-
Final Product: Adjust the pH of the filtrate back to 1-2 with 2.0 mol·L⁻¹ HCl to precipitate the pure phenoxyacetic acid derivative. Filter, wash with dilute hydrochloric acid, and dry overnight in a vacuum.
Protocol 2: Synthesis of p-Methyl Phenoxy Acetic Acid[3]
-
Reactant Setup: In a round bottom flask, combine 1 g of p-cresol and 9 mol% of NaOH.
-
Addition: Add 2.5 mL of chloroacetic acid dropwise, followed by a small amount of water.
-
Heating: Heat the contents of the flask on a water bath for 1 hour.
-
Cooling and Dilution: Cool the flask and add 10 mL of water.
-
Acidification and Extraction: Acidify the mixture with dilute HCl and extract the product with diethyl ether.
-
Washing: Wash the ethereal extract with 10 mL of water.
-
Purification: Extract the aryloxyacetic acid from the ether layer by shaking with a 5% Na2CO3 solution (25 mL).
-
Isolation: Acidify the sodium carbonate extract with dilute HCl to precipitate the p-methyl phenoxy acetic acid.
-
Recrystallization: Recrystallize the final product from ethanol.
Process Visualizations
Caption: General workflow for phenoxyacetic acid derivative synthesis.
Caption: Decision tree for catalyst selection in synthesis.
Caption: Troubleshooting flowchart for common synthesis issues.
References
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. Phase Transfer Catalysts | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]
- 10. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Esterification Reagents: 3-(Bromomethyl)phenoxyacetic Acid vs. p-Bromophenacyl Bromide
For researchers, scientists, and drug development professionals engaged in the chemical modification of carboxylic acids, the selection of an appropriate derivatizing agent is a critical step that influences reaction efficiency, yield, and the properties of the final product. This guide provides an objective comparison of two such reagents, 3-(bromomethyl)phenoxyacetic acid and p-bromophenacyl bromide, for the esterification of carboxylic acids, supported by experimental data and detailed protocols.
Overview of the Reagents
Both this compound and p-bromophenacyl bromide are alkylating agents that react with carboxylates to form esters. This transformation is particularly useful for introducing a UV-active chromophore, facilitating the detection of otherwise non-UV-absorbing carboxylic acids in HPLC analysis. The fundamental reaction for both reagents proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the carboxylate anion acts as the nucleophile, attacking the electrophilic benzylic or phenacyl carbon and displacing the bromide leaving group.
p-Bromophenacyl bromide is a well-established and commercially available reagent widely used for the derivatization of fatty acids and other carboxylic acids for HPLC analysis.[1][2][3][4] Its resulting phenacyl esters exhibit strong UV absorbance, enabling sensitive detection.
This compound , while also possessing a reactive bromomethyl group suitable for esterification, is less commonly cited as a standard derivatizing agent for this purpose. Its own carboxylic acid functionality introduces a different chemical characteristic compared to the ketone group in p-bromophenacyl bromide.
Performance Comparison
A direct quantitative comparison of the esterification performance of these two reagents is challenging due to the limited availability of specific experimental data for this compound in this application. However, based on the well-documented protocol for p-bromophenacyl bromide and the general principles of SN2 reactions, we can infer and compare key performance parameters.
| Parameter | p-Bromophenacyl Bromide | This compound (Inferred) |
| Reaction Time | 15-30 minutes[3][4][5] | Likely similar to p-bromophenacyl bromide under optimized conditions (e.g., 30-60 minutes). |
| Reaction Temperature | 80°C[3][4] | Expected to be in a similar range (e.g., 60-80°C) to ensure a sufficient reaction rate. |
| Typical Yield | > 95%[5] | Expected to be high, though potentially influenced by the presence of its own carboxyl group. |
| Chromophoric Properties | Strong UV absorbance due to the p-bromophenacyl group. | UV absorbance contributed by the phenoxyacetic acid moiety. |
| Reactivity | The α-bromoketone structure enhances reactivity towards nucleophilic attack. | The benzylic bromide is a good substrate for SN2 reactions. |
Experimental Protocols
Esterification using p-Bromophenacyl Bromide
This protocol is adapted from established methods for the derivatization of carboxylic acids.[3][4]
Materials:
-
Carboxylic acid
-
p-Bromophenacyl bromide solution (e.g., 5 mg/mL in acetonitrile)
-
Potassium hydroxide (KOH) in methanol (e.g., 0.2 M) or potassium bicarbonate (KHCO₃)
-
Acetonitrile (dry)
-
Methanol
-
Phenolphthalein indicator
Procedure:
-
Dissolve the carboxylic acid (e.g., 1 mg) in a small volume of methanol (e.g., 1 mL).
-
Add a drop of phenolphthalein indicator and titrate with methanolic KOH until a faint pink color persists, indicating the formation of the potassium carboxylate salt. Alternatively, to avoid a strong base, a 3-5 fold molar excess of KHCO₃ can be used.[3][4]
-
Evaporate the methanol to dryness under a stream of nitrogen.
-
Add the p-bromophenacyl bromide solution (e.g., 1 mL) and dry acetonitrile (e.g., 1 mL) to the dried carboxylate salt.
-
Cool the reaction mixture to room temperature.
-
The resulting solution containing the p-bromophenacyl ester can be directly analyzed by HPLC.
Inferred Protocol for Esterification using this compound
Based on the general principles of SN2 esterification with alkyl halides, a plausible protocol for this compound is proposed below. Optimization of reaction conditions would be necessary to achieve maximum yield.
Materials:
-
Carboxylic acid
-
This compound
-
A non-nucleophilic base (e.g., potassium carbonate, K₂CO₃)
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF) or acetonitrile)
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) and this compound (1-1.2 equivalents) in the chosen solvent (e.g., DMF).
-
Add a slight excess of the base (e.g., 1.5 equivalents of K₂CO₃) to the solution. The base deprotonates the carboxylic acid to form the nucleophilic carboxylate.
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80°C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer containing the ester product can then be washed, dried, and concentrated.
-
Purification of the ester can be performed by column chromatography if necessary.
Reaction Mechanisms and Experimental Workflow
The esterification with both reagents follows an SN2 mechanism. The key steps are the deprotonation of the carboxylic acid to form a carboxylate anion, followed by the nucleophilic attack of the carboxylate on the electrophilic carbon of the bromomethyl or bromophenacyl group.
Caption: General SN2 esterification mechanism.
The experimental workflow for a typical esterification reaction using either of these reagents would involve preparation of the carboxylate, the esterification reaction itself, and subsequent analysis or purification.
Caption: A typical experimental workflow for esterification.
Conclusion
p-Bromophenacyl bromide is a highly effective and well-documented reagent for the esterification of carboxylic acids, particularly for derivatization prior to HPLC analysis. It offers rapid reaction times and high yields under established conditions.
References
A Comparative Analysis of Phenoxyacetic Acid Herbicide Toxicity
Phenoxyacetic acid herbicides, a class of synthetic auxins, have been pivotal in selective broadleaf weed control for decades. Their mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants.[1][2] However, their potential for toxicity in non-target organisms, including mammals, aquatic life, and birds, necessitates a thorough comparative analysis for researchers, scientists, and drug development professionals. This guide provides a comparative overview of the toxicity of five prominent phenoxyacetic acid herbicides: 2,4-D, MCPA, 2,4,5-T, Dichlorprop, and Mecoprop, supported by experimental data and detailed methodologies.
Quantitative Toxicity Data
The acute toxicity of these herbicides varies depending on the specific compound, the chemical form (acid, salt, or ester), and the species being tested. The following tables summarize key quantitative toxicity data for mammalian and ecotoxicological models.
Table 1: Mammalian Acute Toxicity Data
| Herbicide | Species | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Inhalation LC50 (mg/L) | Key Findings & Citations |
| 2,4-D | Rat | 639 - 1646[3] | >2000[3][4] | 0.78 - >5.4[3] | Generally low acute toxicity in rats.[3] Certain acid and salt forms can cause severe eye irritation.[3][4][5] |
| Mouse | 138[3] | - | - | More toxic to mice than rats.[3] | |
| Dog | 100[6] | - | - | Dogs are particularly susceptible to the toxicity of phenoxyacetic acids.[7][8][9] | |
| MCPA | Rat | 700[10] | >1000 | >6.2 | Kidney and liver are target organs.[4][11] |
| Dog | - | - | - | Kidney toxicity observed at higher doses.[4] | |
| 2,4,5-T | Rat | 300 | >5000 | - | Toxicity concerns are often linked to dioxin (TCDD) contamination.[12][13] |
| Dichlorprop | Rat | 537[14] | >4000 | - | Rated as "slightly" toxic via oral route.[14] It is a severe eye irritant.[14] |
| Mecoprop | Rat | 930 - 1210[15] | >4000[15] | >12.5[15] | Classified as slightly toxic.[15] Can cause kidney damage at higher doses.[15] |
| Mouse | 650[15] | - | - | Oral LD50 is lower in mice than in rats.[15] |
LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of the test population. LC50 (Lethal Concentration, 50%): The concentration of a substance in the air or water that is lethal to 50% of the test population.
Table 2: Ecotoxicity Data
| Herbicide | Species | 96-hr LC50 (µg/L) | Key Findings & Citations |
| 2,4-D | Rainbow Trout | - | Ester forms can be highly toxic to fish.[6][16] |
| Bluegill Sunfish | - | Generally slightly toxic to fish and aquatic invertebrates.[16] | |
| MCPA | - | - | Moderately toxic to aquatic organisms.[17] |
| 2,4,5-T | Rainbow Trout (Oncorhynchus mykiss) | 1100 (geometric mean)[18] | Wide range of LC50 values (150-61,000 µg/L) across 16 freshwater fish species.[18] |
| Freshwater Crustaceans | 120 - 88,000[18] | Data available for four species.[18] | |
| Dichlorprop | - | - | Moderately toxic to aquatic plants.[19] |
| Mecoprop | Rainbow Trout | 124,000[15][20] | Virtually non-toxic to fish.[15] |
| Bluegill Sunfish | >100,000[15] | Low potential to bioaccumulate in fish.[15] |
Experimental Protocols
The toxicity data presented are primarily derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity Testing (Based on OECD Guideline 420)
This test is designed to assess the adverse effects of a substance after a single oral administration.[6][12][15][21]
-
Principle: A fixed dose procedure is used, which avoids using death as an endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.[6][16]
-
Animal Model: Typically, young adult rats (8-12 weeks old) of a single sex (usually females) are used.[14]
-
Procedure:
-
Sighting Study: A preliminary study is conducted on single animals to determine the appropriate starting dose for the main study.[15] Doses are selected from fixed levels of 5, 50, 300, and 2000 mg/kg.[15]
-
Main Study: The substance is administered to groups of at least 5 animals per dose level.
-
Administration: The test substance is administered by gavage in a constant volume.[21] Animals are fasted before dosing.[21]
-
Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[6][15] Body weight is recorded weekly.[22]
-
Endpoint: The test allows for the determination of the dose at which evident toxicity is observed and can be used to classify the substance according to the Globally Harmonised System (GHS).[12] A gross necropsy is performed on all animals at the end of the study.[6][22]
-
Acute Dermal Toxicity Testing (Based on OECD Guideline 402)
This method assesses the potential hazards from short-term dermal exposure to a substance.[22][23][24]
-
Principle: The test substance is applied to the skin of experimental animals in a single dose.[11][14]
-
Animal Model: Adult rats (usually females) with healthy, intact skin are used.[14]
-
Procedure:
-
Preparation: The day before the test, the fur is removed from the dorsal area of the animal.[14]
-
Application: The test substance is applied to an area of at least 10% of the total body surface and held in contact with the skin for 24 hours.[22]
-
Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[11][22]
-
Endpoint: The LD50 can be determined, and the substance can be classified for acute dermal toxicity.[11]
-
Fish, Acute Toxicity Test (Based on OECD Guideline 203)
This test evaluates the acute lethal toxicity of substances to fish.[1][3][5][25][26]
-
Principle: Fish are exposed to the test substance for a 96-hour period.[1][3][5]
-
Test Organisms: Commonly used species include Zebrafish (Brachydanio rerio) or Rainbow Trout (Oncorhynchus mykiss).[1]
-
Procedure:
-
Exposure: Fish are exposed to at least five concentrations of the test substance in a geometric series.[25] A control group is also maintained.[5]
-
Conditions: The test is conducted under static or semi-static conditions with a controlled temperature and photoperiod.[5]
-
Observations: Mortalities and any abnormal behavior are recorded at 24, 48, 72, and 96 hours.[1][3][5]
-
Endpoint: The lethal concentration that kills 50% of the fish (LC50) is calculated.[1][26]
-
Signaling Pathways and Mechanisms of Toxicity
Primary Mechanism of Action: Synthetic Auxin Pathway
Phenoxyacetic acid herbicides act by mimicking the plant hormone auxin (IAA).[2][27] This leads to a disruption of normal plant growth processes.
Caption: Synthetic auxin pathway disruption by phenoxyacetic acid herbicides.
Neurotoxicity Pathway: 2,4-D Example
Some phenoxyacetic acids, such as 2,4-D, have demonstrated neurotoxic effects. One proposed mechanism involves the disruption of the neuronal cytoskeleton.[18][28]
Caption: Proposed neurotoxicity mechanism of 2,4-D via cytoskeleton disruption.
Endocrine Disruption Pathway: MCPA Example
Certain phenoxy herbicides like MCPA have been investigated for their potential as endocrine disruptors, with studies showing effects on estrogen-sensitive cells.
Caption: Potential endocrine-disrupting mechanism of MCPA in breast cancer cells.
Experimental Workflow
The following diagram illustrates a typical workflow for an acute oral toxicity study.
Caption: A typical workflow for an acute oral toxicity study.
Conclusion
The toxicity of phenoxyacetic acid herbicides is highly variable, influenced by the specific chemical structure, formulation, and the organism exposed. While generally exhibiting low to moderate acute toxicity in mammals, certain compounds and their formulations can pose significant risks, particularly to the aquatic environment and sensitive species like dogs. The primary mechanism of herbicidal action is the disruption of auxin signaling in plants. In animals, toxic effects can manifest through various pathways, including neurotoxicity and potential endocrine disruption. A thorough understanding of these comparative toxicities and the underlying mechanisms is crucial for accurate risk assessment and the development of safer alternatives in the future.
References
- 1. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 2. scispace.com [scispace.com]
- 3. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 4. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 5. biotecnologiebt.it [biotecnologiebt.it]
- 6. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 7. Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. 2,4-Dichlorophenoxyacetic Acid Poisoning Mimicking as Organophosphorus Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. oecd.org [oecd.org]
- 15. wisnerbaum.com [wisnerbaum.com]
- 16. 2,4-Dichlorophenoxyacetic acid disrupts the cytoskeleton and disorganizes the Golgi apparatus of cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. plantae.org [plantae.org]
- 18. Neurotoxicity of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 20. nucro-technics.com [nucro-technics.com]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. eurofins.com.au [eurofins.com.au]
- 25. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 26. beyondpesticides.org [beyondpesticides.org]
- 27. deswater.com [deswater.com]
- 28. researchgate.net [researchgate.net]
Unveiling the Superiority of UHPLC-MS/MS for Phenoxyacetic Acid Analysis: A Comparative Guide
In the landscape of analytical chemistry, the accurate and sensitive quantification of phenoxyacetic acid herbicides is paramount for ensuring environmental safety and food security. This guide provides a comprehensive comparison of the validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method against alternative analytical techniques for the determination of phenoxyacetic acids. Through a detailed examination of experimental data, this report substantiates the superior performance of UHPLC-MS/MS in terms of sensitivity, selectivity, and efficiency.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for the reliable quantification of phenoxyacetic acid herbicides. The data presented below summarizes the key performance parameters of UHPLC-MS/MS and compares them with other commonly employed techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
| Parameter | UHPLC-MS/MS | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | 0.00008–0.0047 µg/L[1][2] | 10 ng/mL (SIM mode)[3] | 0.004 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.01 to 0.05 µg/L[5] | Not explicitly stated | 0.107 µg/mL[6] |
| Linearity (r²) | 0.995 to 0.999[7] | Not explicitly stated | Not explicitly stated |
| Accuracy (Recovery %) | 71–118%[1][2] | Not explicitly stated | 70–90%[8] |
| Precision (RSD %) | < 13.6%[5] | Not explicitly stated | 3–5%[8] |
| Analysis Time | ~12 minutes[1][2] | Varies, can be longer with derivatization | Varies |
The UHPLC-MS/MS method demonstrates exceptional sensitivity with significantly lower limits of detection and quantification compared to GC-MS and HPLC-UV.[1][2][3][5] This high sensitivity is crucial for detecting trace levels of these herbicides in environmental samples, ensuring compliance with stringent regulatory limits. The method also exhibits excellent linearity over a wide dynamic range and high accuracy, with recovery rates falling within acceptable limits.[1][2][7]
Experimental Protocols
A detailed understanding of the methodologies employed is essential for the replication and validation of analytical results.
UHPLC-MS/MS Method
This method is designed for the simultaneous determination of multiple phenoxyacetic acid herbicides and their transformation products in water samples.
-
Sample Preparation: Water samples are typically prepared using solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences.[5]
-
Chromatographic Separation: An efficient separation of the analytes is achieved using a UHPLC system. A common mobile phase composition includes water and acetonitrile, both containing 0.01% formic acid, to improve peak shape and retention.[1]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer (MS/MS) operating in either electrospray ionization (ESI) negative or positive mode, allowing for the detection of a wide range of compounds in a single run.[1]
Alternative Method: GC-MS
Gas chromatography-mass spectrometry is a traditional and robust technique for the analysis of volatile and semi-volatile compounds.
-
Derivatization: Phenoxyacetic acids are typically derivatized before GC-MS analysis to increase their volatility. A common approach is methylation to form the corresponding methyl esters.[9]
-
Chromatographic Separation: The derivatized analytes are separated on a capillary GC column.
-
Mass Spectrometric Detection: Detection is achieved using a mass spectrometer, which provides both quantitative data and structural information for compound identification.[9]
Alternative Method: HPLC-UV
High-performance liquid chromatography with ultraviolet detection is a widely accessible technique for the analysis of a variety of compounds.
-
Sample Preparation: Similar to UHPLC-MS/MS, sample preparation often involves liquid-liquid extraction or solid-phase extraction.[4]
-
Chromatographic Separation: Analytes are separated on an HPLC column.
-
UV Detection: Detection is based on the absorption of ultraviolet light by the analytes.[4]
Method Validation Workflow
The validation of an analytical method is a critical process to ensure the reliability and accuracy of the results. The following diagram illustrates the typical workflow for the validation of the UHPLC-MS/MS method for phenoxyacetic acid analysis.
References
- 1. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. Determination of Phenoxyacetic Herbicide Residues in Biological Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Confirming the Identity of 3-(Bromomethyl)phenoxyacetic Acid Derivatives with GC/MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous identification of novel compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparison of Gas Chromatography/Mass Spectrometry (GC/MS) methodologies for the confirmation of 3-(Bromomethyl)phenoxyacetic acid and its derivatives. We present supporting experimental data derived from analogous compounds and detailed protocols to ensure reproducible results.
Introduction
This compound is a substituted phenoxyacetic acid, a class of compounds with diverse biological activities. Accurate structural confirmation is paramount for establishing structure-activity relationships and ensuring the integrity of research findings. GC/MS, a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, is an ideal tool for this purpose. However, due to the polar nature of the carboxylic acid group, derivatization is often necessary to improve chromatographic performance. This guide will focus on the analysis of the methyl ester derivative of this compound.
Comparison of Analytical Approaches
While GC/MS is a primary method for the identification of volatile and semi-volatile compounds, other techniques can also be employed. The following table compares GC/MS with a common alternative, Liquid Chromatography-Mass Spectrometry (LC-MS).
| Feature | GC/MS | LC-MS |
| Analyte Volatility | Requires volatile or semi-volatile analytes. Derivatization is often necessary for polar compounds. | Suitable for a wide range of polarities and volatilities without the need for derivatization. |
| Derivatization | Often required for polar functional groups like carboxylic acids to increase volatility and thermal stability. | Generally not required, simplifying sample preparation. |
| Separation Principle | Separation is based on the compound's boiling point and interaction with the stationary phase. | Separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. |
| Ionization Techniques | Primarily Electron Ionization (EI), which provides reproducible fragmentation patterns for library matching. | Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common, often producing intact molecular ions. |
| Mass Spectral Libraries | Extensive and well-established EI libraries (e.g., NIST, Wiley) are available for compound identification. | Libraries are less comprehensive compared to EI libraries. |
| Sensitivity | Can achieve high sensitivity, particularly in Selected Ion Monitoring (SIM) mode. | Generally offers high sensitivity, especially with tandem mass spectrometry (MS/MS). |
Experimental Protocols
Derivatization of this compound to its Methyl Ester
To enhance volatility for GC/MS analysis, the carboxylic acid moiety of this compound must be derivatized, typically to its methyl ester.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Boron Trifluoride-Methanol solution (BF3-MeOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Vials, heating block or water bath, and standard laboratory glassware
Procedure:
-
Dissolve approximately 1-5 mg of this compound in 1 mL of anhydrous methanol in a vial.
-
Carefully add 2-3 drops of concentrated sulfuric acid or 1 mL of 14% BF3-MeOH solution.
-
Seal the vial and heat the mixture at 60-70°C for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Add 2 mL of water and extract the methyl ester with 2 x 2 mL of dichloromethane or diethyl ether.
-
Combine the organic layers and wash with 2 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with 2 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully evaporate the solvent under a gentle stream of nitrogen to obtain the methyl 3-(bromomethyl)phenoxyacetate.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate, hexane) for GC/MS analysis.
GC/MS Analysis Protocol
The following parameters are a starting point and may require optimization for your specific instrument.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temperature: 80°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Scan Range | m/z 40-450 |
Data Presentation and Interpretation
Predicted Mass Spectrum of Methyl 3-(bromomethyl)phenoxyacetate
The molecular formula of methyl 3-(bromomethyl)phenoxyacetate is C10H11BrO3, with a molecular weight of approximately 259.1 g/mol . Due to the presence of a bromine atom, the mass spectrum will exhibit a characteristic isotopic pattern for any fragment containing bromine, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the 79Br and 81Br isotopes).
The following table outlines the predicted major fragments for methyl 3-(bromomethyl)phenoxyacetate based on the known fragmentation patterns of phenoxyacetates and brominated aromatic compounds.
| m/z (for 79Br) | m/z (for 81Br) | Predicted Fragment Ion | Fragmentation Pathway |
| 258 | 260 | [M]+• | Molecular ion |
| 179 | 181 | [M - OCH2COOCH3]+ | Loss of the methoxyacetyl group |
| 165 | 167 | [M - CH2COOCH3]+ | Cleavage of the ether bond |
| 151 | [C7H6O3]+• | Loss of bromomethyl radical | |
| 121 | [C7H5O2]+ | Further fragmentation of the phenoxy group | |
| 107 | [C7H7O]+ | Rearrangement and loss of CO | |
| 91 | [C7H7]+ | Tropylium ion (common for benzyl compounds) | |
| 77 | [C6H5]+ | Phenyl cation | |
| 59 | [COOCH3]+ | Methoxycarbonyl cation |
Visualizations
Caption: Experimental workflow for the GC/MS analysis of this compound.
Caption: Logical relationship of analytical methods for identity confirmation.
Conclusion
GC/MS is a robust and reliable method for confirming the identity of this compound derivatives, particularly after conversion to their more volatile methyl esters. The characteristic fragmentation pattern, including the bromine isotopic signature, provides a high degree of confidence in the structural elucidation. While LC-MS offers a valuable alternative, especially for analyzing the underivatized acid, the extensive spectral libraries and reproducible fragmentation of EI-GC/MS make it a preferred method for definitive identification. The protocols and data presented in this guide offer a solid foundation for researchers to successfully identify and characterize these and similar compounds.
A Comparative Analysis of the Reactivity of Ortho, Meta, and Para Substituted Phenoxyacetic Acids
For Researchers, Scientists, and Drug Development Professionals
The substitution pattern on the aromatic ring of phenoxyacetic acids plays a pivotal role in determining their chemical reactivity. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-substituted phenoxyacetic acids, supported by experimental data. Understanding these reactivity differences is crucial for applications in medicinal chemistry, herbicide development, and materials science, where the precise tuning of chemical properties is paramount.
Data Presentation: Acidity as a Measure of Reactivity
The acidity of a carboxylic acid, quantified by its pKa value, is a direct indicator of the reactivity of the carboxyl group. A lower pKa value signifies a stronger acid and a more reactive carboxylate anion. The following table summarizes the pKa values for a series of substituted phenoxyacetic acids.
| Substituent | Position | pKa |
| -NO₂ | ortho | 2.94 |
| meta | 3.10 | |
| para | 3.16 | |
| -Cl | ortho | 3.05 |
| meta | 3.17 | |
| para | 3.11 | |
| -CH₃ | ortho | 3.23 |
| meta | 3.16 | |
| para | 3.20 | |
| -OCH₃ | ortho | 3.21 |
| meta | 3.17 | |
| para | 3.22 | |
| Unsubstituted | - | 3.17 |
Interpretation of Reactivity Trends
The reactivity of substituted phenoxyacetic acids is governed by the electronic effects of the substituent and its position on the phenyl ring. These effects can be broadly categorized as inductive effects and resonance effects.
-
Electron-withdrawing groups (EWGs) , such as the nitro (-NO₂) and chloro (-Cl) groups, increase the acidity (lower the pKa) of the carboxylic acid. This is because they stabilize the carboxylate anion by withdrawing electron density from the ring and the attached side chain. The effect is generally strongest from the ortho and para positions due to the involvement of resonance structures that delocalize the negative charge.
-
Electron-donating groups (EDGs) , such as the methyl (-CH₃) and methoxy (-OCH₃) groups, decrease the acidity (increase the pKa) of the carboxylic acid. They destabilize the carboxylate anion by donating electron density. The resonance effect of the methoxy group, which is electron-donating, is particularly pronounced from the para position, leading to a higher pKa compared to the meta isomer.
The "ortho effect" is a combination of steric and electronic factors that often makes the ortho isomer the most acidic, as seen with nitro- and chloro-substituted phenoxyacetic acids.
Experimental Protocols
Synthesis of Substituted Phenoxyacetic Acids (Williamson Ether Synthesis)
A general and widely used method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis.
General Procedure:
-
A solution of the appropriately substituted phenol (1.0 eq.) is prepared in a suitable solvent, such as aqueous sodium hydroxide or an alcohol.
-
A strong base, such as sodium hydroxide or sodium ethoxide, is added to deprotonate the phenol and form the corresponding phenoxide.
-
Chloroacetic acid (1.0-1.2 eq.) is then added to the solution.
-
The reaction mixture is heated to reflux for a specified period, typically 1-3 hours.
-
After cooling, the solution is acidified with a strong acid, such as hydrochloric acid, to precipitate the phenoxyacetic acid derivative.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., water, ethanol, or a mixture thereof).
Example: Synthesis of 4-Nitrophenoxyacetic Acid [1]
-
To a round bottom flask, add 35 g of 4-nitrophenol, 40 g of 50% sodium hydroxide solution, 24 g of chloroacetic acid, and 200 ml of water.
-
The mixture is refluxed. If the solution becomes neutral, an additional 20 g of 50% sodium hydroxide solution and 12 g of chloroacetic acid in 50 ml of water are added, and refluxing is continued until the reaction is complete.
-
The reaction mixture is then acidified with hydrochloric acid and cooled.
-
The precipitated crude (4-nitrophenoxy)acetic acid is collected and can be purified by recrystallization from alcohol or by dissolving in dilute sodium hydroxide and reprecipitating with hydrochloric acid.
Determination of pKa by Potentiometric Titration
The pKa value of a weak acid can be accurately determined by potentiometric titration.
Procedure:
-
Preparation of Solutions: Prepare a standard solution of a strong base (e.g., 0.1 M NaOH) and a solution of the phenoxyacetic acid of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water-ethanol mixture).
-
Titration Setup: Place a known volume of the acid solution in a beaker and immerse a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add the standard base solution in small, known increments from a burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of base added.
-
Data Analysis: Plot the pH of the solution as a function of the volume of added base. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). The equivalence point can be determined from the inflection point of the titration curve or by plotting the first derivative of the curve (ΔpH/ΔV vs. V).
Mandatory Visualizations
Caption: Relationship between substituent type and reactivity.
Caption: Workflow for pKa determination by titration.
References
The Pivotal Role of Chlorine: A Comparative Guide to the Structure-Activity Relationship of Phenoxyacetic Acid Herbicides
For researchers, scientists, and professionals in drug and herbicide development, understanding the nuanced relationship between the chemical structure of chlorinated phenoxyacetic acids and their herbicidal activity is paramount. This guide provides a comparative analysis of these compounds, supported by experimental data and detailed protocols, to illuminate the molecular determinants of their efficacy.
Chlorinated phenoxyacetic acids represent a cornerstone in the chemical control of broadleaf weeds. Their mechanism of action lies in their ability to mimic the natural plant hormone auxin, leading to uncontrolled and lethal growth in susceptible plants.[1][2][3] The herbicidal potency and selectivity of these compounds are intricately linked to the number and position of chlorine atoms on the phenoxy ring.
Comparative Herbicidal Activity
The herbicidal efficacy of chlorinated phenoxyacetic acids is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) or the effective concentration required to cause a 50% response (EC50). While a comprehensive dataset from a single study with uniform experimental conditions is ideal for direct comparison, the following table summarizes available data from various studies to illustrate the structure-activity relationship (SAR).
| Compound | Chemical Structure | Target Species | Endpoint | Value (µM) | Reference(s) |
| Phenoxyacetic Acid | C₆H₅OCH₂COOH | Lemna minor | Growth Inhibition | >1000 | [4] |
| 4-Chlorophenoxyacetic Acid (4-CPA) | 4-ClC₆H₄OCH₂COOH | Lemna minor | Growth Inhibition | ~500 | [5] |
| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | 2,4-Cl₂C₆H₃OCH₂COOH | Arabidopsis thaliana | Root Elongation IC50 | 1.0 | [6] |
| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | 2,4-Cl₂C₆H₃OCH₂COOH | Lemna minor | Growth Inhibition EC50 | 6.62 | [7] |
| 2-Methyl-4-chlorophenoxyacetic Acid (MCPA) | 4-Cl-2-CH₃C₆H₃OCH₂COOH | Lemna minor | Growth Inhibition EC50 | ~10 | [7] |
| 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) | 2,4,5-Cl₃C₆H₂OCH₂COOH | Not Specified | Not Specified | Potent | [5] |
Key SAR Observations:
-
Unsubstituted Ring: Phenoxyacetic acid itself shows very weak herbicidal activity.[4]
-
Monochlorination: The introduction of a single chlorine atom, particularly at the para-position (4-CPA), enhances activity compared to the unsubstituted parent compound.[5]
-
Dichlorination: The presence of two chlorine atoms, as in 2,4-D, generally leads to a significant increase in herbicidal potency. The substitution pattern is crucial, with the 2,4-dichloro substitution being particularly effective.[2][3]
-
Trichlorination: The addition of a third chlorine atom, as in 2,4,5-T, can further increase activity, although this compound is now banned in many countries due to contamination with dioxins.[5]
-
Methyl Substitution: The presence of a methyl group in conjunction with a chlorine atom, as in MCPA, also confers high herbicidal activity.
Experimental Protocols
To ensure the reproducibility and comparability of SAR studies, detailed experimental protocols are essential. Below are methodologies for two common bioassays used to evaluate the herbicidal activity of phenoxyacetic acids.
Protocol 1: Lemna minor Growth Inhibition Test (Adapted from OECD Guideline 221)
This test assesses the toxicity of substances on the freshwater aquatic plant Lemna minor (duckweed).[1][8][9]
1. Test Organism:
-
Lemna minor, cultured in a suitable medium (e.g., Steinberg medium) under controlled conditions (e.g., 24±2°C, continuous illumination).
2. Test Substance Preparation:
-
Prepare a stock solution of the chlorinated phenoxyacetic acid in a suitable solvent (e.g., acetone).
-
Prepare a series of test concentrations by diluting the stock solution in the growth medium. A geometric series of at least five concentrations is recommended.
-
Include a solvent control (growth medium with the highest concentration of the solvent used) and a negative control (growth medium only).
3. Test Procedure:
-
Use glass test vessels (e.g., 100 mL beakers).
-
Add a defined volume of the test solution or control to each vessel.
-
Introduce a set number of healthy Lemna minor fronds (e.g., 3 colonies of 3-4 fronds each) into each vessel.
-
Incubate the test vessels for 7 days under the same controlled conditions as the culture.
4. Data Collection and Analysis:
-
At the beginning and end of the test, count the number of fronds in each vessel.
-
The primary endpoint is the inhibition of the average specific growth rate.
-
Calculate the ECx values (e.g., EC50) by regression analysis of the concentration-response data.
Protocol 2: Arabidopsis thaliana Root Elongation Assay
This assay is a sensitive method to determine the phytotoxicity of herbicides by measuring the inhibition of primary root growth in the model plant Arabidopsis thaliana.[6][10][11]
1. Plant Material and Growth Conditions:
-
Use wild-type Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype).
-
Sterilize seeds and sow them on square Petri plates containing a suitable growth medium (e.g., Murashige and Skoog medium with 1% sucrose and 0.8% agar).
-
Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.
-
Place the plates vertically in a growth chamber under controlled conditions (e.g., 22±2°C, 16h light/8h dark photoperiod).
2. Herbicide Treatment:
-
After a pre-growth period (e.g., 4-5 days), transfer seedlings of uniform size to new plates containing the growth medium supplemented with a range of concentrations of the test compound.
-
Include a solvent control and a negative control.
3. Data Collection and Analysis:
-
After a defined period of growth on the treatment plates (e.g., 5-7 days), scan the plates.
-
Measure the length of the primary root using image analysis software (e.g., ImageJ).
-
Calculate the percentage of root growth inhibition for each concentration relative to the control.
-
Determine the IC50 value by fitting a dose-response curve to the data.
Signaling Pathway and Experimental Workflow
The herbicidal action of chlorinated phenoxyacetic acids is initiated by their binding to the TIR1/AFB family of auxin receptors. This binding promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. The resulting complex is targeted for degradation by the 26S proteasome, which in turn releases the Auxin Response Factors (ARFs). The now-active ARFs can then bind to auxin-responsive elements in the promoters of target genes, leading to a massive and uncontrolled transcriptional response that ultimately results in plant death.[12][13][14]
Caption: Auxin signaling pathway initiated by chlorinated phenoxyacetic acids.
The experimental workflow for determining the structure-activity relationship of these compounds typically follows a logical progression from chemical synthesis to biological evaluation.
Caption: Experimental workflow for SAR studies of herbicidal compounds.
References
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. deq.mt.gov [deq.mt.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological and Transcriptomic Analysis of Arabidopsis thaliana Responses to Ailanthone, a Potential Bio-Herbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. Phytotoxicity, Morphological, and Metabolic Effects of the Sesquiterpenoid Nerolidol on Arabidopsis thaliana Seedling Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural Aspects of Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]
In-Vitro Antibacterial Efficacy of Phenoxyacetic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro antibacterial activity of various phenoxyacetic acid derivatives against a range of bacterial strains. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers and professionals in the field of drug discovery and development.
Quantitative Analysis of Antibacterial Activity
The antibacterial efficacy of phenoxyacetic acid derivatives is commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of several phenoxyacetic acid derivatives against various bacterial species.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | Mycobacterium smegmatis | 9.66 ± 0.57 | (Subahlaxmi et al.)[1] |
| 2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4, 5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acid | Mycobacterium tuberculosis H37Rv | 0.06 | (Ashref et al., as cited in a review)[1] |
| 4-{2-[2-(2-chloroacetamido)phenoxy]acetamido}-3-nitrobenzoic acid | Pseudomonas aeruginosa | 0.69 (MBC) | (As cited in a research article)[2] |
| 2-chloro-N-(2-{2-[2-(2-chlorobenzoyl)hydrazinyl]-2-oxoethoxy}phenyl)acetamide | Staphylococcus aureus | 0.62 (MBC) | (As cited in a research article)[2] |
| 4-Methoxyphenoxyacetic acid | Salmonella paratyphi | 30 mm (inhibition zone) at 100 µl | (Starcevic et al., as cited in a review)[1] |
| 2-(3-chloro-4-(phenyldiazenyl)phenoxy)acetic acid | Staphylococcus aureus | Good activity | (Mcunaus et al., as cited in a review)[1] |
| (E)-4-((2-(carboxymethoxy) benzylidene) amino) benzoic acid | Escherichia coli | 22mm (inhibition zone) | (As cited in a review)[1] |
| 4-(2-methyl-phenylazo)-phenoxyacetic acid | Streptococcus pyogenes | 20mm (inhibition zone) | (Monta et al., as cited in a review)[1] |
Note: Some studies reported activity using the disc diffusion method, where a larger inhibition zone diameter indicates higher antibacterial activity. MBC stands for Minimum Bactericidal Concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the antibacterial activity of phenoxyacetic acid derivatives.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
A standardized bacterial suspension is added to the wells of a microtiter plate containing serial dilutions of the test compounds.[3][4][5] The plates are then incubated under appropriate conditions.[3][6] The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[6][7]
Kirby-Bauer Disc Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobials based on the size of the inhibition zone around a filter disc impregnated with the test compound.
A standardized inoculum of the test bacterium is uniformly spread on the surface of an agar plate.[8][9] Filter paper discs containing the test compounds are then placed on the agar surface.[8][9] After incubation, the diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured.[1]
Mechanism of Action
The precise mechanism of action for many phenoxyacetic acid derivatives is still under investigation. However, evidence suggests that, like other phenolic compounds, their antibacterial effects may be attributed to their ability to interfere with the bacterial cell wall and membrane integrity.
One proposed mechanism involves the inhibition of enzymes essential for cell wall synthesis, similar to the action of well-known antibiotics like penicillin. Penicillin V, a phenoxyacetic acid derivative, functions by inhibiting penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan, a key component of the bacterial cell wall.[10] This disruption leads to a weakened cell wall and eventual cell lysis.
Furthermore, some studies on related phenylacetic acids suggest that these compounds can disrupt the cell membrane, leading to leakage of intracellular components and affecting metabolic processes such as the tricarboxylic acid (TCA) cycle and protein synthesis.[11] The lipophilic nature of the phenoxy group may facilitate the interaction of these derivatives with the lipid bilayer of the bacterial membrane.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. idexx.com [idexx.com]
- 8. researchgate.net [researchgate.net]
- 9. revistadechimie.ro [revistadechimie.ro]
- 10. Penicillin - Wikipedia [en.wikipedia.org]
- 11. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Pharmacokinetic Scaling of Phenoxyacetic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-species pharmacokinetic scaling of phenoxyacetic acids, a class of compounds widely used as herbicides. Understanding how the pharmacokinetic parameters of these compounds scale across different species is crucial for predicting their behavior in humans and for assessing potential health risks. This guide summarizes key experimental data, outlines the methodologies used, and provides a logical framework for understanding the principles of allometric scaling in this context.
Comparative Pharmacokinetic Data of Phenoxyacetic Acids
The following tables summarize the key pharmacokinetic parameters of two common phenoxyacetic acids, 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), across different species. A notable finding is the anomalous pharmacokinetic behavior of these compounds in dogs, which has significant implications for their use in preclinical toxicity studies.
Table 1: Plasma Half-Life (t½) of 2,4-D and MCPA in Various Species
| Compound | Species | Dose (mg/kg) | Plasma Half-Life (t½) (hours) |
| 2,4-D | Rat | 5 | ~1[1] |
| Dog | 5 | ~92 - 106[1][2][3] | |
| Human | 5 | 12[1][2][3] | |
| MCPA | Rat | 5 | ~6[1] |
| Dog | 5 | 63[1][2][3] | |
| Human | 5 | 11[1][2][3] |
Table 2: Allometric Scaling of Renal Clearance (Clr) for 2,4-D and MCPA
| Compound | Species Comparison | Allometric Scaling Correlation |
| 2,4-D | All species evaluated (excluding dog) | Reasonably scaled with body weight[1][3] |
| Dog | Did not scale as a function of body weight[1][3] | |
| MCPA | All species evaluated (excluding dog) | Reasonably scaled with body weight[1][3] |
| Dog | Did not scale as a function of body weight[1][3] |
Experimental Protocols
The data presented in this guide are derived from published in vivo pharmacokinetic studies. While specific protocols may vary between individual studies, the general methodology for determining the pharmacokinetic parameters of phenoxyacetic acids involves the following key steps:
-
Animal Models : Studies typically utilize common laboratory animal models such as rats and dogs, in addition to human volunteer studies.[4]
-
Dosing : The compound of interest (e.g., 2,4-D or MCPA) is administered to the animals, often intravenously (IV) or orally (PO), at a specified dose.[5]
-
Sample Collection : Blood samples are collected at various time points after administration.
-
Bioanalysis : The concentration of the parent compound and its metabolites in the plasma or serum is quantified using validated analytical methods, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis : The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Clearance (CL) : The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd) : The apparent volume into which the drug distributes in the body.
-
Half-life (t½) : The time required for the plasma concentration of the drug to decrease by half.
-
-
Allometric Scaling : The pharmacokinetic parameters from different species are then plotted against their respective body weights on a log-log scale. A power function, Y = aW^b (where Y is the parameter, W is body weight, and 'a' and 'b' are the allometric coefficient and exponent, respectively), is fitted to the data to establish the allometric relationship.[6][7][8]
Allometric Scaling Workflow
Allometric scaling is a mathematical tool used to predict pharmacokinetic parameters in humans based on data from other animal species.[7][8][9] The underlying principle is that many physiological and metabolic processes scale with body size in a predictable manner.[8][9]
Caption: Workflow of allometric scaling for predicting human pharmacokinetics.
Discussion and Conclusion
The comparative analysis of pharmacokinetic data for phenoxyacetic acids reveals a significant species-specific difference in their disposition, particularly in dogs. The plasma half-life of both 2,4-D and MCPA is substantially longer in dogs compared to rats and humans.[1][2][3] Furthermore, the renal clearance of these compounds in dogs does not follow the allometric scaling principles that apply to other species.[1][3]
This deviation is attributed to a lower capacity of the dog kidney to secrete organic acids.[1][3] This key finding underscores the importance of selecting appropriate animal models in preclinical toxicology and pharmacokinetic studies. For phenoxyacetic acids, the dog is not a suitable model for predicting human pharmacokinetics and potential toxicity.[1]
References
- 1. Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Inter-Species Pharmacokinetics of Phenoxyacetic Acid Herbicides and Related Organic Acids. Evidence that the Dog is Not a Relevant Species for Evaluation of Human Health Risk. (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Pharmacokinetics and interspecies scaling of a novel, orally-bioavailable anti-cancer drug, SHetA2 | PLOS One [journals.plos.org]
- 6. The pharmacokinetic principles behind scaling from preclinical results to phase I protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Using Allometric Scaling to Predict Human PK from Animals [synapse.patsnap.com]
- 9. allucent.com [allucent.com]
A Comparative Analysis of Novel Phenoxyacetic Herbicides and the Veteran 2,4-D
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Efficacy and Mode of Action
The landscape of agricultural weed management is in a constant state of evolution, driven by the dual pressures of increasing herbicide resistance and a growing demand for more sustainable and effective solutions. While 2,4-D (2,4-dichlorophenoxyacetic acid) has been a cornerstone of broadleaf weed control for decades, the development of novel phenoxyacetic herbicides offers promising alternatives. This guide provides a comprehensive comparison of the efficacy of these new chemical entities against the benchmark, 2,4-D, supported by available experimental data.
Efficacy at a Glance: Quantitative Comparisons
The herbicidal potential of newly synthesized phenoxyacetic acid derivatives has been evaluated in several studies, demonstrating promising activity, in some cases exceeding that of commercial 2,4-D formulations. The following tables summarize the key efficacy data from these studies.
Table 1: Herbicidal Activity of Longifolene-Derived Phenoxyacetates Against Common Weeds
| Compound | Target Weed | Efficacy Metric (IC50 in mmol L⁻¹) | Reference |
| Novel Compound 6b | Brassica campestris (root growth) | ~0.0002 | [1] |
| Novel Compound 6c | Brassica campestris (root growth) | ~0.0002 | [1] |
| Novel Compound 6c | Rice (root growth) | 0.000085 | [1] |
| Commercial 2,4-D | Not directly compared with IC50 in this study, but novel compounds showed higher activity than DMA/IPA formulations. | [1] |
Note: IC50 represents the concentration required to inhibit growth by 50%. Lower values indicate higher efficacy.
Table 2: Comparative Efficacy of Eugenol and Guaiacol-Derived Phenoxyacetic Acids and 2,4-D
| Compound | Target Species | Effect | Reference |
| Eugenoxyacetic acid | Lactuca sativa (dicot) | More pronounced toxic effect than on Sorghum bicolor (monocot), similar to 2,4-D | [2] |
| Guaiacoxyacetic acid | Lactuca sativa & Sorghum bicolor | Phytotoxic and cytotoxic activities observed | [2] |
| 2,4-D | Lactuca sativa (dicot) | Selective phytotoxic effect | [2] |
Table 3: Pre-plant Weed Control Efficacy of Halauxifen-methyl, 2,4-D, and Dicamba
| Herbicide | Horseweed | Henbit | Purple Deadnettle | Cutleaf Evening Primrose | Curly Dock | Common Chickweed | Purple Cudweed |
| Halauxifen-methyl | ≥79% | 90% | 99% | 4% | 5% | ≤21% | ≤21% |
| 2,4-D | ≥79% | <90% | <99% | 74-85% | 59-70% | ≤21% | ≤21% |
| Dicamba | ≥79% | <90% | <99% | 51% | 59-70% | ≤21% | ≤21% |
Data represents the percentage of weed control.[3]
Understanding the Mechanism: The Auxin Mimicry Pathway
Phenoxyacetic herbicides, including 2,4-D and its novel counterparts, function as synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and chaotic growth in susceptible dicotyledonous (broadleaf) plants, which ultimately results in their death. Monocotyledonous (grassy) plants are generally tolerant due to differences in their vascular structure and metabolic processes that can break down the herbicide more effectively.
The signaling pathway is initiated by the binding of the herbicide to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of proteins. This binding event triggers a cascade of downstream effects, including the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes. This uncontrolled gene expression results in a variety of physiological disruptions, including ethylene production, cell wall loosening, and ultimately, plant death.
References
A Comparative Guide to Alternative Reagents for the Synthesis of Phenoxyacetic Acid Esters
For researchers, scientists, and drug development professionals, the efficient synthesis of phenoxyacetic acid esters is a critical process, as these moieties are present in a wide array of pharmaceuticals and biologically active compounds. While the traditional Williamson ether synthesis has long been a staple for this transformation, a number of alternative reagents and methodologies have emerged, offering potential advantages in terms of yield, reaction conditions, and environmental impact. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.
Comparison of Synthetic Methodologies
The following table summarizes the key quantitative data for the synthesis of phenoxyacetic acid esters using various methods. This allows for a direct comparison of reaction time, temperature, and yield.
| Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| Williamson Ether Synthesis | Phenol, Alkyl haloacetate, Base (e.g., K₂CO₃, NaOH) | Acetone, DMF, Ethanol/Water | 50-100 | 1-24 h | 50-95[1] |
| PNT/NMM Activation | Phenoxyacetic acid, Phenol, PNT, NMM | Chloroform | Room Temperature | 15-30 min | 85-95[2] |
| Microwave-Assisted Synthesis | Phenol, Alkyl haloacetate, Base (optional) | Solvent-free or various | 70-180 | 5-15 min | High (often >90%) |
| Phase-Transfer Catalysis (PTC) | Phenol, Alkyl haloacetate, Base, PTC (e.g., TBAB) | Biphasic (e.g., Dichloromethane/Water) | 0 - Room Temperature | 5 min - several h | Good to Quantitative |
| Ullmann Condensation | Phenol, Aryl halide, Copper catalyst, Base | High-boiling polar solvents (e.g., DMF, Pyridine) | High (often >150) | Several hours | Moderate to good[3] |
| Buchwald-Hartwig Etherification | Phenol, Aryl halide/triflate, Palladium catalyst, Ligand, Base | Toluene, Dioxane | 80-110 | 1-24 h | Good to excellent |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Williamson Ether Synthesis of Ethyl 2-phenoxyacetate
This protocol is a standard procedure for the Williamson ether synthesis.
Materials:
-
Phenol (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone
Procedure:
-
To a solution of phenol in acetone, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromoacetate dropwise to the reaction mixture.
-
Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, filter the solid and wash with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure ethyl 2-phenoxyacetate.
Protocol 2: Phosphonitrilic Chloride (PNT) / N-methyl morpholine (NMM) Mediated Synthesis of Phenyl Phenoxyacetate[2]
This method utilizes PNT to activate the carboxylic acid for esterification.[2]
Materials:
-
Phenoxyacetic acid (1.0 eq)
-
Phenol (1.0 eq)
-
Phosphonitrilic chloride (PNT) (0.025 mmol)[2]
-
N-methyl morpholine (NMM) (1.5 mmol)[2]
-
Chloroform
Procedure:
-
In a round bottom flask, dissolve phenoxyacetic acid and phenol in chloroform.
-
Add N-methyl morpholine to the solution.
-
Add phosphonitrilic chloride to the reaction mixture at room temperature.
-
Stir the reaction mixture for 15-30 minutes. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 5% HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired ester.
Protocol 3: Microwave-Assisted Synthesis of Ethyl 4-Nitrophenoxyacetate
This protocol demonstrates the use of microwave irradiation for rapid synthesis.
Materials:
-
4-Nitrophenol (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a microwave reaction vessel, combine 4-nitrophenol, ethyl bromoacetate, and potassium carbonate in a minimal amount of DMF.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 80°C) for a short duration (e.g., 5-10 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by recrystallization or column chromatography.
Visualizing the Workflows and Mechanisms
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflows and a proposed reaction mechanism.
Caption: Experimental workflow for the Williamson ether synthesis.
Caption: Proposed mechanism for PNT/NMM mediated esterification.
Caption: Catalytic cycle in Phase-Transfer Catalysis for ester synthesis.
Discussion of Alternatives
Williamson Ether Synthesis: This classical method is widely used and versatile. However, it often requires elevated temperatures and relatively long reaction times. The use of strong bases can sometimes lead to side reactions, and the method may not be suitable for base-sensitive substrates.
Phosphonitrilic Chloride (PNT) Activation: The use of PNT with NMM offers a significant advantage in terms of reaction conditions, proceeding at room temperature with short reaction times.[2] The high yields reported make it an attractive alternative, particularly for rapid and mild esterification.[2] The handling of PNT, a moisture-sensitive reagent, requires some care.
Microwave-Assisted Synthesis: This "green chemistry" approach dramatically reduces reaction times from hours to minutes.[4] It often leads to higher yields and cleaner reactions due to uniform heating. The initial investment in a microwave reactor is a consideration, but the increased throughput can be a significant advantage in a research and development setting.
Phase-Transfer Catalysis (PTC): PTC is an excellent choice for reactions involving reactants with poor mutual solubility.[5] It allows for the use of inexpensive inorganic bases and can lead to high yields under mild conditions.[6] The selection of the appropriate phase-transfer catalyst is crucial for optimal performance.
Ullmann Condensation: This copper-catalyzed method is a classical approach for forming aryl ethers. However, it typically requires high temperatures and stoichiometric amounts of copper, and the reaction scope can be limited.[3] Modern modifications with ligands can improve the reaction conditions.
Buchwald-Hartwig Etherification: This palladium-catalyzed reaction is a powerful and versatile method for C-O bond formation. It generally offers a broad substrate scope and good functional group tolerance under relatively mild conditions. The cost of the palladium catalyst and ligands can be a drawback, but catalyst loadings are typically low.
Conclusion
The choice of reagent and methodology for the synthesis of phenoxyacetic acid esters depends on the specific requirements of the target molecule and the desired process parameters. While the Williamson ether synthesis remains a reliable method, alternatives such as PNT activation, microwave-assisted synthesis, and phase-transfer catalysis offer significant advantages in terms of milder reaction conditions, shorter reaction times, and improved yields. For more complex substrates or challenging couplings, modern catalytic methods like the Buchwald-Hartwig etherification provide powerful tools for the synthetic chemist. The data and protocols presented in this guide are intended to assist researchers in selecting the most appropriate method for their specific needs, thereby accelerating the discovery and development of new chemical entities.
References
- 1. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
- 2. jocpr.com [jocpr.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
New Phenoxyacetic Acid Derivatives Emerge as Potent Therapeutic Candidates, Challenging Commercial Drugs
For Immediate Release
[City, State] – [Date] – Researchers have synthesized and evaluated a series of novel phenoxyacetic acid derivatives that demonstrate significant therapeutic potential across multiple disease areas, including inflammation, cancer, epilepsy, and diabetes. These new compounds exhibit comparable or superior efficacy to existing commercial drugs in preclinical studies, suggesting a promising new frontier in drug development. This comparative guide provides an objective analysis of these next-generation molecules against their current market counterparts, supported by experimental data.
Phenoxyacetic acid is a versatile scaffold that forms the core of several established drugs, such as the non-steroidal anti-inflammatory drugs (NSAIDs) Tiaprofenic acid and Aceclofenac.[1][2] The latest research highlights the broad spectrum of pharmacological activities this chemical moiety can possess, ranging from anti-inflammatory and analgesic effects to anticancer and anticonvulsant properties.[1][3][4]
Comparative Efficacy Analysis
The true potential of these novel derivatives is best illustrated through a direct comparison of their performance against established commercial drugs in key therapeutic areas.
Anti-inflammatory Activity: Selective COX-2 Inhibition
A significant focus of recent research has been the development of phenoxyacetic acid derivatives as selective cyclooxygenase-2 (COX-2) inhibitors.[5] This selectivity is crucial for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5]
In a recent study, novel phenoxyacetic acid derivatives were benchmarked against the well-known COX-2 inhibitor, Celecoxib. The results, summarized in the table below, demonstrate the potent anti-inflammatory effects of these new compounds.
| Compound/Drug | COX-2 IC50 (µM) | In Vivo Paw Edema Inhibition (%) | Ulcer Index |
| New Derivative 5f | 0.06 - 0.09 | 63.35 | Low |
| New Derivative 7b | 0.06 - 0.09 | 46.51 | Low |
| Celecoxib (Commercial Drug) | 0.05 | 63.52 | Low |
| Mefenamic Acid (Commercial Drug) | 1.98 | 60.09 | High |
Data sourced from a 2024 study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors.[5]
The data clearly indicates that the new derivatives, particularly compound 5f , exhibit COX-2 inhibitory activity and in vivo efficacy comparable to Celecoxib, with the added benefit of a favorable safety profile regarding gastric ulceration.[5]
Anticancer Activity: Targeting Liver and Breast Cancer
In the realm of oncology, new phenoxyacetamide derivatives have shown remarkable cytotoxic activity against human cancer cell lines. These compounds have been compared with the widely used chemotherapy agent, 5-Fluorouracil (5-FU).
| Compound/Drug | Target Cell Line | IC50 (µM) |
| New Derivative (Compound I) | HepG2 (Liver Cancer) | 1.43 |
| 5-Fluorouracil (5-FU) | HepG2 (Liver Cancer) | 5.32 |
| New Derivative (Compound I) | MCF-7 (Breast Cancer) | 10.51 |
Data from a study on the in vitro and in vivo effects of novel phenoxyacetamide derivatives.[6]
Compound I demonstrated significantly greater potency against the HepG2 liver cancer cell line than the standard drug 5-FU.[6] The mechanism of action for these derivatives is believed to involve the induction of apoptosis through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).[6]
Anticonvulsant Activity: A New Hope for Epilepsy
Promising results have also been observed in the context of epilepsy. A novel phenoxyacetic acid derivative, compound 7b , was evaluated against the established antiepileptic drug, Valproic acid.
| Compound/Drug | Seizure Protection (PTZ model) | Survival Rate (Pilocarpine model) | Reduction in TNF-α | Reduction in IL-6 |
| New Derivative 7b | 100% | 100% | 56.9% | 63.0% |
| Valproic Acid | Not specified (outperformed by 7b) | Not specified | Not specified | Not specified |
Data from a study on the discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents.[3]
Compound 7b not only provided complete seizure protection but also demonstrated potent anti-inflammatory and neuroprotective effects by significantly reducing pro-inflammatory cytokines in the hippocampus.[3]
Experimental Protocols
The following are summarized methodologies for the key experiments cited in the comparative data.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the concentration of a compound required to inhibit 50% of the activity of the COX-1 and COX-2 enzymes. The method typically involves the colorimetric determination of prostaglandin F2α (PGF2α) produced from arachidonic acid by ovine COX-1 or human recombinant COX-2. The inhibitory activity is calculated as a percentage of the control.
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the anti-inflammatory activity of a compound.
-
A baseline measurement of the rat's paw volume is taken.
-
The test compound or a control vehicle is administered orally.
-
After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce inflammation.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., every hour for 5 hours).
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.[5][7]
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cancer cells are seeded in 96-well plates and incubated.
-
The cells are then treated with various concentrations of the test compound or a control.
-
After a specified incubation period (e.g., 24-48 hours), the MTT reagent is added to each well.
-
Viable cells with active metabolism convert the MTT into a purple formazan product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[6]
Visualizing the Mechanisms and Workflows
To further elucidate the biological processes and experimental designs, the following diagrams have been generated.
Caption: Signaling pathway of COX-2 mediated inflammation and its inhibition.
Caption: Workflow for the carrageenan-induced paw edema experiment.
References
- 1. jetir.org [jetir.org]
- 2. jetir.org [jetir.org]
- 3. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]
- 6. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]
- 7. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Phenoxyacetic Acid Derivatives on Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic properties of various phenoxyacetic acid derivatives against several cancer cell lines. The information is compiled from recent studies and presented to facilitate the identification of promising compounds for further investigation in anticancer drug discovery.
This guide summarizes the 50% inhibitory concentration (IC50) values of different phenoxyacetic acid derivatives, details the experimental methodology used to obtain this data, and illustrates a key signaling pathway involved in the cytotoxic mechanism of action of these compounds.
Quantitative Comparison of Cytotoxicity (IC50 Values)
The cytotoxic activity of phenoxyacetic acid derivatives varies significantly based on their structural modifications and the cancer cell line being tested. The following table summarizes the IC50 values for several derivatives, providing a snapshot of their potency.
| Derivative Name/Identifier | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Phenoxyacetamide Derivative (Compound I) | HepG2 (Liver Cancer) | 1.43 | 5-Fluorouracil | 5.32 |
| Phenoxyacetamide Derivative (Compound I) | MCF-7 (Breast Cancer) | 7.43 | - | - |
| Phenoxyacetamide Derivative (Compound II) | HepG2 (Liver Cancer) | 6.52 | 5-Fluorouracil | 5.32 |
| 4-Cl-phenoxyacetic acid | Breast Cancer Cells | 0.194 (µg/mL) | Cisplatin | 0.236 (µg/mL) |
| Phenylacetamide Derivative (3d) | MDA-MB-468 (Breast Cancer) | 0.6 | Doxorubicin | 0.38 |
| Phenylacetamide Derivative (3d) | PC-12 (Pheochromocytoma) | 0.6 | - | - |
| Phenylacetamide Derivative (3c) | MCF-7 (Breast Cancer) | 0.7 | - | - |
| Phenylacetamide Derivative (3d) | MCF-7 (Breast Cancer) | 0.7 | - | - |
| Phenylacetamide Derivative (3j) | MDA-MB-468 (Breast Cancer) | 0.76 | Doxorubicin | 0.38 |
| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | - | 4.8 | Rosiglitazone | 9.8 |
| Podophyllotoxin analogue with 1-(2,5-dimethylphenoxy)propan-2-one | HeLa (Cervical Cancer) | 1.64 | Etoposide | 2.45 |
Experimental Protocols
The data presented in this guide were primarily obtained using the MTT assay, a standard colorimetric method to assess cell viability.
MTT Assay for Cytotoxicity Screening
This protocol outlines the general steps involved in determining the cytotoxic effects of phenoxyacetic acid derivatives on cancer cell lines.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
The phenoxyacetic acid derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
A series of dilutions of the test compounds are prepared in the culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
The culture medium is removed from the wells and replaced with the medium containing different concentrations of the test compounds. A control group receives medium with the vehicle (DMSO) only.
3. Incubation:
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.
4. MTT Addition and Incubation:
-
After the incubation period, the medium containing the test compounds is removed.
-
A fresh solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well (final concentration is typically 0.5 mg/mL).
-
The plates are incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
5. Formazan Solubilization and Absorbance Measurement:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
The plates are gently shaken to ensure complete dissolution.
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
6. Data Analysis:
-
The cell viability is calculated as a percentage of the control group.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
Certain phenoxyacetic acid derivatives have been shown to induce apoptosis in cancer cells through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and cell death pathways.[1]
Caption: Apoptosis induction by phenoxyacetic acid derivatives via PARP-1 inhibition.
The following diagram illustrates the general workflow for evaluating the cytotoxicity of phenoxyacetic acid derivatives.
Caption: A typical workflow for determining the cytotoxicity of compounds.
References
The Efficacy of 3-(Bromomethyl)phenoxyacetic Acid as an Alkylating Agent: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision in the synthesis of novel chemical entities. This guide provides a comparative analysis of 3-(Bromomethyl)phenoxyacetic acid as an alkylating agent against other common alternatives, supported by established chemical principles and experimental data from analogous systems.
Introduction to Alkylating Agents
Alkylating agents are a cornerstone of organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds through the transfer of an alkyl group to a nucleophile. The effectiveness of an alkylating agent is determined by several factors, including the nature of the alkyl group, the leaving group, and the reaction conditions. This guide focuses on this compound, a bifunctional molecule featuring a reactive benzylic bromide for alkylation and a carboxylic acid moiety for further functionalization. Its utility will be assessed in comparison to standard alkylating agents such as benzyl bromide, dimethyl sulfate, and alkyl tosylates.
Comparative Analysis of Alkylating Agents
The reactivity of this compound as an alkylating agent is primarily dictated by the bromomethyl group attached to the phenoxy ring. This benzylic bromide structure is analogous to benzyl bromide, a widely used and well-characterized alkylating agent. Benzylic halides are known to react readily with a variety of nucleophiles via both SN1 and SN2 mechanisms.[1][2] The phenyl ring stabilizes the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction, rendering the benzylic position particularly susceptible to nucleophilic attack.[3]
The presence of the phenoxyacetic acid moiety introduces electronic effects that can modulate the reactivity of the bromomethyl group. The ether oxygen is an electron-donating group through resonance, which can further stabilize a developing positive charge on the benzylic carbon, potentially enhancing its reactivity in SN1-type reactions. Conversely, the overall electron-withdrawing nature of the phenoxyacetic acid group at the meta position may have a modest impact on the electrophilicity of the benzylic carbon.
| Alkylating Agent | Structure | Typical Nucleophiles | Reaction Mechanism(s) | Advantages | Disadvantages |
| This compound | Amines, Phenols, Thiols, Carboxylates | SN1 and SN2 | Bifunctional for further derivatization; Benzylic reactivity. | Limited commercial availability; Potentially higher cost. | |
| Benzyl Bromide | Amines, Phenols, Thiols, Carboxylates | SN1 and SN2 | High reactivity; Well-established protocols.[1][3] | Lachrymator; Can lead to over-alkylation.[4] | |
| Dimethyl Sulfate | Amines, Phenols, Thiols | SN2 | Highly reactive methylating agent; Cost-effective. | Highly toxic and carcinogenic. | |
| p-Toluenesulfonates (Tosylates) | Alcohols, Amines, Thiols | SN2 | Excellent leaving group; Stable and crystalline solids.[5] | Requires prior synthesis from an alcohol; Can be sterically hindered. | |
| Alkyl Iodides | R-I | Wide range of nucleophiles | SN2 | Excellent leaving group (I⁻ is a weak base).[6] | Can be light-sensitive; More expensive than chlorides or bromides. |
Table 1. Comparative Overview of Common Alkylating Agents.
Experimental Protocols
Detailed experimental protocols for alkylation reactions are highly dependent on the specific nucleophile and substrate. However, a general framework for the use of this compound can be derived from established procedures for benzyl bromide.
General Procedure for N-Alkylation of Amines
A solution of the primary or secondary amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF) is treated with a base (e.g., K₂CO₃, Et₃N; 1.5-2.0 eq.) and this compound (1.1 eq.). The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) until completion, as monitored by TLC or LC-MS. The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4][7]
General Procedure for O-Alkylation of Phenols
To a solution of the phenol (1.0 eq.) in a suitable solvent (e.g., acetone, DMF), a base (e.g., K₂CO₃, Cs₂CO₃; 1.5 eq.) is added, followed by this compound (1.1 eq.). The mixture is stirred at room temperature or heated to reflux until the starting material is consumed. After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed in vacuo. The residue is then partitioned between water and an organic solvent, and the aqueous layer is extracted. The combined organic extracts are washed, dried, and concentrated to afford the crude product, which is purified by crystallization or chromatography.[8]
General Procedure for S-Alkylation of Thiols
A solution of the thiol (1.0 eq.) and a base (e.g., NaOH, K₂CO₃; 1.2 eq.) in a solvent such as ethanol or DMF is stirred at room temperature. This compound (1.05 eq.) is then added, and the reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and evaporated. The resulting crude product is purified by an appropriate method.[9][10]
Visualizing Reaction Mechanisms and Workflows
To better illustrate the processes involved in utilizing this compound as an alkylating agent, the following diagrams have been generated using Graphviz.
Conclusion
This compound presents itself as a valuable and versatile alkylating agent, particularly for applications requiring a subsequent point of diversification through its carboxylic acid functionality. Its reactivity is comparable to that of benzyl bromide, a testament to the inherent reactivity of the benzylic bromide moiety. While direct kinetic data for this compound is scarce, the wealth of information available for analogous benzyl halides provides a strong foundation for predicting its behavior and for the rational design of synthetic routes. The choice of this reagent over more common alkylating agents will likely be driven by the specific synthetic strategy, particularly when the dual functionality of the molecule can be leveraged to streamline a synthetic sequence. Researchers are encouraged to perform small-scale pilot reactions to optimize conditions for their specific nucleophiles.
References
- 1. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]
- 2. brainly.com [brainly.com]
- 3. quora.com [quora.com]
- 4. books.rsc.org [books.rsc.org]
- 5. organic chemistry - Differences between alkyl halides and alkyl tosylates - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. arkat-usa.org [arkat-usa.org]
Comparative study of different catalysts in phenoxyacetic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of phenoxyacetic acid, a crucial intermediate in the pharmaceutical and herbicide industries, is highly dependent on the catalytic system employed. The choice of catalyst directly influences reaction yield, selectivity, and overall process efficiency. This guide provides a comparative analysis of different catalysts used in the synthesis of phenoxyacetic acid from phenol and chloroacetic acid, supported by experimental data to aid in catalyst selection and process optimization.
Performance Comparison of Catalysts
The selection of a catalyst is a critical step in optimizing the synthesis of phenoxyacetic acid. The following table summarizes the performance of commonly used catalysts based on available experimental data.
| Catalyst Type | Catalyst | Reaction Conditions | Yield (%) | Selectivity | Reference |
| Alkali Metal Hydroxide | Sodium Hydroxide (NaOH) | Solvent: Water/Ethanol; Temperature: 102°C; Time: 5 hours | 75 | High | [1] |
| Sodium Hydroxide (NaOH) | Solvent: Water; Temperature: 90°C; Time: 2 hours | 96 | High | [2] | |
| Sodium Hydroxide (NaOH) | Not specified | >95 | High | [3][4] | |
| Phase-Transfer Catalyst (PTC) | Tetraethylammonium Bromide (TEAB) | Used in inverse phase transfer catalysis for a derivative (2,4-dichlorophenoxyacetic acid) | Not directly reported for phenoxyacetic acid | High | [1] |
| Tetrabutylammonium Bromide (TBAB) | Used for synthesis of phenolic ethers | Not directly reported for phenoxyacetic acid | High | [5] | |
| Other | Phosphonitrilic Chloride (PNT) / N-methyl morpholine (NMM) | Activator for esterification of phenoxyacetic acid, not direct synthesis catalyst | Not applicable | Not applicable | [6] |
Note: The data presented is compiled from various sources and may not represent directly comparable experimental setups.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key catalytic systems.
Synthesis using Sodium Hydroxide (Alkali Metal Hydroxide)
This method is a widely used and cost-effective approach for the synthesis of phenoxyacetic acid.
Materials:
-
Phenol
-
Monochloroacetic acid
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure: [1]
-
Dissolve 55 mmol of monochloroacetic acid in 15 mL of deionized water in an ice water bath.
-
Adjust the pH of the solution to 8-9 using a 30% NaOH solution to obtain a sodium chloroacetate solution.
-
In a separate flask, dissolve 45 mmol of NaOH in a mixture of 15 mL of deionized water and 5 mL of ethanol with constant stirring at room temperature.
-
Slowly add 45 mmol of phenol to the NaOH solution and continue stirring for 20 minutes.
-
Add the previously prepared sodium chloroacetate solution to the reaction mixture.
-
Reflux the mixture at 102°C for 5 hours.
-
After cooling to room temperature, acidify the mixture to a pH of 1-2 with 2.0 mol/L HCl to precipitate the phenoxyacetic acid.
-
Filter the precipitate, wash with dilute hydrochloric acid, and dry.
Synthesis using Phase-Transfer Catalysis (PTC) - General Approach
Materials:
-
Phenol
-
Chloroacetic acid
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium Bromide (TBAB) or other quaternary ammonium salt
-
An inert organic solvent (e.g., toluene, dichloromethane)
-
Water
Procedure:
-
Dissolve phenol and the phase-transfer catalyst (e.g., TBAB) in the organic solvent.
-
In a separate vessel, prepare an aqueous solution of the base (NaOH or K₂CO₃) and chloroacetic acid.
-
Combine the organic and aqueous phases in a reaction vessel equipped with a condenser and a stirrer.
-
Heat the mixture with vigorous stirring to ensure efficient mixing of the two phases. The reaction temperature and time will depend on the specific catalyst and solvent used.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and then with a brine solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Reaction Pathway and Logic
The synthesis of phenoxyacetic acid via the Williamson ether synthesis involves the reaction of a phenoxide ion with an enolate of chloroacetic acid. The role of the catalyst is to facilitate the formation of the phenoxide and its subsequent reaction.
Caption: General reaction pathway for the synthesis of phenoxyacetic acid.
The experimental workflow for a typical synthesis and purification process is outlined below.
Caption: A generalized experimental workflow for phenoxyacetic acid synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]
- 3. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. iajpr.com [iajpr.com]
- 6. jocpr.com [jocpr.com]
- 7. biomedres.us [biomedres.us]
Safety Operating Guide
Proper Disposal of 3-(Bromomethyl)phenoxyacetic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Bromomethyl)phenoxyacetic acid (CAS Number: 136645-25-5).
I. Immediate Safety Considerations
Before beginning any disposal procedures, it is crucial to understand the potential hazards associated with this compound. Based on data from analogous compounds such as phenoxyacetic acid and other brominated organic acids, the following hazards should be considered:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling and disposal preparation should be conducted in a well-ventilated area or a chemical fume hood.[1][2]
II. Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound and related compounds is provided in the table below for easy reference.
| Property | This compound | Phenoxyacetic acid |
| CAS Number | 136645-25-5[4] | 122-59-8[1] |
| Molecular Formula | C₉H₉BrO₃[4] | C₈H₈O₃[2] |
| Appearance | White Powder[5] | Beige Powder Solid[1] |
| Melting Point | 122.5-128.5 °C[5] | 98 - 101 °C[6] |
III. Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular solid waste.
-
Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with acidic and brominated organic compounds. A high-density polyethylene (HDPE) container is a suitable choice.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The accumulation start date.
-
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong bases and oxidizing agents.[6]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS or contractor with the full chemical name, quantity of waste, and any available safety data.
-
Follow all institutional and local regulations for hazardous waste disposal. The standard procedure is disposal via an approved waste disposal plant.[1][2][3][6]
-
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Wear PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: For a solid spill, carefully sweep up the material to avoid generating dust and place it into the designated hazardous waste container.[7]
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-(Bromomethyl)phenoxyacetic acid
Essential Safety and Handling Guide for 3-(Bromomethyl)phenoxyacetic Acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and mitigate risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and related compounds are classified as hazardous. They are harmful if swallowed, cause skin irritation, lead to serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to strict PPE protocols is mandatory.
| Protection Type | Specific PPE Requirement | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[5] A face shield should be worn over goggles when handling large quantities or when there is a significant risk of splashing.[6][7] | To protect against splashes that can cause serious eye damage and irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (nitrile or butyl rubber recommended).[7][8] A lab coat is the minimum requirement; an impervious apron should be worn when transferring larger quantities.[6] | To prevent skin contact which can cause irritation and burns.[1][3][9] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[1][10] If engineering controls are insufficient to control dust or vapors, a NIOSH/MSHA approved respirator is required.[5] | To prevent inhalation of dust or vapors that may cause respiratory tract irritation.[1][3] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[5] | To protect feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedure
Preparation:
-
Designate a Work Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to control exposure.[10]
-
Assemble PPE: Before handling, ensure all required PPE is readily available and in good condition. Check gloves for any tears or holes before use.[11]
-
Prepare for Spills: Have a spill kit with appropriate neutralizing and absorbent materials readily accessible.[6]
-
Locate Safety Equipment: Ensure that an eyewash station and safety shower are in close proximity to the workstation.[2]
Handling:
-
Avoid Dust and Vapors: Handle the solid chemical carefully to avoid generating dust.[10] Do not breathe in any dust, fumes, or vapors.[3]
-
Portioning: When weighing or transferring the powder, use techniques that minimize dust creation.
-
Adding to Solutions: When dissolving, always add the acid to the solvent, not the other way around, to prevent violent spattering.[6]
-
Personal Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][2] Do not eat, drink, or smoke in the handling area.[1][3]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1][2] The storage area should be locked.[1]
Emergency and Disposal Plans
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes.[2][9] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] Seek immediate medical attention. |
| Skin Contact | Take off immediately all contaminated clothing.[9] Wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice.[1] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[1][2] If the person feels unwell, call a poison center or doctor.[1] |
| Ingestion | Rinse mouth with water.[1][2][3] Do NOT induce vomiting.[9][10] Call a poison center or doctor immediately if you feel unwell.[1][2] |
Spill Response Plan
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep or scoop up the material to avoid raising dust and place it into a suitable, labeled container for disposal.[2][10]
-
Decontamination: Clean the spill area with an appropriate neutralizing agent, followed by soap and water.
-
Reporting: Report the incident to the laboratory supervisor.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect all waste material, including contaminated PPE and cleanup materials, in a clearly labeled, sealed container.
-
Disposal: Dispose of the container and its contents through an approved waste disposal plant, following all local, state, and federal regulations.[1][2][3]
Physicochemical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₃ | [12][13] |
| Molecular Weight | 245.07 g/mol | [13] |
| Appearance | White Powder | [12] |
| Melting Point | 122.5 - 128.5 °C | [12] |
| CAS Number | 136645-25-5 | [12][13] |
Procedural Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal and emergency response.
Caption: Workflow for handling this compound.
References
- 1. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 7. leelinework.com [leelinework.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. ehs.gatech.edu [ehs.gatech.edu]
- 12. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 13. This compound | 136645-25-5 [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
